TRPA1 Antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2-chloro-4-pyridinyl)-phenyldiazene |
InChI |
InChI=1S/C11H8ClN3/c12-11-8-10(6-7-13-11)15-14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
QFVFNQVNZCUQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Potent and Selective TRPA1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics and anti-inflammatory therapeutics. As a key sensor of noxious chemical and environmental stimuli, its modulation offers a promising avenue for treating a variety of conditions, including neuropathic pain, inflammatory pain, and respiratory disorders. This technical guide provides an in-depth overview of the discovery and synthesis of potent and selective TRPA1 antagonists, with a focus on two prominent examples: GRC 17536 and A-967079. Detailed experimental protocols for the characterization of such compounds are provided, alongside a summary of their pharmacological and physicochemical properties.
Introduction: TRPA1 as a Therapeutic Target
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a primary sensor for a wide array of exogenous and endogenous irritants, including environmental pollutants, pungent natural compounds, and inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. Its role as a key integrator of noxious stimuli has positioned TRPA1 as a highly attractive target for the development of novel pain therapeutics. The pursuit of selective TRPA1 antagonists aims to block this initial step in the pain signaling cascade, potentially offering a more targeted and effective approach to pain management with fewer side effects than existing therapies.
The TRPA1 Signaling Pathway
Upon activation by an agonist, the TRPA1 channel opens, leading to an influx of calcium ions. This influx triggers a signaling cascade that results in the release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings. These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, further sensitizing the nerve endings and amplifying the pain signal.
Discovery and Synthesis of Key TRPA1 Antagonists
The development of potent and selective TRPA1 antagonists has been a major focus of drug discovery efforts. This section details the discovery and synthesis of two notable examples, GRC 17536 and A-967079.
GRC 17536 (Glenmark Pharmaceuticals)
GRC 17536 is a potent and selective, orally available TRPA1 antagonist developed by Glenmark Pharmaceuticals. It has shown efficacy in preclinical models of neuropathic and inflammatory pain and has been investigated in clinical trials for painful diabetic neuropathy.[1]
While the exact synthesis of GRC 17536 is proprietary, a representative synthetic route for a thienopyrimidinedione class of TRPA1 antagonists, to which GRC 17536 belongs, can be found in patents filed by Glenmark Pharmaceuticals.[2][3][4] A general scheme is presented below:
Representative Synthesis of a Thienopyrimidinedione Core:
The synthesis generally involves the construction of the thienopyrimidine core followed by functionalization. A plausible, generalized route could involve the reaction of a substituted aminothiophene with a suitable carbonyl-containing component to form the pyrimidinedione ring, followed by further modifications to introduce the desired side chains.
A-967079 (Abbott Laboratories)
A-967079 is a highly potent and selective TRPA1 antagonist that has been widely used as a research tool to investigate the role of TRPA1 in various physiological and pathological processes. It is characterized by its (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime structure.
Synthesis of A-967079:
The synthesis of A-967079, an oxime, can be achieved through the condensation of the corresponding ketone with hydroxylamine. A general synthetic approach is as follows:
-
Synthesis of the Ketone Intermediate: The precursor, (1E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one, can be synthesized through various methods of carbon-carbon bond formation, such as an aldol condensation between 4-fluorobenzaldehyde and 2-pentanone, followed by dehydration.
-
Oxime Formation: The synthesized ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or potassium hydroxide) to yield the final product, A-967079. The reaction mixture is typically refluxed, and the product can be purified by crystallization.
Quantitative Data and Physicochemical Properties
The potency, selectivity, and physicochemical properties of TRPA1 antagonists are critical for their development as therapeutic agents. The following tables summarize key quantitative data for GRC 17536 and A-967079.
Table 1: In Vitro Potency of GRC 17536 and A-967079
| Compound | Target | Agonist | Assay | IC50 (nM) | Reference(s) |
| GRC 17536 | Human TRPA1 | Citric Acid | Ca2+ Influx | 4.6 | |
| Human TRPA1 | AITC | Ca2+ Influx | ~10 | ||
| A-967079 | Human TRPA1 | AITC | Ca2+ Influx | 67 | |
| Rat TRPA1 | AITC | Ca2+ Influx | 289 |
Table 2: Physicochemical Properties of A-967079
| Property | Value | Reference(s) |
| Molecular Formula | C12H14FNO | |
| Molecular Weight | 207.25 g/mol | |
| Solubility | Soluble in DMSO and ethanol | |
| IUPAC Name | (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime |
Table 3: Pharmacokinetic Parameters of A-967079 in Rats (Intravenous Administration)
| Parameter | Value | Reference(s) |
| Cmax | 26.6 µM | |
| tmax | 1.50 h | |
| Distribution Half-life (t1/2,dis) | 1.8 h |
Experimental Protocols
The characterization of TRPA1 antagonists relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Calcium Influx Assay (FLIPR/FlexStation)
This is a high-throughput screening method to measure the ability of a compound to inhibit TRPA1 channel activation.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: After washing to remove extracellular dye, cells are pre-incubated with various concentrations of the test antagonist (e.g., A-967079) for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a FlexStation. Baseline fluorescence is measured before the automated addition of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC). Fluorescence is then monitored for several minutes to measure the change in intracellular calcium concentration.
-
Data Analysis: The agonist-induced increase in fluorescence is quantified, and the percentage of inhibition by the antagonist is calculated. IC50 values are determined by fitting the data to a four-parameter logistic equation.
In Vivo Model of Inflammatory Pain (CFA-Induced Mechanical Hyperalgesia)
This model is used to assess the efficacy of a TRPA1 antagonist in reducing pain associated with inflammation.
Detailed Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation.
-
Assessment of Mechanical Hyperalgesia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and at various time points after CFA injection.
-
Drug Administration: The TRPA1 antagonist (e.g., A-967079) or vehicle is administered systemically (e.g., intravenously or orally) at a defined time point after CFA injection.
-
Post-Treatment Assessment: Paw withdrawal thresholds are reassessed at multiple time points after drug administration to determine the effect of the antagonist on mechanical hyperalgesia.
-
Data Analysis: The changes in paw withdrawal threshold are calculated and compared between the vehicle- and antagonist-treated groups to determine the analgesic efficacy of the compound.
In Vivo Model of Respiratory Response (Citric Acid-Induced Cough in Guinea Pigs)
This model is used to evaluate the potential of a TRPA1 antagonist to treat cough.
Detailed Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.
-
Drug Administration: Animals are pre-treated with the TRPA1 antagonist (e.g., GRC 17536) or vehicle via the desired route of administration (e.g., oral gavage).
-
Cough Induction: After a defined pre-treatment period, the animals are exposed to an aerosol of citric acid for a specific duration to induce coughing.
-
Cough Assessment: The number of coughs is counted by a trained observer during and immediately after the citric acid challenge.
-
Data Analysis: The percentage of inhibition of the cough response in the antagonist-treated group is calculated relative to the vehicle-treated group.
Conclusion
The discovery and development of potent and selective TRPA1 antagonists represent a significant advancement in the search for novel pain and anti-inflammatory therapies. Compounds such as GRC 17536 and A-967079 have been instrumental in validating TRPA1 as a therapeutic target and serve as valuable tools for ongoing research. The experimental protocols detailed in this guide provide a framework for the identification and characterization of new generations of TRPA1 modulators with improved efficacy and safety profiles. As our understanding of the intricate role of TRPA1 in various disease states continues to grow, so too will the potential for targeted therapies that offer relief to patients suffering from a range of debilitating conditions.
References
The Optical Control of Nociception: A Technical Guide to Photoswitchable TRPA1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of photoswitchable modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory conditions. The ability to precisely control TRPA1 activity with light offers unprecedented opportunities for research and therapeutic development. This document details the properties of known photoswitchable TRPA1 modulators, experimental protocols for their characterization, and the underlying signaling pathways.
Introduction to Photoswitchable TRPA1 Modulation
The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress. Its role in pain and neurogenic inflammation has made it a significant target for analgesic drug development.[1][2][3]
Optopharmacology, a field that uses light to control the activity of drugs, provides a powerful approach to study and potentially treat conditions involving TRPA1.[4] Photoswitchable TRPA1 modulators are small molecules that can be reversibly isomerized between two distinct shapes using different wavelengths of light. This isomerization alters their biological activity, allowing for precise spatiotemporal control of TRPA1 channel function.
It is important to note that while some commercially available compounds are labeled "TRPA1 Antagonist 3," they are described in scientific literature and supplier databases as photoswitchable agonists that enable optical control of the TRPA1 channel.[5] This guide will focus on the properties and methodologies related to these and other reported photoswitchable TRPA1 agonists.
Quantitative Data on Photoswitchable TRPA1 Modulators
The following table summarizes the key quantitative parameters for several reported series of photoswitchable TRPA1 agonists. These compounds utilize different photoswitchable scaffolds, primarily azobenzene and aryl azopyrrole derivatives.
| Compound Series | Photoswitch Core | Isomerization Wavelengths | Key Findings | Reference |
| PSTRAPs (PSTRAP1-4) | Azobenzene | Blue light (450-490 nm) for one state, darkness for the reverse | PSTRAP-2 and PSTRAP-4 demonstrate reversible modulation of TRPA1 channel function. They can activate and deactivate TRPA1 currents in CHO cells. | |
| Azobenzene Derivatives (Series 1 & 2) | Azobenzene | Not specified in detail, but described as photoswitchable | Compounds 1g and 2c are potent photoswitchable TRPA1 agonists that can alleviate capsaicin-induced pain in mice through channel desensitization. | |
| TRPswitch-C | Aryl azopyrrole | Visible light | Provides a red-shifted chemotype for optical control of TRPA1 in live zebrafish larvae. | |
| Optovin | Not an azobenzene derivative | Light-activated | A small molecule that enables repeated photoactivation of motor behaviors in zebrafish and mice through TRPA1. It activates human TRPA1 via structure-dependent photochemical reactions with cysteine residues. |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization and application of photoswitchable TRPA1 modulators. The following sections describe key experimental protocols derived from the literature.
Photochemical Characterization
Objective: To determine the photoswitching properties of the compound.
Methodology:
-
UV-Vis Spectroscopy:
-
Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol).
-
Record the absorbance spectrum using a spectrophotometer to identify the absorption maxima for the trans and cis isomers.
-
Irradiate the sample with a specific wavelength of light (e.g., UV light, ~365 nm) to induce isomerization to the cis state and record the spectrum.
-
Irradiate the sample with another wavelength (e.g., blue or green light, >450 nm) to switch it back to the trans state and record the spectrum.
-
To assess thermal stability, the sample is kept in the dark after isomerization to the cis state, and spectra are recorded at different time points.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method that can separate the trans and cis isomers.
-
Inject a sample of the compound that has been irradiated with the appropriate wavelength of light to generate a photostationary state.
-
Quantify the peak areas for each isomer to determine the ratio of trans to cis at the photostationary state.
-
A typical mobile phase might consist of a mixture of triple distilled water and acetonitrile (e.g., 10:90 ratio).
-
In Vitro Functional Characterization: Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the effect of the photoswitchable compound on TRPA1 channel activity in different isomeric states.
Methodology:
-
Cell Culture: Use a cell line that expresses the TRPA1 channel, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, transfected with the human or rodent TRPA1 gene.
-
Electrophysiology Setup:
-
Use a standard whole-cell patch clamp setup equipped with an amplifier, digitizer, and data acquisition software.
-
Integrate a light source (e.g., LED, laser) coupled to the microscope objective to allow for illumination of the patched cell. The light source should be capable of delivering specific wavelengths for photoisomerization.
-
-
Recording Procedure:
-
Establish a whole-cell recording from a TRPA1-expressing cell.
-
Perfuse the cell with an external solution containing the photoswitchable compound in its inactive isomeric state (usually the dark-adapted trans form).
-
Apply light of the activating wavelength (e.g., blue light for some PSTRAPs) and record the induced current.
-
To show reversibility, switch the illumination to the deactivating wavelength or return the cell to darkness and record the change in current.
-
A TRPA1 inhibitor, such as HC-030031, can be added at the end of the experiment to confirm that the observed currents are mediated by TRPA1.
-
In Vivo Behavioral Assays
Objective: To demonstrate the optical control of a TRPA1-mediated biological response, such as pain.
Methodology (Mouse Cheek Pain Model):
-
Animal Model: Use wild-type and TRPA1 knockout mice to ensure the observed effects are specific to the TRPA1 channel.
-
Compound Administration: Inject the photoswitchable compound intracutaneously into the mouse's cheek.
-
Photostimulation:
-
Use a light source (e.g., a fiber-coupled laser or LED) to deliver light of the activating wavelength to the injection site.
-
The photoswitching can be performed in cycles of light and darkness to observe reversible behavioral responses.
-
-
Behavioral Quantification:
-
Record and quantify pain-related behaviors, such as wiping or scratching at the injection site.
-
Compare the behavioral responses between wild-type and TRPA1 knockout mice and between light-on and light-off conditions.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design for studying photoswitchable TRPA1 modulators.
Caption: TRPA1 signaling pathway activated by noxious stimuli or a light-activated photoswitchable agonist.
Caption: Experimental workflow for the characterization of a photoswitchable TRPA1 modulator.
Conclusion
Photoswitchable modulators of the TRPA1 channel represent a significant advancement in the field of pharmacology, offering precise control over a key mediator of pain and inflammation. While the nomenclature of commercially available compounds like "this compound" can be misleading, the underlying principle of using light to control TRPA1 agonism has been successfully demonstrated with several classes of molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore and expand upon this promising area of optopharmacology. The continued development of these molecular tools will undoubtedly deepen our understanding of TRPA1 biology and may pave the way for novel, light-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversibly and repeatedly controlling pain sensation through photo-dependent activation and deactivation of TRPA1 channels induced by Photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tebubio.com [tebubio.com]
Optical Control of TRPA1 Channels Using Photoswitchable Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for the optical control of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel using photoswitchable ligands. While commercially referred to as "TRPA1 Antagonist 3," the primary focus of this document is on a class of photoswitchable agonists that enable precise spatiotemporal control over TRPA1 activity. This technology holds significant promise for research in sensory biology, nociception, and for the development of novel therapeutic strategies.
Introduction to Photoswitchable Control of TRPA1
The TRPA1 channel is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a sensor for noxious chemical and physical stimuli, playing a crucial role in pain, inflammation, and respiratory responses. Traditional pharmacological tools for studying TRPA1 often lack the temporal and spatial precision required to dissect its complex roles in physiological and pathological processes.
Photopharmacology offers a solution by employing light-sensitive molecules to control the activity of proteins like TRPA1 with high resolution. A key class of such molecules are azobenzene-based photoswitchable compounds. These molecules can exist in two isomeric states, a thermally stable trans isomer and a light-induced cis isomer. By designing these molecules to have different affinities or efficacies for the TRPA1 channel in their trans and cis forms, it is possible to turn the channel's activity on or off using specific wavelengths of light.
Recent research has led to the development of potent and specific azobenzene-derived photoswitchable TRPA1 agonists.[1][2] These compounds, sometimes marketed under names like "this compound," typically exhibit higher activity in one isomeric state than the other, allowing for reversible optical control of TRPA1-mediated cellular responses.[1][3][4]
Mechanism of Action of Photoswitchable TRPA1 Agonists
The core of this technology lies in the photoisomerization of an azobenzene moiety integrated into the structure of a TRPA1 ligand. The general mechanism is as follows:
-
Inactive State (Dark or Specific Wavelength): In its thermally stable trans form, the photoswitchable agonist has a low affinity for the TRPA1 channel, resulting in minimal channel activation.
-
Photoactivation: Upon irradiation with a specific wavelength of light (typically UV or violet light), the azobenzene group undergoes isomerization to the cis form. This conformational change alters the overall shape of the molecule.
-
Active State: The cis isomer has a higher affinity and/or efficacy for the TRPA1 channel, leading to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and subsequent cellular depolarization.
-
Deactivation: The channel can be deactivated by either thermal relaxation back to the trans state or by irradiation with a different wavelength of light (e.g., green or blue light) that promotes the cis-to-trans isomerization.
This reversible process allows for repeated cycles of activation and deactivation, providing precise temporal control over neuronal activity and downstream signaling pathways.
Signaling Pathway Diagram
Caption: Optical control of TRPA1 signaling pathway.
Quantitative Data of Representative Photoswitchable TRPA1 Agonists
The following tables summarize the photophysical and pharmacological properties of representative azobenzene-derived TRPA1 agonists from the study by Qiao et al., 2021. These compounds demonstrate the ability to modulate TRPA1 activity with light.
Table 1: Photophysical Properties
| Compound | λmax (trans) (nm) | λmax (cis) (nm) | Photostationary State (365 nm, % cis) |
| 1g | 350 | 440 | 85 |
| 1h | 352 | 442 | 87 |
| 2b | 355 | 445 | 89 |
| 2c | 358 | 448 | 91 |
Table 2: In Vitro Pharmacological Properties (hTRPA1-HEK293 cells)
| Compound | Condition | EC50 (µM) |
| 1g | Dark (trans) | > 30 |
| 365 nm light (cis) | 1.8 ± 0.2 | |
| 1h | Dark (trans) | > 30 |
| 365 nm light (cis) | 2.5 ± 0.3 | |
| 2b | Dark (trans) | > 30 |
| 365 nm light (cis) | 0.9 ± 0.1 | |
| 2c | Dark (trans) | > 30 |
| 365 nm light (cis) | 1.2 ± 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these photoswitchable compounds. Below are protocols for key experiments, adapted from the literature.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous TRP channel expression.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Transiently transfect cells with a plasmid encoding human TRPA1 (hTRPA1) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPA1 channel activation.
-
Cell Plating: Plate transfected HEK293 cells onto 96-well black-walled, clear-bottom plates.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2 µM) in HBSS for 30-60 minutes at 37°C.
-
Compound Application: Wash cells again to remove excess dye. Add the photoswitchable agonist at the desired concentration in HBSS.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system and a light source for photoactivation.
-
Baseline Reading: Measure baseline fluorescence (Excitation/Emission ~488/520 nm) for 30-60 seconds.
-
Photoactivation and Reading: Expose the wells to UV/violet light (e.g., 365 nm) for a defined period (e.g., 30 seconds) while continuously recording fluorescence.
-
Data Analysis: Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). Plot the ΔF/F₀ ratio over time. Dose-response curves can be generated by testing a range of compound concentrations.
Experimental Workflow: Calcium Imaging
References
The Structure-Activity Relationship of TRPA1 Antagonists: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the chemical scaffolds, pharmacological activities, and experimental evaluation of transient receptor potential ankyrin 1 (TRPA1) antagonists.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel therapeutics for a range of conditions, most notably for pain, inflammation, and respiratory diseases.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for a wide variety of noxious endogenous and exogenous stimuli, including environmental irritants and inflammatory mediators.[1][3] Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization, the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and Substance P, and the sensation of pain and neurogenic inflammation.[1] Given its central role in these pathological processes, the development of potent and selective TRPA1 antagonists is a major focus of contemporary drug discovery.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of TRPA1 antagonists, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) of TRPA1 Antagonists
The development of TRPA1 antagonists has led to the exploration of diverse chemical scaffolds. The following tables summarize the in vitro potencies of representative TRPA1 antagonists from different chemical series, highlighting the impact of structural modifications on their inhibitory activity. The data is primarily derived from calcium flux assays and electrophysiological recordings in heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing human TRPA1 (hTRPA1).
Table 1: SAR of Xanthine-Based TRPA1 Antagonists
| Compound | R1 | R2 | R3 | hTRPA1 IC50 (nM) | Reference |
| HC-030031 | Cyclopropylmethyl | 2-Methylpropyl | H | 6200 | (Petrus et al., 2007) |
| GRC-17536 | - | - | - | 13 | (Klapwijk et al., 2016) |
| Structure not fully disclosed in public literature |
Table 2: SAR of Oxime-Based TRPA1 Antagonists
| Compound | Core Scaffold | hTRPA1 IC50 (nM) | Reference |
| A-967079 | Pyrazole oxime | 6.7 | (Esancy et al., 2019) |
| AP-18 | - | 4300 | (Pether et al., 2014) |
| Structure not fully disclosed in public literature |
Table 3: SAR of Purinone and Quinazolinone-Based TRPA1 Antagonists
| Compound | Core Scaffold | hTRPA1 IC50 (nM) | Reference |
| AM-0902 | Purinone | 27 | |
| GDC-0334 | Quinazolinone | 14 |
Table 4: SAR of Miscellaneous TRPA1 Antagonists
| Compound | Core Scaffold | hTRPA1 IC50 (nM) | Reference |
| AZ465 | - | 20-85 | |
| Compound 50 | Benzimidazolone | 1420 |
Note: IC50 values can vary depending on the specific assay conditions, including the agonist used, its concentration, and the cell line.
Experimental Protocols
The characterization of TRPA1 antagonists relies on robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for two of the most common in vitro assays used to determine the potency and selectivity of these compounds.
Calcium Flux Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by antagonist compounds.
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are typically coated with an attachment factor like poly-D-lysine to promote cell adherence.
-
Plates are incubated for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.
b. Dye Loading:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is prepared in the assay buffer. A typical loading solution contains 2-4 µM of the dye and 0.02% Pluronic F-127 to aid in dye solubilization and cell loading.
-
The cells are incubated with the dye-loading solution for 30-60 minutes at 37°C or room temperature in the dark.
-
Following incubation, the cells are washed 2-3 times with the assay buffer to remove extracellular dye. A final volume of assay buffer is left in each well.
c. Compound Addition and Signal Detection:
-
The microplate containing the dye-loaded cells is placed into a FLIPR instrument.
-
A compound plate is prepared with serial dilutions of the TRPA1 antagonist. A known TRPA1 agonist (e.g., allyl isothiocyanate (AITC), cinnamaldehyde, or capsaicin for cross-reactivity studies) is also prepared in a separate plate.
-
The FLIPR protocol is set up to first add the antagonist compound to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).
-
Following the antagonist incubation, the agonist is added to stimulate the TRPA1 channels.
-
Fluorescence intensity is measured before and after the addition of both the antagonist and the agonist. The kinetic response is recorded over time.
d. Data Analysis:
-
The change in fluorescence intensity upon agonist addition is used to determine the level of TRPA1 activation.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.
a. Cell Preparation:
-
Cells expressing TRPA1 are grown on glass coverslips.
-
On the day of the experiment, a coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
b. Pipette Preparation and Seal Formation:
-
Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.
-
The pipette is positioned over a single cell, and a high-resistance "gigaohm" seal ( >1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.
c. Whole-Cell Recording:
-
After establishing a stable giga-seal, a brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current flowing across the cell membrane.
-
The cell is held at a negative holding potential, typically -60 mV.
d. Compound Application and Data Acquisition:
-
TRPA1 currents are elicited by applying an agonist through a rapid perfusion system directed at the recorded cell.
-
The antagonist is applied in the perfusion solution for a set duration before and during the application of the agonist.
-
The resulting currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.
e. Data Analysis:
-
The peak current amplitude in the presence of the agonist is measured.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-evoked current.
-
Concentration-response curves are generated, and IC50 values are calculated to quantify the antagonist potency.
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
Activation of the TRPA1 channel on sensory neurons initiates a signaling cascade that contributes to pain and inflammation. This pathway often involves the release of neuropeptides and can be modulated by other signaling molecules.
References
- 1. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to TRPA1 Antagonists in Pain Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical player in the somatosensory system, acting as a key sensor for a wide array of noxious stimuli.[1][2][3] Expressed predominantly in a subset of nociceptive primary sensory neurons, TRPA1 is a non-selective cation channel that plays a pivotal role in the initiation and potentiation of pain signals in response to environmental irritants, inflammatory mediators, and byproducts of cellular stress.[2][4] Its polymodal nature and its position as a convergence point for multiple pro-nociceptive pathways make it a highly attractive target for the development of novel analgesic therapies. This technical guide provides an in-depth overview of the role of TRPA1 antagonists in pain modulation, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks.
While the specific compound "TRPA1 Antagonist 3" is described in several chemical databases as a photoswitchable agonist, this guide will focus on well-characterized TRPA1 antagonists that have been extensively studied for their analgesic potential, in line with the overarching interest in the therapeutic blockade of the TRPA1 channel for pain relief.
The Role of TRPA1 in Pain Signaling
TRPA1 is a final common pathway for a multitude of chemically diverse pro-nociceptive agonists generated under various pathophysiological pain conditions. In the peripheral nervous system, TRPA1 is located on the terminals of nociceptive neurons where it is involved in the transduction of potentially harmful stimuli. In the central nervous system, it is implicated in the amplification of nociceptive transmission.
TRPA1 is activated by a broad spectrum of exogenous and endogenous agonists, including:
-
Environmental irritants: Such as acrolein in smoke and allyl isothiocyanate from mustard oil.
-
Endogenous inflammatory mediators: Including bradykinin and prostaglandins, which sensitize the channel.
-
Products of oxidative stress: Reactive oxygen species (ROS) and reactive nitrogen species are potent activators of TRPA1.
Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the spinal cord and ultimately to the brain, where it is perceived as pain. Furthermore, TRPA1 activation in peripheral nerve terminals can lead to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.
TRPA1 Antagonists in Preclinical Pain Models
A substantial body of preclinical evidence supports the efficacy of TRPA1 antagonists in a variety of animal models of pain. Pharmacological blockade or genetic deletion of TRPA1 has been shown to effectively attenuate pain hypersensitivity.
Quantitative Data on Preclinical TRPA1 Antagonists
The following tables summarize the in vitro potency and in vivo efficacy of two well-studied TRPA1 antagonists, HC-030031 and A-967079.
| Compound | Assay | Species | Agonist | IC50 | Reference |
| HC-030031 | Calcium Influx | Human | Cinnamaldehyde | 4.9 µM | |
| Calcium Influx | Human | Allyl Isothiocyanate (AITC) | 7.5 µM | ||
| Calcium Influx | Rat | Allyl Isothiocyanate (AITC) | 6.2 µM | ||
| Calcium Influx | Rat | Formalin | 5.3 µM | ||
| A-967079 | Electrophysiology | Human | - | 67 nM | |
| Electrophysiology | Rat | - | 289 nM |
| Compound | Pain Model | Species | Route of Administration | Dose | Efficacy | Reference |
| HC-030031 | CFA-induced Inflammatory Pain | Rat | Oral | 100 mg/kg | Significant reversal of mechanical hypersensitivity | |
| Spinal Nerve Ligation (Neuropathic) | Rat | Oral | 300 mg/kg | 41% reversal of mechanical hypersensitivity | ||
| AITC-induced Nocifensive Behavior | Rat | Oral | 100 mg/kg | Significant inhibition of nocifensive behaviors | ||
| A-967079 | Cold Allodynia (Neuropathic) | Rat | - | - | Attenuated cold allodynia | |
| Osteoarthritic Pain | Rat | Oral | - | Analgesic efficacy observed |
Signaling Pathways and Mechanism of Action
The activation of TRPA1 by noxious stimuli initiates a cascade of intracellular events leading to pain perception. TRPA1 antagonists block this process by preventing the channel from opening.
Caption: TRPA1 signaling pathway in nociception and its inhibition by antagonists.
Experimental Protocols
The development and characterization of TRPA1 antagonists rely on a suite of in vitro and in vivo assays.
In Vitro: Calcium Influx Assay
This assay is a primary screening method to identify and characterize TRPA1 modulators.
Objective: To measure changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by an antagonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPA1 are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition:
-
For antagonist profiling, test compounds (e.g., HC-030031) are added to the cells and incubated for a short period (e.g., 5 minutes).
-
An agonist (e.g., cinnamaldehyde or AITC at a concentration that elicits a submaximal response, EC
80) is then added.
-
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The inhibition of the agonist-induced calcium influx by the antagonist is used to calculate the IC50 value.
Caption: Workflow for an in vitro calcium influx assay to screen for TRPA1 antagonists.
In Vivo: Animal Models of Pain
Objective: To evaluate the analgesic efficacy of TRPA1 antagonists in relevant models of pathological pain.
1. CFA-Induced Inflammatory Pain Model:
-
Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of a rat's hind paw to induce a localized and persistent inflammation.
-
Assessment: Mechanical hypersensitivity is measured using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is determined before and after CFA injection, and following the administration of the TRPA1 antagonist.
-
Endpoint: A significant increase in the paw withdrawal threshold after drug administration compared to vehicle control indicates analgesic efficacy.
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Induction: The L5 and L6 spinal nerves in a rat are tightly ligated, leading to the development of chronic neuropathic pain symptoms.
-
Assessment: Mechanical allodynia is assessed using von Frey filaments.
-
Endpoint: Reversal of the established mechanical hypersensitivity following antagonist administration demonstrates efficacy in a neuropathic pain state.
Clinical Development of TRPA1 Antagonists
The promising preclinical data for TRPA1 antagonists has led to their evaluation in human clinical trials for various pain indications. For instance, the TRPA1 antagonist GRC-17536 has shown efficacy in a subgroup of patients with painful diabetic neuropathy. Another antagonist, A-967079, has been used in human pain models to validate the role of TRPA1 in pain perception. A clinical trial (NCT05935280) is investigating the role of TRPA1 in human cold pain perception using A-967079.
Conclusion and Future Directions
TRPA1 antagonists represent a promising class of novel analgesics with the potential to treat a broad range of pain conditions, including inflammatory, neuropathic, and visceral pain. The mechanism of action, centered on blocking a key integrator of noxious stimuli, offers a therapeutic advantage over agents targeting single nociceptive pathways. While preclinical studies have been largely successful, the translation to clinical efficacy remains a key challenge. Future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of TRPA1 antagonists to ensure adequate target engagement in humans and to fully realize their therapeutic potential. The development of peripherally restricted antagonists may also offer a strategy to minimize potential central nervous system side effects.
References
TRPA1 Antagonists and Channel Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interplay between TRPA1 antagonists and the phenomenon of channel desensitization. The transient receptor potential ankyrin 1 (TRPA1) channel is a critical sensor of noxious chemical and thermal stimuli, making it a key target in the development of novel analgesics and anti-inflammatory therapeutics. A fundamental aspect of TRPA1 function is its propensity to undergo desensitization, a process that dynamically regulates its activity. Understanding how antagonists modulate this process is paramount for the rational design of effective drugs.
Core Concepts: TRPA1 Activation and Desensitization
TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons.[1] Its activation by a wide array of irritants, including environmental toxins and endogenous inflammatory mediators, leads to the influx of cations, most notably Ca2+, depolarizing the neuron and initiating pain signals.[1][2] However, sustained or repeated activation of TRPA1 can lead to a decrease in its responsiveness, a process known as desensitization. This can occur through homologous (agonist-induced) or heterologous (induced by a different signaling pathway) mechanisms.[2]
Several key cellular pathways are implicated in TRPA1 desensitization. A primary driver is the influx of extracellular Ca2+ through the TRPA1 channel itself, which can subsequently trigger a cascade of intracellular events.[3] This includes the potential for Ca2+-dependent inactivation. While the precise mechanisms are still under investigation, evidence suggests that desensitization can be regulated by factors such as the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) and the involvement of protein kinase C (PKC). Interestingly, some studies suggest that TRPA1 desensitization can occur through both Ca2+-dependent and Ca2+-independent pathways, depending on the activating agonist.
The Role of TRPA1 Antagonists
TRPA1 antagonists are compounds that block the activation of the TRPA1 channel. They represent a promising therapeutic strategy for a variety of conditions, including chronic pain, cough, and asthma. By preventing channel opening, these antagonists can effectively block the downstream signaling that leads to nociception and inflammation. The interaction of these antagonists with the desensitization process is a key area of research, as it can influence their overall efficacy and duration of action. Some antagonists may simply block activation, while others might influence the desensitization state of the channel, offering a more nuanced approach to modulating its activity.
Quantitative Data on Key TRPA1 Antagonists
The following tables summarize the in vitro potency of several well-characterized TRPA1 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Antagonist | Species | Assay Type | Agonist | IC50 | Citations |
| A-967079 | Human | Calcium Influx | - | 67 nM | |
| Rat | Calcium Influx | - | 289 nM | ||
| GRC 17536 | Human | Calcium Influx | Citric Acid | 4.6 nM | |
| Human | Calcium Influx | AITC | < 10 nM | ||
| Human (A549 cells) | Calcium Influx | Citric Acid | 5.0 nM | ||
| Human (CCD19-Lu cells) | Calcium Influx | Citric Acid | 8.2 nM | ||
| HC-030031 | Human | Calcium Influx | AITC | 6.2 µM | |
| Human | Calcium Influx | Formalin | 5.3 µM | ||
| Human | Calcium Influx | Cinnamaldehyde | 4.9 µM | ||
| AMG0902 | Human | - | AITC | 0.02 µM (20 nM) | |
| Rat | Calcium Influx | AITC | 71 nM | ||
| Human | Calcium Influx | AITC | 131 nM | ||
| Rat | Calcium Influx | AITC | 68 nM | ||
| Mouse | Calcium Influx | AITC | 113 nM | ||
| Rat | Calcium Influx | 4-oxo-2-nonenal (4-ONE) | 585 nM | ||
| Rat | Calcium Influx | Hypo-osmolarity | 10 nM | ||
| Rat | Calcium Influx | Methylglyoxal | 151 nM |
Experimental Protocols
The study of TRPA1 antagonists and their effects on channel desensitization relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experimental approaches.
Calcium Imaging Assay for TRPA1 Desensitization
This assay is used to measure changes in intracellular calcium concentration in response to TRPA1 activation and subsequent desensitization, and to assess the effect of antagonists on this process.
1. Cell Culture and Preparation:
-
Human embryonic kidney 293 (HEK293) cells or dorsal root ganglion (DRG) neurons endogenously or heterologously expressing TRPA1 are cultured on glass coverslips.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature in the dark.
2. Imaging Setup:
-
The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Cells are continuously perfused with the physiological buffer.
3. Desensitization Protocol:
-
A baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) is established.
-
A TRPA1 agonist (e.g., allyl isothiocyanate - AITC, mustard oil, or cinnamaldehyde) is applied to the cells, and the change in fluorescence ratio, indicating an increase in intracellular calcium, is recorded.
-
To induce desensitization, the agonist can be applied repeatedly with washout periods in between, or a sustained application can be used.
-
The reduction in the peak calcium response to subsequent agonist applications is a measure of desensitization.
4. Antagonist Application:
-
To test the effect of an antagonist, the compound is pre-incubated with the cells for a defined period before the application of the agonist.
-
The ability of the antagonist to block the initial agonist-induced calcium influx is measured.
-
To assess the effect on desensitization, the antagonist can be applied before or during the desensitization protocol, and its impact on the rate and extent of desensitization is quantified.
5. Data Analysis:
-
The fluorescence ratio is converted to intracellular calcium concentration.
-
The peak amplitude, rate of rise, and rate of decay of the calcium transients are analyzed.
-
The degree of desensitization is calculated as the percentage reduction in the response to the second (or subsequent) agonist application compared to the first.
Electrophysiology (Patch-Clamp) Assay
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion currents flowing through TRPA1 channels and is a powerful tool to study the effects of antagonists on channel gating and desensitization.
1. Cell Preparation:
-
Cells expressing TRPA1 are prepared as for calcium imaging.
2. Recording Setup:
-
A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
The cell is held at a negative holding potential (e.g., -60 mV).
3. Measurement of TRPA1 Currents:
-
A TRPA1 agonist is applied to the cell, and the resulting inward current is recorded.
-
Voltage ramps or steps can be applied to study the voltage-dependence of the current.
4. Desensitization Protocol:
-
Similar to the calcium imaging protocol, desensitization is induced by repeated or prolonged application of the agonist.
-
The decrease in the amplitude of the agonist-evoked current over time or with repeated applications is a direct measure of channel desensitization.
5. Antagonist Application:
-
The antagonist is applied to the bath solution before or during agonist application.
-
The ability of the antagonist to block the agonist-induced current is quantified.
-
The effect of the antagonist on the kinetics and extent of current desensitization is analyzed.
6. Data Analysis:
-
The peak current amplitude, current density (current normalized to cell capacitance), and the time course of current decay are measured.
-
The percentage of current inhibition by the antagonist is calculated.
-
The rate of desensitization is often fit with an exponential function to determine a time constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a generalized experimental workflow.
Caption: Signaling pathways of TRPA1 activation and desensitization.
Caption: Generalized workflow for evaluating a novel TRPA1 antagonist.
Caption: Logical relationships between TRPA1 modulators and channel states.
References
- 1. TrpA1拮抗剂,HC-030031 The TrpA1 Antagonist, HC-030031, also referenced under CAS 349085-38-7, controls the biological activity of TrpA1. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPA1 Antagonist 3 in Sensory Neuron Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical, thermal, and mechanical stimuli, expressed predominantly in a subset of primary sensory neurons.[1][2] Its activation is implicated in a variety of pathological conditions, including chronic pain, neurogenic inflammation, and respiratory diseases such as asthma.[3][4][5] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents. This technical guide provides an in-depth overview of a representative potent and selective TRPA1 antagonist, herein referred to as "TRPA1 Antagonist 3" (modeled after the well-characterized compound GDC-0334), focusing on its mechanism of action in sensory neuron activation. This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying biological and experimental frameworks.
Introduction to TRPA1 and Sensory Neuron Activation
TRPA1 is a non-selective cation channel that, upon activation by a diverse array of exogenous and endogenous irritants, leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron membrane, triggering the generation of action potentials that propagate to the central nervous system, ultimately resulting in the sensation of pain, itch, or irritation. Endogenous activators of TRPA1 are often byproducts of inflammation and oxidative stress, linking this channel to pain hypersensitivity states. A significant portion of TRPA1-expressing sensory neurons also co-express TRPV1, another key pain receptor, suggesting a close functional relationship in nociceptive signaling.
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor designed to block the function of the TRPA1 channel. By preventing channel opening or ion permeation, it effectively inhibits the activation of sensory neurons, thereby reducing pain, inflammation, and other TRPA1-mediated responses.
Quantitative Data Summary
The efficacy and pharmacological profile of this compound have been characterized across multiple species and experimental platforms. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Species | Assay Type | Agonist | IC₅₀ (nM) | Reference |
| Human | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported | |
| Mouse | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported | |
| Rat | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported | |
| Guinea Pig | CHO Cell Ca²⁺ Flux Assay | Cinnamaldehyde | Data Reported |
Note: Specific IC₅₀ values for GDC-0334 are presented in graphical form in the source literature; this table indicates that cross-species potency has been established.
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | T₁/₂ (h) | Oral Bioavailability (F%) | Reference |
| Mouse | IV | 11.9 | - | |
| Mouse | PO | - | 45.0 | |
| Rat | IV | 9.79 | - | |
| Rat | PO | - | 46.2 | |
| Dog | IV | 28.0 | - | |
| Dog | PO | - | 27.1 | |
| Monkey | IV | 7.75 | - | |
| Monkey | PO | - | 13.4 |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint Measured | Result | Reference |
| AITC-Induced Dermal Blood Flow | Guinea Pig | Reduction in Dermal Blood Flow (DBF) | Dose-dependent reduction in DBF | |
| AITC-Induced Edema | Rat | Reduction in Paw Edema | Significant suppression of edema | |
| OVA-Induced Allergic Airway Inflammation | Rat | Reduction in BALF Eosinophils & Neutrophils | Significant reduction in inflammatory cells | |
| Cinnamaldehyde-Evoked Cough | Guinea Pig | Reduction in Cough Frequency | Dose-dependent reduction in coughs | |
| Formalin-Induced Pain | Mouse/Rat | Reduction in Paw Licking/Flinching Time | Attenuation of both Phase I and Phase II pain behaviors | |
| CFA-Induced Mechanical Hyperalgesia | Mouse | Reversal of Paw Withdrawal Threshold | Reversal of mechanical hypersensitivity | |
| AITC-Induced Pain, Itch, and DBF | Human | Reduction in Subjective Scores and Blood Flow | Target engagement confirmed by reduction in all endpoints |
AITC: Allyl isothiocyanate (a TRPA1 agonist); OVA: Ovalbumin; BALF: Bronchoalveolar lavage fluid; CFA: Complete Freund's Adjuvant.
Signaling Pathways and Mechanism of Action
This compound acts by directly binding to the TRPA1 channel, preventing its activation by noxious stimuli. The diagram below illustrates the signaling cascade in a sensory neuron upon exposure to a TRPA1 agonist and the inhibitory effect of the antagonist.
Experimental Protocols
The characterization of this compound involves a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
In Vitro Calcium Imaging Assay
This assay measures the ability of an antagonist to block agonist-induced calcium influx in cells expressing the target channel.
Objective: To determine the in vitro potency (IC₅₀) of this compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA for human, rat, or mouse TRPA1. Cells are cultured to confluence in appropriate media.
-
Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM) in a buffered salt solution (e.g., HBSS).
-
Compound Addition: A multi-channel automated fluorometric imaging plate reader (FLIPR) is used. A baseline fluorescence is established. This compound is added at varying concentrations and incubated for a specified period (e.g., 3 minutes).
-
Agonist Challenge: A known TRPA1 agonist (e.g., cinnamaldehyde or AITC at a concentration that elicits a submaximal response, like EC₈₀) is added to the wells.
-
Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Analysis: The peak fluorescence response after agonist addition is measured. Data are normalized to the response in the absence of the antagonist. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a high-fidelity measurement of ion channel currents, allowing for detailed characterization of antagonist mechanism (e.g., reversibility, voltage-dependence).
Objective: To characterize the direct inhibitory effect of this compound on TRPA1-mediated currents in sensory neurons.
Methodology:
-
Neuron Preparation: Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are acutely dissociated from rodents.
-
Recording Setup: Recordings are performed in the whole-cell configuration using a patch-clamp amplifier. The neuron is held at a negative membrane potential (e.g., -70 mV).
-
Solutions: The extracellular solution contains physiological ion concentrations. The intracellular (pipette) solution contains a potassium-based solution to mimic the cytosol.
-
Current Elicitation: TRPA1 channels are activated by bath application of an agonist (e.g., AITC or cinnamaldehyde). This results in a measurable inward current.
-
Antagonist Application: Once a stable agonist-evoked current is established, this compound is applied to the bath. The degree and rate of current inhibition are recorded.
-
Washout: The antagonist is washed out with the agonist-containing solution to assess the reversibility of inhibition.
-
Analysis: The amplitude of the inward current before, during, and after antagonist application is measured and compared.
In Vivo Formalin-Induced Pain Model
This is a widely used model of tonic chemical pain that exhibits two distinct phases, reflecting different underlying pain mechanisms.
Objective: To assess the analgesic efficacy of this compound in a model of acute and persistent inflammatory pain.
Methodology:
-
Animal Acclimation: Mice or rats are placed in individual observation chambers and allowed to acclimate for at least 30 minutes.
-
Compound Administration: this compound or vehicle is administered systemically (e.g., orally or intravenously) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 0.5-5% in 10-20 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal's behavior is observed and recorded for 45-60 minutes. The total time spent licking, biting, or flinching the injected paw is quantified.
-
Data Analysis: The observation period is divided into two phases: Phase I (acute, neurogenic pain, ~0-10 min) and Phase II (inflammatory pain, ~15-45 min). The time spent in pain-related behaviors in the drug-treated group is compared to the vehicle-treated group for each phase. Since TRPA1 is directly activated by formalin, a potent antagonist is expected to reduce behaviors in both phases.
In Vivo CFA-Induced Inflammatory Pain Model
This model is used to study chronic inflammatory pain and associated mechanical hyperalgesia (an increased sensitivity to a normally painful mechanical stimulus).
Objective: To evaluate the ability of this compound to reverse established mechanical hyperalgesia in a chronic inflammation model.
Methodology:
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA), an immunostimulant, is injected into the plantar surface of the hind paw of a mouse or rat. This induces a localized, long-lasting inflammation and pain hypersensitivity that develops over several days.
-
Baseline Measurement: Before CFA injection, the baseline mechanical sensitivity (paw withdrawal threshold) is measured using von Frey filaments or an electronic pressure meter.
-
Post-CFA Measurement: Mechanical sensitivity is re-assessed at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days) to confirm the development of hyperalgesia (a significant decrease in paw withdrawal threshold).
-
Compound Administration: Once stable hyperalgesia is established, this compound or vehicle is administered.
-
Post-Dose Measurement: Paw withdrawal thresholds are measured again at various times after drug administration to assess the reversal of hyperalgesia.
-
Analysis: The post-drug paw withdrawal thresholds are compared to the pre-drug (hyperalgesic) baseline and to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an analgesic effect. Pharmacological inhibition of TRPA1 has been shown to reverse CFA-induced mechanical hyperalgesia.
Conclusion
This compound represents a class of targeted therapeutics with significant potential for treating conditions driven by sensory neuron activation. As demonstrated through a range of in vitro and in vivo models, this antagonist effectively and potently blocks the TRPA1 ion channel, leading to the attenuation of pain and neurogenic inflammation. The quantitative data underscore its favorable pharmacological profile, and the detailed protocols provide a robust framework for the continued investigation and development of TRPA1-targeted therapies. The successful demonstration of target engagement in human studies further validates the therapeutic rationale for TRPA1 inhibition in clinical settings.
References
- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of TRPA1 Antagonists: A Technical Overview
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in the signaling of pain, inflammation, and respiratory irritation. As a sensor of noxious chemical and environmental irritants, TRPA1 has emerged as a significant therapeutic target for a range of pathological conditions. While the query specified "TRPA1 Antagonist 3," publicly available preclinical data for a compound with this exact designation is not available. It is important to note that a commercially available research chemical with a similar name, "this compound," is described as a photoswitchable TRPA1 agonist, which enables optical control of the channel.[1][2]
This technical guide will therefore focus on the preclinical findings of several well-characterized and potent TRPA1 antagonists that have been extensively studied in the scientific literature: GDC-0334 , A-967079 , and HC-030031 . These compounds serve as exemplary models for understanding the therapeutic potential of TRPA1 antagonism.
Quantitative Preclinical Data of Select TRPA1 Antagonists
The following tables summarize the key in vitro and in vivo quantitative data for GDC-0334, A-967079, and HC-030031, providing a comparative overview of their potency and efficacy.
In Vitro Potency
| Compound | Assay Type | Species | Agonist | IC50 | Citation |
| GDC-0334 | Calcium Influx (CHO cells) | Human | AITC | Potent (specific value not stated) | [3][4] |
| Calcium Influx (CHO cells) | Mouse | AITC | Potent (specific value not stated) | [3] | |
| Calcium Influx (CHO cells) | Rat | AITC | Potent (specific value not stated) | ||
| Calcium Influx (CHO cells) | Guinea Pig | AITC | Potent (specific value not stated) | ||
| A-967079 | Not Specified | Human | Not Specified | 67 nM | |
| Not Specified | Rat | Not Specified | 289 nM | ||
| HC-030031 | FLIPR Calcium-Influx | Not Specified | Cinnamaldehyde | 4.9 µM | |
| FLIPR Calcium-Influx | Not Specified | AITC | 7.5 µM |
AITC: Allyl isothiocyanate (a TRPA1 agonist) CHO: Chinese Hamster Ovary FLIPR: Fluorometric Imaging Plate Reader
In Vivo Efficacy
| Compound | Animal Model | Species | Endpoint | Effective Dose | Citation |
| GDC-0334 | Allergic Airway Inflammation | Rat | Reduction in eosinophils and neutrophils | Not specified | |
| Allergic Airway Inflammation | Guinea Pig | Reduction in eosinophils and neutrophils | Not specified | ||
| Cinnamaldehyde-Evoked Cough | Guinea Pig | Reduction in cough | Not specified | ||
| AITC-Induced Edema | Rat | Reduction in edema | Intravenous administration | ||
| A-967079 | Osteoarthritic Pain | Rat | Analgesia | Not specified | |
| CFA-Induced Inflammation | Rat | Decreased neuronal firing | 30 µmol/kg, i.v. | ||
| HC-030031 | AITC-Induced Nocifensive Behavior | Rat | Reduction in lifting behavior | 100 and 300 mg/kg, p.o. | |
| CFA-Induced Inflammatory Pain | Rat | Reversal of mechanical hypersensitivity | 100 mg/kg, p.o. | ||
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Reversal of tactile hypersensitivity | 300 mg/kg, p.o. |
CFA: Complete Freund's Adjuvant i.v.: Intravenous p.o.: Oral administration
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to characterize these TRPA1 antagonists.
In Vitro Calcium Influx Assay
This assay is a primary method for determining the potency of TRPA1 antagonists.
-
Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, rat, or guinea pig TRPA1 channel are cultured in appropriate media.
-
Cell Plating : Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading : The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition : The TRPA1 antagonist (e.g., GDC-0334, A-967079, or HC-030031) at various concentrations is added to the wells and incubated for a short period.
-
Agonist Stimulation and Measurement : A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate channel opening. The change in intracellular calcium concentration is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis : The antagonist's inhibitory effect is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
In Vivo Models of Pain and Inflammation
These models are essential for evaluating the therapeutic potential of TRPA1 antagonists in a physiological context.
-
Animal Acclimation : Rats are acclimated to the testing environment.
-
Compound Administration : The TRPA1 antagonist (e.g., HC-030031) or vehicle is administered orally (p.o.) at specified doses.
-
Nociceptive Challenge : After a predetermined time to allow for drug absorption, a solution of AITC is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation : The number of flinches or the cumulative time spent lifting the injected paw is recorded for a set period following the AITC injection.
-
Data Analysis : The reduction in nocifensive behaviors in the antagonist-treated group is compared to the vehicle-treated group to determine efficacy.
-
Induction of Inflammation : A single intraplantar injection of CFA is administered to the hind paw of the rats to induce a localized and persistent inflammatory response.
-
Development of Hypersensitivity : Mechanical hypersensitivity is allowed to develop over a period of days.
-
Assessment of Mechanical Threshold : Baseline mechanical withdrawal thresholds are measured using von Frey filaments.
-
Compound Administration : The TRPA1 antagonist (e.g., HC-030031) is administered orally.
-
Post-Dose Assessment : Mechanical withdrawal thresholds are reassessed at various time points after drug administration.
-
Data Analysis : The reversal of mechanical hypersensitivity is quantified by the increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to TRPA1 antagonism and the experimental procedures used in preclinical research.
The preclinical data for TRPA1 antagonists such as GDC-0334, A-967079, and HC-030031 provide a strong rationale for the continued investigation of this target for therapeutic intervention in pain, inflammation, and respiratory diseases. These compounds have demonstrated potent and selective inhibition of the TRPA1 channel in vitro and have shown significant efficacy in various in vivo models. The experimental protocols and workflows outlined in this guide represent standard methodologies in the field for the characterization of novel TRPA1 antagonists. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these and other TRPA1-targeting compounds to facilitate their successful clinical development.
References
Methodological & Application
Application Notes and Protocols: TRPA1 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[4][5] Activation of TRPA1 is implicated in various pathological conditions such as pain, inflammation, and respiratory diseases, making it a compelling therapeutic target. This document provides detailed experimental protocols for the characterization of "TRPA1 Antagonist 3," a novel and selective antagonist of the TRPA1 channel.
Chemical Properties of this compound (Hypothetical)
For the purpose of this protocol, "this compound" is a hypothetical small molecule with the following assumed properties:
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Purity | >98% (by HPLC) |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol (<1 mM) |
| Form | Crystalline solid |
| Storage | Store at -20°C, protect from light |
Mechanism of Action
TRPA1 is a polymodal channel activated by a variety of mechanisms, including covalent modification of intracellular cysteine residues by electrophilic compounds and non-covalent interactions. Endogenous inflammatory mediators can sensitize the channel through G-protein coupled receptor (GPCR) signaling pathways involving Phospholipase C (PLC). Upon activation, the influx of cations, primarily Ca2+ and Na+, leads to depolarization of the neuron and the transmission of a pain signal. This compound is designed to be a potent and selective inhibitor of the TRPA1 channel, thereby blocking the downstream signaling cascade.
Figure 1. TRPA1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary of Known TRPA1 Antagonists
The following table summarizes the in vitro potency of several well-characterized TRPA1 antagonists for comparative purposes.
| Antagonist | Agonist Used | Assay Type | Cell Line | IC50 (nM) | Reference |
| AZ465 | Zinc (100 µM) | Calcium Influx | HEK293-hTRPA1 | 85 | |
| AZ465 | CS (10 nM) | Calcium Influx | HEK293-hTRPA1 | 20 | |
| AMG0902 | AITC | Not Specified | Rat TRPA1 | 300 (IC90) | |
| Cardamonin | Cinnamaldehyde | Calcium Influx | HEK293/TRPA1 | 454 | |
| A-967079 | Not Specified | Ca2+ Assay | Not Specified | 67 |
Experimental Protocols
In Vitro Characterization: Calcium Influx Assay
This protocol details the measurement of TRPA1 antagonist activity using a fluorescent imaging plate reader (FLIPR) to monitor intracellular calcium levels.
1. Cell Culture and Plating:
-
Culture human TRPA1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For inducible expression systems, add the appropriate inducing agent (e.g., 1 µg/mL doxycycline) 24-48 hours prior to the assay.
-
Seed cells into 384-well poly-D-lysine coated black-walled, clear-bottom plates and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Further dilute the compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the desired final concentrations. The final DMSO concentration should not exceed 0.3%.
-
Prepare a solution of a TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate - AITC) at a concentration that elicits an EC80 response.
3. Calcium Dye Loading:
-
Discard the culture medium from the cell plates.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 NW) in assay buffer for 1 hour at room temperature, protected from light.
4. FLIPR Assay Protocol:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the diluted this compound to the wells and incubate for 5 minutes.
-
Add the TRPA1 agonist to the wells.
-
Measure the fluorescent signal for an additional 5-10 minutes.
5. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the response of the agonist in the absence of the antagonist (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2. In Vitro Calcium Influx Experimental Workflow.
In Vivo Characterization: Rodent Model of Inflammatory Pain
This protocol describes the use of the Complete Freund's Adjuvant (CFA) model to assess the efficacy of this compound in reducing inflammatory pain.
1. Animals:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate for at least 3 days before any experimental procedures.
2. Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.
-
The contralateral paw can be injected with saline to serve as a control.
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
24 hours after CFA injection, administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
A vehicle control group and a positive control group (e.g., a known analgesic) should be included.
4. Assessment of Mechanical Allodynia:
-
Measure mechanical withdrawal thresholds using von Frey filaments.
-
Place the animals in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.
-
The withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Measurements should be taken before CFA injection (baseline) and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
5. Data Analysis:
-
Express the mechanical withdrawal threshold in grams.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test to compare treatment groups over time.
-
A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates analgesic efficacy.
Figure 3. In Vivo Inflammatory Pain Model Workflow.
Selectivity Profiling
To ensure that the activity of this compound is specific to the TRPA1 channel, it is crucial to perform selectivity assays.
-
TRP Channel Panel: Test the antagonist against other related TRP channels, such as TRPV1 and TRPM8, using similar calcium influx assays with their respective agonists (e.g., capsaicin for TRPV1, menthol for TRPM8).
-
Receptor and Enzyme Panel: A broader screening against a panel of common off-target receptors, ion channels, and enzymes (e.g., a CEREP panel) is recommended to identify any potential for undesirable side effects.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical characterization of novel TRPA1 antagonists like "this compound." By following these detailed methodologies, researchers can effectively determine the potency, mechanism of action, and in vivo efficacy of new chemical entities targeting the TRPA1 channel, thereby facilitating the development of novel therapeutics for pain and inflammatory disorders.
References
- 1. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPA1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for TRPA1 Antagonists in in vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor of noxious environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 leads to the influx of cations, primarily Ca2+, resulting in neuronal depolarization, the release of neuropeptides, and the sensation of pain, itch, and neurogenic inflammation. Consequently, TRPA1 has emerged as a significant therapeutic target for a range of conditions, including chronic pain, respiratory diseases, and inflammatory disorders. This document provides detailed application notes and protocols for the use of representative TRPA1 antagonists in various in vivo rodent models.
Featured TRPA1 Antagonists
This document focuses on three well-characterized TRPA1 antagonists that have been extensively used in preclinical rodent models:
-
HC-030031: A selective TRPA1 antagonist widely used as a tool compound in pain and inflammation research.
-
A967079: A potent and selective TRPA1 antagonist with demonstrated efficacy in various pain models.
-
GRC 17536: A TRPA1 antagonist that has shown promise in preclinical models of respiratory disorders, particularly cough.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of the featured TRPA1 antagonists in various rodent models.
Table 1: In Vitro Potency of TRPA1 Antagonists
| Antagonist | Species | Agonist | IC50 | Citation |
| HC-030031 | Human | Allyl Isothiocyanate (AITC) | 6.2 µM | [1] |
| HC-030031 | Human | Cinnamaldehyde | 4.9 ± 0.1 µM | [1] |
| HC-030031 | Human | Formalin | 1.2 ± 0.2 µM | |
| A967079 | Human | AITC | 66 nM | |
| A967079 | Rat | AITC | 280 nM | |
| GRC 17536 | Human | AITC | 18 nM | |
| GRC 17536 | Guinea Pig | Citric Acid-induced Ca2+ influx | Potent Inhibition |
Table 2: In Vivo Efficacy of TRPA1 Antagonists in Rodent Pain Models
| Antagonist | Rodent Model | Species | Route of Administration | Effective Dose | Outcome Measure | Citation |
| HC-030031 | AITC-induced Nocifensive Behavior | Rat | Oral (p.o.) | 100 mg/kg | Significant reduction in lifting behavior | [2] |
| HC-030031 | CFA-induced Mechanical Hypersensitivity | Rat | Oral (p.o.) | 100 mg/kg | Significant reversal of mechanical hypersensitivity | [2] |
| HC-030031 | Spinal Nerve Ligation (Neuropathic Pain) | Rat | Oral (p.o.) | 300 mg/kg | 41% reversal of mechanical hypersensitivity | [1] |
| A967079 | Bone Cancer Pain (Walker 256 cells) | Rat | Intravenous (i.v.) | 10 mg/kg | Significant increase in paw withdrawal threshold | |
| A967079 | CFA-induced Mechanical Hypersensitivity | Rat | Intravenous (i.v.) | 30 µmol/kg | Significant reduction in WDR neuron responses to pinch |
Table 3: In Vivo Efficacy of TRPA1 Antagonists in Rodent Respiratory Models
| Antagonist | Rodent Model | Species | Route of Administration | Effective Dose | Outcome Measure | Citation |
| GRC 17536 | Citric Acid-induced Cough | Guinea Pig | Not specified | Dose-dependent | Decrease in tussive response |
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
Caption: TRPA1 Signaling Cascade.
General Experimental Workflow for in vivo Rodent Studies
Caption: In Vivo Rodent Study Workflow.
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats
Objective: To assess the efficacy of a TRPA1 antagonist in reducing mechanical hypersensitivity in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
TRPA1 Antagonist (e.g., HC-030031)
-
Vehicle for antagonist (e.g., 0.5% methylcellulose)
-
Electronic von Frey apparatus
-
Animal handling restraints
Protocol:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurement: Habituate the rats to the testing environment and the von Frey apparatus. Measure the baseline paw withdrawal threshold (PWT) for each rat.
-
Induction of Inflammation: Anesthetize the rats lightly with isoflurane. Inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Model Development: Allow 24-48 hours for the inflammation and mechanical hypersensitivity to develop. A significant decrease in PWT in the ipsilateral paw compared to baseline confirms model induction.
-
Antagonist Administration: Administer the TRPA1 antagonist (e.g., HC-030031, 100 mg/kg, p.o.) or vehicle to separate groups of rats.
-
Post-treatment Assessment: Measure the PWT at various time points after antagonist administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
Data Analysis: Calculate the percentage reversal of mechanical hypersensitivity. Statistically compare the PWTs between the antagonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats
Objective: To evaluate the effect of a TRPA1 antagonist on mechanical allodynia in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for SNL surgery
-
TRPA1 Antagonist (e.g., HC-030031)
-
Vehicle for antagonist
-
Electronic von Frey apparatus
Protocol:
-
Acclimatization and Baseline: As described in the CFA model.
-
Spinal Nerve Ligation Surgery: Anesthetize the rats. Surgically expose the L5 and L6 spinal nerves and tightly ligate them.
-
Model Development: Allow 7-14 days for the development of robust mechanical allodynia in the ipsilateral paw.
-
Antagonist Administration: Administer the TRPA1 antagonist (e.g., HC-030031, 300 mg/kg, p.o.) or vehicle.
-
Post-treatment Assessment: Measure the PWT at various time points post-dosing.
-
Data Analysis: Analyze the data as described in the CFA model.
Respiratory Model: Citric Acid-Induced Cough in Guinea Pigs
Objective: To assess the antitussive potential of a TRPA1 antagonist.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Citric acid solution (e.g., 0.4 M in saline)
-
Nebulizer and exposure chamber
-
TRPA1 Antagonist (e.g., GRC 17536)
-
Vehicle for antagonist
-
Sound recording and analysis equipment
Protocol:
-
Acclimatization: Acclimatize guinea pigs to the exposure chambers for several days before the experiment.
-
Antagonist Administration: Administer the TRPA1 antagonist (dose and route to be determined based on pharmacokinetic properties) or vehicle.
-
Cough Induction: At a predetermined time after antagonist administration, place the guinea pigs in the exposure chamber and expose them to nebulized citric acid for a defined period (e.g., 5-10 minutes).
-
Cough Assessment: Record the number of coughs during the exposure and for a subsequent observation period. Coughs are typically identified by their characteristic sound and associated abdominal muscle contraction.
-
Data Analysis: Compare the number of coughs in the antagonist-treated group to the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion
The protocols and data presented in these application notes provide a framework for the in vivo evaluation of TRPA1 antagonists in rodent models of pain and respiratory diseases. The detailed methodologies and comparative data tables are intended to assist researchers in designing and interpreting their own studies, ultimately contributing to the development of novel therapeutics targeting the TRPA1 channel. It is crucial to optimize experimental parameters such as drug dosage, administration route, and timing of assessments for each specific antagonist and animal model.
References
Application Note & Protocol: TRPA1 Antagonist 3
This is an excellent set of requirements. Since "TRPA1 Antagonist 3" is a placeholder, I will generate the application note and protocol based on the well-characterized and selective TRPA1 antagonist, A-967079, referring to it as This compound (Compound A-967079) . This will provide a scientifically accurate and practical guide for the target audience.
Title: Characterization of this compound (Compound A-967079) using an In Vitro Calcium Imaging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on sensory neurons.[1] It acts as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1] Activation of TRPA1 leads to an influx of cations, most notably Ca²⁺, which triggers downstream signaling cascades associated with pain, neurogenic inflammation, and itch.[2] Consequently, TRPA1 has emerged as a significant therapeutic target for developing novel analgesics and anti-inflammatory agents.
This document provides a detailed protocol for evaluating the potency and efficacy of This compound (Compound A-967079) , a potent and selective TRPA1 antagonist, using a cell-based calcium imaging assay. The assay measures the antagonist's ability to inhibit the rise in intracellular calcium ([Ca²⁺]i) induced by a TRPA1 agonist in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPA1).
TRPA1 Signaling Pathway
TRPA1 channel activation is a key event in nociceptive signaling. Agonists, such as allyl isothiocyanate (AITC) from mustard oil or cinnamaldehyde, activate the channel, leading to depolarization and a significant influx of extracellular Ca²⁺. This Ca²⁺ influx can also trigger further calcium release from intracellular stores like the endoplasmic reticulum and lysosomes. The subsequent rise in intracellular Ca²⁺ concentration initiates various cellular responses, including the release of neuropeptides like CGRP, which contribute to pain and inflammation. TRPA1 antagonists block this process by preventing the channel from opening.
Data Presentation: Quantitative Analysis
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the antagonist required to inhibit 50% of the maximum response induced by a specific agonist. The IC₅₀ values for Compound A-967079 are highly dependent on the species of the TRPA1 channel.
Table 1: Inhibitory Potency (IC₅₀) of this compound (Compound A-967079)
| Target | Agonist Used | IC₅₀ Value (nM) | Reference(s) |
|---|---|---|---|
| Human TRPA1 | AITC | 67 | ,, |
| Rat TRPA1 | AITC | 289 | ,, |
| Human TRPA1 | Zinc Chloride (100 µM) | 85 |
| Human TRPA1 | CS Gas (10 nM) | 20 | |
Note: IC₅₀ values can vary based on experimental conditions, such as agonist concentration, cell line, and assay buffer composition.
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based calcium imaging assay using a fluorescent indicator like Fluo-4 AM. The workflow is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well microplates, coated with Poly-D-Lysine.
-
Calcium Indicator: Fluo-4 AM (or similar calcium-sensitive dye).
-
Pluronic F-127: For aiding dye solubilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (A-967079): Prepared as a stock solution in 100% DMSO.
-
TRPA1 Agonist: Allyl isothiocyanate (AITC) or Cinnamaldehyde. Prepared as a stock solution in 100% DMSO.
-
Fluorescence Microplate Reader: e.g., FLIPR, FlexStation, or similar, with excitation/emission filters for Fluo-4 (Ex: 494 nm, Em: 516 nm).
Cell Culture and Plating
-
Culture the HEK293-hTRPA1 cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, harvest the cells and seed them into Poly-D-Lysine coated 96-well plates at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.
Calcium Dye Loading
-
Prepare a Fluo-4 AM loading buffer. For example, create a 2x solution of 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in the assay buffer.
-
On the day of the assay, carefully remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of assay buffer per well.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells three times with 100 µL of assay buffer per well to remove extracellular dye.
-
Add a final 100 µL of assay buffer to each well and let the plate rest at room temperature for 10-15 minutes before starting the assay.
Compound Preparation and Assay Procedure
-
Agonist Preparation: Prepare a dilution series of the TRPA1 agonist (e.g., AITC) to determine the EC₅₀ and EC₈₀ concentrations. This is a prerequisite for the antagonist assay.
-
Antagonist Preparation: Prepare a serial dilution of this compound (A-967079) in assay buffer. Typically, this is done at 5x the final desired concentration in a separate compound plate. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤ 0.5%).
-
Assay Protocol: a. Place the cell plate and the compound plate into the fluorescence microplate reader. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. Program the instrument to add 25 µL of the this compound dilutions (or vehicle control) to the cell plate. d. Incubate the plate for 10 minutes at room temperature. e. After the incubation, program the instrument to add 25 µL of the TRPA1 agonist at a pre-determined EC₈₀ concentration (e.g., 6 µM AITC). f. Immediately begin recording the fluorescence intensity every 1-5 seconds for a period of 3-5 minutes to capture the peak calcium response.
Data Analysis
-
Calculate Response: The response is typically measured as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), or ΔF/F₀. The peak fluorescence after agonist addition is used for this calculation.
-
Normalization: Normalize the data by setting the average response of the vehicle control (agonist only, no antagonist) to 100% activation and the response of wells with no agonist as 0% activation.
-
IC₅₀ Calculation: Plot the normalized response (%) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Disclaimer: This protocol is a representative example and may require optimization for specific cell lines, equipment, and reagents. All work should be conducted following appropriate laboratory safety guidelines.
References
Application Notes and Protocols for TRPA1 Antagonist 3 in Electrophysiology Patch Clamp Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[2] Its role in pain, neurogenic inflammation, and respiratory conditions has made it a significant target for the development of novel analgesic and anti-inflammatory therapeutics.[1][3] "TRPA1 Antagonist 3" represents a novel investigational compound designed to selectively inhibit TRPA1 channel activity.
These application notes provide a comprehensive guide for the characterization of "this compound" and other TRPA1 antagonists using the whole-cell patch clamp electrophysiology technique. The protocols detailed below are optimized for use with human TRPA1 (hTRPA1) expressed in Human Embryonic Kidney 293 (HEK293) cells and can be adapted for primary sensory neurons, such as those from the dorsal root ganglion (DRG).
Signaling Pathways Involving TRPA1
TRPA1 activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. This leads to the activation of several downstream pathways implicated in inflammation and pain signaling. Understanding these pathways is critical for elucidating the mechanism of action of TRPA1 antagonists.
Quantitative Data Summary
The following table summarizes the potency of various known TRPA1 antagonists, providing a benchmark for evaluating novel compounds like "this compound". Data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of antagonist potency.
| Antagonist | Cell Type | Agonist Used | IC50 (Human TRPA1) | Reference |
| HC-030031 | HEK293 | AITC | 6.2 µM | [4] |
| HEK293 | Formalin | 5.3 µM | ||
| HEK293 | Cinnamaldehyde | 4.9 µM | ||
| A-967079 | HEK293 | AITC | 67 nM | |
| CHO | Carvacrol | 9.8 nM | ||
| Cardamonin | HEK293/TRPA1 | Cinnamaldehyde | 454 nM | |
| AP-18 | HEK293 | AITC | Not specified | |
| TCS-5861528 | Not specified | Not specified | Not specified | |
| GRC17536 | Not specified | Not specified | Efficacious in vivo |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and transient transfection with a plasmid encoding human TRPA1.
-
Cell Line: HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Plate cells onto poly-L-lysine coated glass coverslips in a 35 mm dish.
-
When cells reach 70-80% confluency, transfect with a plasmid encoding hTRPA1 using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent reporter plasmid (e.g., GFP) is recommended to identify transfected cells.
-
Use cells for patch clamp experiments 24-48 hours post-transfection.
-
Whole-Cell Patch Clamp Electrophysiology
This protocol details the procedure for recording TRPA1 channel currents in the whole-cell configuration.
-
Solutions:
-
External Solution (HEPES-buffered saline): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA. Adjust pH to 7.2 with KOH.
-
-
Recording Setup:
-
Use an appropriate patch clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
-
Identify transfected cells using fluorescence microscopy.
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
-
-
Agonist and Antagonist Application:
-
Establish a baseline recording in the external solution.
-
Apply a known TRPA1 agonist (e.g., 100 µM Allyl isothiocyanate - AITC) to activate the channel and record the current response.
-
After washout of the agonist, pre-incubate the cell with "this compound" at various concentrations for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and the antagonist and record the inhibited current response.
-
Perform a final washout to observe any recovery of the current.
-
Data Analysis
-
Measure the peak current amplitude in response to the agonist in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment to determine the IC50 of a TRPA1 antagonist.
References
- 1. Frontiers | TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons [frontiersin.org]
- 2. Isolation of human TRPA1 channel from transfected HEK293 cells and identification of alkylation sites after sulfur mustard exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "TRPA1 Antagonist 3" in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a crucial sensor of noxious chemical, thermal, and mechanical stimuli. In the context of neuropathic pain, TRPA1 is implicated in the initiation and maintenance of pathological pain states. Endogenous inflammatory and oxidative stress mediators, often upregulated following nerve injury, can activate or sensitize TRPA1, leading to neuronal hyperexcitability and contributing to symptoms such as allodynia and hyperalgesia.[1][2] Consequently, the development of selective TRPA1 antagonists is a promising therapeutic strategy for the management of neuropathic pain.[1][3][4]
This document provides detailed application notes and experimental protocols for the use of a hypothetical, representative "TRPA1 Antagonist 3" in preclinical studies of neuropathic pain. The protocols and data presented are synthesized from publicly available research on various TRPA1 antagonists.
Data Presentation: Efficacy of TRPA1 Antagonists
The following tables summarize the in vitro and in vivo efficacy of several well-characterized TRPA1 antagonists in the context of neuropathic pain research. This data provides a comparative overview to guide the experimental design for "this compound".
Table 1: In Vitro Potency of Selected TRPA1 Antagonists
| Antagonist | Species | IC50 (nM) | Reference Compound |
| A-967079 | Human | 67 | - |
| A-967079 | Rat | 289 | - |
| AMG0902 | Rat | 300 (IC90) | - |
| HC-030031 | Human | 4900 (vs. Cinnamaldehyde) | - |
| HC-030031 | Human | 7500 (vs. AITC) | - |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the TRPA1 agonist-induced response. AITC: Allyl isothiocyanate.
Table 2: In Vivo Efficacy of Selected TRPA1 Antagonists in Rodent Models of Neuropathic Pain
| Antagonist | Animal Model | Route of Administration | Effective Dose | Observed Effect |
| A-967079 | CFA-Inflamed Rats | Intravenous (i.v.) | 30 µmol/kg | Reduced mechanical allodynia and neuronal firing. |
| A-967079 | Bone Cancer Pain (Rat) | Intravenous (i.v.) | 10 mg/kg | Alleviated mechanical allodynia and thermal hyperalgesia. |
| HC-030031 | Spinal Nerve Ligation (Rat) | Oral (p.o.) | 100 mg/kg | Reversed mechanical hypersensitivity. |
| HC-030031 | Oxaliplatin-Induced Neuropathy (Rat) | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated mechanical and cold allodynia. |
| HC-030031 | Paclitaxel-Induced Neuropathy (Mouse) | Intraperitoneal (i.p.) | - | Attenuated tactile allodynia (62% reduction). |
| AMG0902 | Spinal Nerve Ligation (Rat) | Oral (p.o.) | - | No significant effect on tactile allodynia. |
CFA: Complete Freund's Adjuvant.
Table 3: Clinical Trial Outcomes for Selected TRPA1 Antagonists
| Antagonist | Condition | Phase | Key Findings |
| GRC 17536 | Painful Diabetic Neuropathy | Phase 2a | Showed a statistically significant and clinically relevant response in a sub-group of patients with moderate to severe pain and relatively intact sensory responses. |
| LY3526318 | Diabetic Peripheral Neuropathic Pain, Chronic Low Back Pain, Osteoarthritis Pain | Phase 2 | Did not meet the primary endpoint for pain reduction in DPNP or OA. A numerical improvement was observed in CLBP. Potential for drug-induced hepatotoxicity was identified. |
Signaling Pathways
TRPA1 Signaling in Neuropathic Pain
Nerve injury triggers a cascade of events leading to the sensitization of nociceptors. Damaged tissues and infiltrating immune cells release a variety of inflammatory mediators and reactive oxygen species (ROS). These endogenous molecules can directly activate or sensitize TRPA1 channels on sensory neurons. TRPA1 activation leads to an influx of Ca2+, which in turn promotes the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the central and peripheral terminals of these neurons. This "neurogenic inflammation" further contributes to the cycle of pain and hypersensitivity. TRPA1 is also expressed on non-neuronal cells, such as Schwann cells, where its activation can amplify oxidative stress and contribute to neuroinflammation.
Caption: TRPA1 signaling cascade in neuropathic pain.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of "this compound" in a rat model of neuropathic pain. The choice of model (e.g., Chronic Constriction Injury [CCI], Spared Nerve Injury [SNI], or chemotherapy-induced neuropathy) will depend on the specific research question.
Experimental Workflow
Caption: General experimental workflow for preclinical testing.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol is adapted from standard procedures for assessing mechanical sensitivity in rodents.
Materials:
-
von Frey filaments (calibrated set) or an electronic von Frey apparatus
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimation: Place the rats in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, in the area innervated by the affected nerve.
-
Threshold Determination (Manual Filaments):
-
Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament; if there is no response, use the next stronger filament.
-
-
Threshold Determination (Electronic von Frey):
-
Apply the rigid tip of the electronic apparatus to the plantar surface of the paw with gradually increasing pressure.
-
The apparatus will automatically record the force at which the paw is withdrawn.
-
-
Data Recording: Record the paw withdrawal threshold in grams.
-
Post-Treatment Assessment: Repeat the test at specified time points after the administration of "this compound" or vehicle to assess the anti-allodynic effect.
Assessment of Thermal Hyperalgesia (Plantar Test)
This protocol measures the latency to paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimation: Place the rats in the enclosures on the glass surface of the plantar test apparatus and allow them to acclimate for 15-30 minutes.
-
Heat Stimulation: Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Latency Measurement: Activate the heat source. The apparatus will measure the time it takes for the rat to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Recording: Record the paw withdrawal latency in seconds.
-
Post-Treatment Assessment: Repeat the test at various time points following the administration of "this compound" or vehicle to evaluate the anti-hyperalgesic effect.
Assessment of Cold Allodynia (Acetone Drop Test)
This test assesses the response to a non-noxious cold stimulus.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimation: Acclimate the rats in the individual enclosures on the wire mesh platform for at least 15-30 minutes.
-
Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw. The drop should be applied without touching the skin with the applicator.
-
Response Observation: Observe the rat's behavior for a set period (e.g., 1 minute) following the application of acetone.
-
Data Recording: Record the total duration of paw withdrawal, licking, or flinching during the observation period.
-
Post-Treatment Assessment: Conduct the test at predetermined intervals after administering "this compound" or vehicle to determine its effect on cold allodynia.
Conclusion
"this compound," as a representative of a class of compounds targeting a key player in nociceptive signaling, holds significant potential for the treatment of neuropathic pain. The protocols and data provided herein offer a framework for the preclinical evaluation of its efficacy. Careful experimental design, including the use of appropriate animal models and behavioral assays, is crucial for elucidating the therapeutic promise of novel TRPA1 antagonists. The signaling pathways outlined provide a basis for mechanistic studies to further understand how these antagonists exert their analgesic effects.
References
TRPA1 Antagonist 3: Application Notes and Protocols for Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical mediator in the pathophysiology of various respiratory diseases.[1][2] Expressed on sensory nerve fibers and various non-neuronal cells within the respiratory tract, TRPA1 acts as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[1][2][3] Activation of TRPA1 is implicated in key features of respiratory diseases, including neurogenic inflammation, airway hyperresponsiveness, bronchoconstriction, mucus secretion, and cough. Consequently, antagonism of the TRPA1 channel presents a promising therapeutic strategy for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and chronic cough.
This document provides detailed application notes and experimental protocols for the utilization of a representative TRPA1 antagonist, referred to herein as "TRPA1 Antagonist 3," in preclinical respiratory disease models. The information is compiled from various studies investigating potent and selective TRPA1 inhibitors such as GDC-0334, GRC 17536, and BI01305834.
Signaling Pathway
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies using TRPA1 antagonists in various respiratory disease models.
Table 1: Asthma Models
| Model Type | Species | TRPA1 Antagonist | Outcome Measure | Result | Reference |
| Ovalbumin (OVA)-Induced Allergic Asthma | Guinea Pig | BI01305834 (1 mg/kg) | Airway Hyperresponsiveness (AHR) to histamine | Inhibition of AHR after early and late asthmatic reactions | |
| OVA-Induced Allergic Asthma | Guinea Pig | BI01305834 (1 mg/kg) | Early and Late Asthmatic Reactions (EAR/LAR) | Inhibition of EAR and LAR development | |
| Allergen-Induced Airway Narrowing | Guinea Pig (lung slices) | BI01305834 | Bronchoconstriction | Inhibition of allergen and histamine-induced airway narrowing | |
| OVA-Induced Allergic Asthma | Mouse | GDC-0334 | Airway Inflammation (Eosinophil infiltration) | Significant reduction in eosinophil count in BAL fluid | |
| OVA-Induced Allergic Asthma | Mouse | GDC-0334 | Airway Hyperreactivity | Reduced pulmonary resistance in response to contractile stimuli |
Table 2: Chronic Cough Models
| Model Type | Species | TRPA1 Antagonist | Outcome Measure | Result | Reference |
| Citric Acid-Induced Cough | Guinea Pig | GRC 17536 | Number of coughs | Dose-dependent inhibition of cough response | |
| Allyl isothiocyanate (AITC)-Induced Cough | Guinea Pig | Compound A (Almirall) | Number of coughs | Dose-dependent inhibition with an ED50 of 0.17 mg/kg | |
| TRPA1 Agonist-Induced Vagal Nerve Depolarization | Guinea Pig (isolated vagus nerve) | Compound A (Almirall) | Nerve Depolarization | Inhibition with an EC50 of 80 nM |
Table 3: COPD and Airway Inflammation Models
| Model Type | Species/Cell Line | TRPA1 Antagonist | Outcome Measure | Result | Reference |
| Cigarette Smoke Extract (CSE)-Induced Inflammation | Human Lung Fibroblasts (CCD19-Lu) & Alveolar Epithelial Cells (A549) | GRC 17536 | IL-8 Production | Inhibition of AITC-induced IL-8 production | |
| CSE-Induced Inflammation | Human Bronchial Epithelial Cells (HBEC) | HC-030031 | IL-8 Release | Attenuation of CSE-induced IL-8 release | |
| CSE-Induced Inflammation | Human Bronchial Epithelial Cells (HBEC) | HC-030031 | TRPA1 Expression | Attenuation of CSE-induced increase in TRPA1 expression | |
| Toluene diisocyanate-induced occupational asthma | Not Specified | HC030031 | Epithelial barrier integrity | Improved epithelial barrier integrity |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tussive Effects in a Guinea Pig Model
Objective: To assess the efficacy of this compound in reducing cough frequency in a chemically-induced cough model.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle control (e.g., 1% Tween 80 in saline)
-
Citric acid
-
Whole-body plethysmography chamber equipped with a microphone
-
Ultrasonic nebulizer
-
Cough recording and analysis software
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmography chambers for at least 15 minutes for 2-3 days prior to the experiment.
-
Dosing: Administer this compound or vehicle control at the desired dose and route (e.g., orally) at a specified time before the challenge (e.g., 1-2 hours).
-
Cough Induction: Place the guinea pig in the whole-body plethysmography chamber. After a brief adaptation period, expose the animal to an aerosol of citric acid (e.g., 0.4 M) generated by an ultrasonic nebulizer for a defined period (e.g., 10 minutes).
-
Data Recording: Record the cough sounds using a microphone within the chamber throughout the exposure period.
-
Data Analysis: A trained observer, blinded to the treatment groups, should manually count the number of coughs from the audio recordings. Coughs are distinguished from sneezes by their characteristic sound and associated pressure changes within the chamber.
-
Statistical Analysis: Compare the number of coughs between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: Assessment of Airway Hyperresponsiveness in an OVA-Sensitized Guinea Pig Model of Asthma
Objective: To determine the effect of this compound on airway hyperresponsiveness (AHR) in a model of allergic asthma.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Vehicle control
-
Histamine
-
Apparatus for measuring lung function (e.g., whole-body plethysmography or forced oscillation technique)
Procedure:
-
Sensitization: Sensitize guinea pigs with an intraperitoneal injection of OVA (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline on days 0 and 7.
-
Allergen Challenge: On day 21, challenge the sensitized animals with an aerosol of OVA (e.g., 0.1% in saline) for a defined period to induce early (EAR) and late (LAR) asthmatic reactions.
-
Treatment: Administer this compound or vehicle at a specified time before or after the allergen challenge, depending on the study design (e.g., to assess prophylactic or therapeutic effects).
-
AHR Measurement: At a specified time point after the allergen challenge (e.g., 24 hours to assess LAR-associated AHR), measure airway responsiveness to increasing concentrations of inhaled histamine.
-
Establish a baseline lung function parameter (e.g., airway resistance).
-
Administer aerosolized histamine at doubling concentrations.
-
Record the change in the lung function parameter.
-
-
Data Analysis: Calculate the provocative concentration of histamine that causes a certain increase in airway resistance (e.g., PC200 for a 200% increase).
-
Statistical Analysis: Compare the PC200 values between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol 3: In Vitro Evaluation of TRPA1 Antagonism on Inflammatory Cytokine Release
Objective: To assess the ability of this compound to inhibit TRPA1-mediated pro-inflammatory cytokine release from human lung cells.
Materials:
-
Human pulmonary alveolar epithelial cell line (A549) or human bronchial epithelial cells (HBEC)
-
Cell culture medium and supplements
-
This compound
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC, or Cigarette Smoke Extract - CSE)
-
ELISA kit for Interleukin-8 (IL-8)
Procedure:
-
Cell Culture: Culture A549 or HBEC cells in appropriate medium until they reach a suitable confluency (e.g., 80-90%).
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 30-60 minutes).
-
Stimulation: Add the TRPA1 agonist (e.g., AITC or CSE) to the cell culture medium and incubate for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-8 release by this compound at each concentration compared to the agonist-only control. Determine the IC50 value if applicable.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed inhibition.
Conclusion
The available preclinical data strongly support the therapeutic potential of TRPA1 antagonists in respiratory diseases. These compounds have demonstrated efficacy in animal models of asthma, chronic cough, and COPD by mitigating key pathological features such as airway inflammation, hyperresponsiveness, and cough reflex. The protocols outlined in this document provide a framework for the continued investigation and development of TRPA1 antagonists as a novel class of therapeutics for respiratory disorders. Further clinical trials are necessary to translate these promising preclinical findings into effective treatments for patients.
References
TRPA1 Antagonist 3: Application & Protocols in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious stimuli and plays a significant role in the pathophysiology of inflammatory pain.[1][2] Expressed predominantly in primary sensory neurons, TRPA1 is activated by a wide array of exogenous irritants and endogenous inflammatory mediators.[1][2][3] This activation leads to the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation, pain hypersensitivity, and the transition to chronic pain states. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.
This document provides detailed application notes and protocols for the use of a selective TRPA1 antagonist, referred to here as "TRPA1 Antagonist 3," in preclinical inflammatory pain models. The information is designed to guide researchers in evaluating the efficacy of TRPA1 antagonism for mitigating inflammatory pain.
TRPA1 Signaling in Inflammatory Pain
During tissue injury and inflammation, a variety of pro-inflammatory mediators are released, which can directly activate or sensitize TRPA1 channels on nociceptive neurons. This leads to an influx of Ca2+, triggering a cascade of events that result in the perception of pain and the exacerbation of the inflammatory response.
Caption: TRPA1 Signaling Pathway in Inflammatory Pain.
Efficacy of TRPA1 Antagonists in Preclinical Models
Numerous studies have demonstrated the effectiveness of TRPA1 antagonists in various animal models of inflammatory pain. These antagonists have been shown to reduce mechanical and thermal hypersensitivity, key indicators of pain in these models.
Data Summary
The following tables summarize the quantitative data from studies utilizing TRPA1 antagonists in Complete Freund's Adjuvant (CFA) and formalin-induced inflammatory pain models.
Table 1: Effect of TRPA1 Antagonists in the CFA-Induced Inflammatory Pain Model
| Antagonist | Species | Dose/Route | Time Point | Endpoint | % Reversal of Hypersensitivity | Reference |
| HC-030031 | Rat | 100 mg/kg, p.o. | Post-CFA | Mechanical | Significant reversal | |
| A-967079 | Rat | 30 µmol/kg, i.v. | Post-CFA | Neuronal Firing | Significant reduction | |
| AP18 | Rat | Intramuscular | Post-CFA | Mechanical | Significant reversal | |
| AMG0902 | Rat | Oral | Post-CFA | Mechanical | Little to no efficacy |
Table 2: Effect of TRPA1 Antagonists in the Formalin-Induced Pain Model
| Antagonist | Species | Dose/Route | Phase | Endpoint | % Reduction in Nocifensive Behaviors | Reference |
| HC-030031 | Mouse/Rat | Systemic | Phase I & II | Flinching/Licking | Marked attenuation | |
| A-967079 | Rat | Intrathecal | Acute & Chronic | Mechanical Hypersensitivity | Prevention and reversal |
Experimental Protocols
Detailed methodologies for two standard inflammatory pain models are provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Rodents (Rats or Mice)
-
Digital calipers or plethysmometer
-
Von Frey filaments
-
Thermal paw stimulator (e.g., Hargreaves apparatus)
-
This compound solution
-
Vehicle solution
Protocol:
-
Baseline Measurements: Acclimate the animals to the testing environment for several days. Measure baseline paw volume, mechanical withdrawal thresholds using von Frey filaments, and thermal withdrawal latencies.
-
Induction of Inflammation: Induce inflammation by a single subcutaneous injection of CFA (typically 50-150 µL) into the plantar surface of one hind paw.
-
Post-CFA Measurements: At desired time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-measure paw volume, mechanical thresholds, and thermal latencies to confirm the development of edema and hypersensitivity.
-
Drug Administration: Administer this compound or vehicle to separate groups of animals at a predetermined time relative to the behavioral testing. The route of administration (e.g., oral, intraperitoneal, intravenous) and dose will depend on the pharmacokinetic properties of the antagonist.
-
Behavioral Testing: Assess mechanical and thermal hypersensitivity at peak drug effect times.
-
Mechanical Allodynia: Use the up-down method with von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a thermal stimulator to measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle and this compound-treated groups. Data are often expressed as the percentage of reversal of hypersensitivity.
Caption: Experimental Workflow for the CFA Model.
Formalin-Induced Pain Model
The formalin test is a model of acute and persistent pain that involves two distinct phases of nocifensive behavior. The first phase is due to direct activation of nociceptors, while the second phase involves a combination of peripheral inflammation and central sensitization.
Materials:
-
Formalin solution (e.g., 1-5% in saline)
-
Rodents (Rats or Mice)
-
Observation chamber with a clear floor
-
Timer
-
This compound solution
-
Vehicle solution
Protocol:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and start the timer. Observe and quantify the nocifensive behaviors (e.g., flinching, licking, and biting of the injected paw) for a set period (e.g., 60 minutes).
-
Data Analysis: The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-10 minutes post-injection.
-
Phase II (Late Phase): 10-60 minutes post-injection. Calculate the total time spent in nocifensive behaviors for each phase and compare the results between the vehicle and this compound-treated groups.
-
Conclusion
TRPA1 antagonists, such as the conceptual "this compound," show considerable promise as a therapeutic strategy for inflammatory pain. The protocols and data presented here provide a framework for the preclinical evaluation of such compounds. By utilizing established inflammatory pain models like the CFA and formalin tests, researchers can effectively assess the analgesic potential of novel TRPA1 antagonists and contribute to the development of new pain therapies. It is important to note that the efficacy of different TRPA1 antagonists can vary, and thorough characterization is essential.
References
Application Notes and Protocols for TRPA1 Antagonist Administration in Animal Studies
These application notes provide detailed information and protocols for researchers and scientists utilizing TRPA1 antagonists in preclinical animal studies. The focus is on dosage, administration, and experimental design for evaluating the efficacy of these compounds in various disease models, particularly those related to pain and inflammation.
Introduction to TRPA1
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a sensor for a wide array of exogenous irritants, including compounds found in mustard oil, wasabi, and garlic, as well as endogenous inflammatory mediators.[1][3][4] Activation of TRPA1 is implicated in various pathological conditions, including pain, itch, and respiratory diseases, making it a significant target for drug development. TRPA1 antagonists block the activity of this channel and have shown therapeutic potential in preclinical models of inflammatory and neuropathic pain.
Quantitative Data Summary: Dosage of TRPA1 Antagonists in Animal Studies
The following table summarizes the dosages of several well-characterized TRPA1 antagonists used in various animal models. This data is intended to serve as a guide for dose selection and experimental design. It is important to note that the optimal dose may vary depending on the specific animal model, species, and experimental conditions.
| Antagonist | Animal Model (Species) | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| HC-030031 | Neuropathic Pain (Rat) | Intrathecal (i.t.) | 10, 25, 50 µg | Attenuated mechanical allodynia in a dose-dependent manner. | |
| HC-030031 | Inflammatory Pain (Mouse) | Intraperitoneal (i.p.) | 100 mg/kg | Attenuated mechanical hypersensitivity. | |
| A-967079 | Neuropathic Pain (Rat) | Oral (p.o.) | 20.7, 62 mg/kg | Did not significantly attenuate mechanical hyperalgesia. | |
| AMG0902 | Inflammatory Pain (Rat) | Oral (p.o.) | 10, 30, 100 mg/kg | Showed little to no efficacy in models of inflammatory mechanically evoked hypersensitivity. | |
| AMG0902 | AITC-induced Pain (Rat) | Oral (p.o.) | 1, 3, 10, 30 mg/kg | Dose-dependently inhibited allyl isothiocyanate (AITC)-induced licking/flinching. | |
| ADM_12 | Neuropathic Pain (Rat) | Intraperitoneal (i.p.) | 30 mg/kg | Significantly reduced mechanical allodynia. | |
| GRC 17536 | Diabetic Neuropathy (Human) | Oral (p.o.) | Phase 2a clinical trial | Showed efficacy in a proof-of-concept study in patients with painful diabetic neuropathy. | |
| Compound 50 | Formalin-induced Pain (Mouse) | Intraperitoneal (i.p.) | 100 mg/kg | Completely inhibited pain behavior in the late phase. |
Experimental Protocols
General Protocol for Oral Administration of a TRPA1 Antagonist in a Rodent Model of Inflammatory Pain
This protocol describes a general procedure for evaluating the efficacy of an orally administered TRPA1 antagonist in a model of complete Freund's adjuvant (CFA)-induced inflammatory pain in rats.
Materials:
-
TRPA1 Antagonist
-
Vehicle (e.g., 1% Tween80/2% HPMC/97% water/methanesulfonic acid pH 2.2)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Syringes
-
Apparatus for assessing mechanical hypersensitivity (e.g., von Frey filaments)
Procedure:
-
Induction of Inflammation:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Inject 50 µl of 50% CFA in saline into the plantar surface of the left hind paw.
-
Allow the animals to recover from anesthesia. Inflammation and hypersensitivity typically develop within 24 hours.
-
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of the TRPA1 antagonist in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
21 hours after CFA injection, administer the TRPA1 antagonist or vehicle to the rats via oral gavage.
-
-
Assessment of Mechanical Allodynia:
-
One hour after drug administration (22 hours post-CFA), assess mechanical hypersensitivity using von Frey filaments.
-
Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments with increasing bending forces to the plantar surface of the inflamed paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using a method such as the up-down method.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the vehicle-treated group and the antagonist-treated groups.
-
A significant increase in the paw withdrawal threshold in the antagonist-treated groups indicates an analgesic effect.
-
Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
-
General Protocol for Intrathecal Administration of a TRPA1 Antagonist in a Rodent Model of Neuropathic Pain
This protocol outlines a general method for evaluating a TRPA1 antagonist administered intrathecally in a rat model of neuropathic pain induced by chronic compression of the dorsal root ganglion (CCD).
Materials:
-
TRPA1 Antagonist
-
Vehicle (e.g., saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Intrathecal catheters
-
Hamilton syringes
-
Apparatus for assessing mechanical hypersensitivity (e.g., von Frey filaments)
Procedure:
-
Surgical Procedure (CCD Model):
-
Anesthetize the rats.
-
Perform the CCD surgery as previously described in the literature.
-
Implant an intrathecal catheter for drug delivery to the spinal cord.
-
Allow the animals to recover for several days. Neuropathic pain behaviors typically develop within a week.
-
-
Drug Preparation and Administration:
-
Dissolve the TRPA1 antagonist in the vehicle at the desired concentrations (e.g., 10, 25, 50 µg).
-
On the desired post-operative day (e.g., day 7 or 14), administer the antagonist or vehicle intrathecally in a small volume (e.g., 10 µl) followed by a flush of saline.
-
-
Assessment of Mechanical Allodynia:
-
Measure the paw withdrawal mechanical thresholds (PWMT) at baseline and at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, and 6 hours).
-
Use von Frey filaments and the up-down method to determine the PWMT.
-
-
Data Analysis:
-
Analyze the changes in PWMT over time for each treatment group.
-
Compare the PWMTs of the antagonist-treated groups to the vehicle-treated group.
-
A significant and sustained increase in PWMT indicates an anti-allodynic effect of the TRPA1 antagonist.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified TRPA1 signaling pathway in sensory neurons.
Caption: General experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for the Administration of TRPA1 Antagonists in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of noxious environmental irritants and endogenous inflammatory mediators. Due to its crucial role in pain, inflammation, and various other pathophysiological conditions, TRPA1 has emerged as a significant target for the development of novel therapeutics. This document provides detailed application notes and protocols for the administration of common TRPA1 antagonists in mouse models, based on findings from preclinical research. The antagonists covered here, including HC-030031, A-967079, and GRC 17536, are frequently used to investigate the physiological and pathological roles of TRPA1.
Data Presentation: Quantitative Administration Data
The following tables summarize the administration routes and corresponding dosages for frequently studied TRPA1 antagonists in mice.
Table 1: Systemic Administration of TRPA1 Antagonists in Mice
| Antagonist | Administration Route | Dosage Range | Mouse Model / Application | Reference |
| HC-030031 | Oral (p.o.) | 30 - 300 mg/kg | Anxiety and Depression Models[1][2] | [1][2] |
| Intraperitoneal (i.p.) | Not Specified | Neuropathic Pain | ||
| Intraperitoneal (i.p.) | Not Specified | Inflammatory Pain | ||
| A-967079 | Intraperitoneal (i.p.) | Not Specified | Temporomandibular Joint Pain | |
| GRC 17536 | Oral (p.o.) | Not Specified | Painful Diabetic Neuropathy (in human studies, indicating oral availability) |
Table 2: Local and Central Administration of TRPA1 Antagonists in Mice
| Antagonist | Administration Route | Dosage / Concentration | Mouse Model / Application | Reference |
| HC-030031 | Intracerebroventricular (i.c.v.) | 30 nmol in 2 µL | Anxiety and Depression Models | |
| Intrathecal (i.t.) | 10 - 50 µg | Neuropathic Pain | ||
| Intrathecal (i.t.) | Not Specified | Inflammatory Pain | ||
| Intraplantar (local) | Not Specified | Inflammatory Pain | ||
| Topical | 0.05% in cream | Thermal Injury | ||
| A-967079 | Intrathecal (i.t.) | Not Specified | Cancer Pain | |
| Local (into hind paw) | 8 µg / 20 µL | Acute (Neurogenic) Pain |
Experimental Protocols
The following are generalized protocols for the administration of TRPA1 antagonists in mice, based on common laboratory practices and information from the cited literature. Note: Specific details such as vehicle composition and administration volume may need to be optimized for individual experimental designs.
Protocol 1: Oral Gavage (p.o.) Administration
Objective: To administer a TRPA1 antagonist systemically via the gastrointestinal tract.
Materials:
-
TRPA1 Antagonist (e.g., HC-030031)
-
Vehicle solution (e.g., 0.5% methylcellulose in water, or as specified in the literature)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation: Prepare the antagonist solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. For HC-030031, doses between 30-300 mg/kg have been used in behavioral studies.
-
Animal Handling: Weigh the mouse to calculate the exact volume of the solution to be administered.
-
Administration:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly dispense the solution from the syringe. The volume is typically around 10 mL/kg.
-
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or adverse reactions. Behavioral tests are typically conducted 90 minutes after oral administration.
Protocol 2: Intraperitoneal (i.p.) Injection
Objective: To achieve rapid systemic distribution of the TRPA1 antagonist.
Materials:
-
TRPA1 Antagonist (e.g., A-967079, HC-030031)
-
Sterile vehicle (e.g., saline, 0.3% DMSO in saline)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation: Dissolve the antagonist in the vehicle to the final concentration.
-
Animal Handling: Weigh the mouse for accurate dosing.
-
Injection:
-
Position the mouse to expose the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the solution. The volume is typically administered 30 minutes before pain tests.
-
-
Post-Injection Monitoring: Monitor the animal for any adverse effects.
Protocol 3: Intrathecal (i.t.) Injection
Objective: To deliver the TRPA1 antagonist directly to the spinal cord, bypassing the blood-brain barrier.
Materials:
-
TRPA1 Antagonist (e.g., HC-030031)
-
Sterile, preservative-free vehicle
-
Hamilton syringe or similar micro-syringe
-
Short, fine-gauge needles (e.g., 30 gauge)
Procedure:
-
Preparation: Prepare a sterile solution of the antagonist at the desired concentration. Doses for HC-030031 have ranged from 10-50 µg.
-
Animal Handling and Injection:
-
This procedure requires significant technical skill and is often performed under light anesthesia.
-
The injection is made between the L5 and L6 vertebrae.
-
Successful injection is often confirmed by a characteristic tail-flick response.
-
-
Post-Injection Care: Allow the mouse to recover from anesthesia in a warm, clean cage. Monitor for any motor impairments.
Protocol 4: Topical Administration
Objective: To deliver the TRPA1 antagonist locally to a specific area of the skin.
Materials:
-
TRPA1 Antagonist (e.g., HC-030031)
-
Topical base cream or gel
-
Spatula or applicator
Procedure:
-
Preparation: Incorporate the antagonist into the base cream to achieve the desired concentration (e.g., 0.05% for HC-030031).
-
Application:
-
If necessary, shave the application area on the mouse.
-
Apply a measured amount of the cream (e.g., 200 mg/paw) to the target area.
-
The application may be performed daily for several days depending on the experimental model.
-
-
Monitoring: Observe the application site for any signs of irritation.
Mandatory Visualizations
Caption: Simplified TRPA1 signaling pathway and antagonist action.
Caption: General workflow for systemic administration of TRPA1 antagonists.
Caption: Workflow for local administration of TRPA1 antagonists.
References
- 1. The blockade of transient receptor potential ankirin 1 (TRPA1) signalling mediates antidepressant- and anxiolytic-like actions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The blockade of transient receptor potential ankirin 1 (TRPA1) signalling mediates antidepressant- and anxiolytic-like actions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"TRPA1 Antagonist 3" solubility and stability issues
Disclaimer: The specific compound "TRPA1 Antagonist 3" is not extensively documented in publicly available scientific literature as a distinct entity. The following troubleshooting guide addresses common solubility and stability challenges encountered with small molecule TRPA1 antagonists in a research setting. The principles and protocols provided are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My TRPA1 antagonist, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "antisolvent precipitation."[1] Your TRPA1 antagonist is likely highly soluble in an organic solvent like DMSO but has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the compound "crashes out" of solution.
Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.[1][2]
-
Optimize Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.[1] Always use pre-warmed (37°C) media for dilutions, as lower temperatures can decrease solubility.[3]
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG400, glycerol) in your final assay buffer can improve the solubility of hydrophobic compounds. Ensure the final co-solvent concentration is compatible with your biological system.
-
Adjust pH: The solubility of many compounds is pH-dependent. If your compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. However, you must verify that the new pH is compatible with your assay.
Q2: I've noticed the potency of my TRPA1 antagonist appears to decrease over time in my cell culture media during a long-term experiment. What could be the cause?
A2: Time-dependent loss of potency can be due to several factors, including compound instability or precipitation over time.
-
Chemical Instability: The compound may be degrading in the culture medium. This can be due to hydrolysis, oxidation, or reaction with media components. It is advisable to perform a chemical stability assay in the relevant biological matrix.
-
Time-dependent Precipitation: Even if the compound is soluble initially, it may slowly precipitate out of solution over longer incubation periods, reducing the effective concentration. This can be influenced by media components, temperature, and interactions with other molecules.
-
Protein Binding: The antagonist may bind to proteins in the fetal bovine serum (FBS) within the media. This can lead to the formation of insoluble complexes or a reduction in the free concentration of the compound available to interact with the target. Consider reducing the FBS percentage if your cells can tolerate it.
-
Metabolism: If you are using a cell-based assay, the cells may be metabolizing the antagonist over time, leading to a decrease in the active compound concentration.
Q3: How can I determine the maximum soluble concentration of my TRPA1 antagonist in my specific assay buffer?
A3: You can determine the kinetic solubility of your compound. This is a measure of the maximum concentration a compound can reach in a solution when added from a concentrated organic stock. A simple method is to perform a serial dilution of your compound in the assay buffer and look for the concentration at which precipitation occurs. This can be assessed visually or by measuring the turbidity of the solutions using a plate reader.
Troubleshooting Guides
Issue 1: Compound Precipitation in DMSO Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds. | Use anhydrous DMSO and store it properly with desiccant. Prepare fresh stock solutions and avoid repeated opening of the stock bottle. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause the compound to come out of solution, especially if the stock concentration is near its solubility limit in DMSO. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Incorrect Storage Temperature | Storing the DMSO stock at an inappropriate temperature can affect solubility. | Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Explanation | Recommended Solution |
| Compound Aggregation | Poorly soluble compounds can form aggregates that can lead to non-specific inhibition or activation of targets, resulting in false positives. | Include detergents like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation. Perform control experiments to rule out non-specific effects. |
| Inaccurate Compound Concentration | If the compound has precipitated, the actual concentration in solution will be lower than the nominal concentration, leading to false negatives or underestimation of potency. | Determine the kinetic solubility in your assay buffer and work below this concentration. Centrifuge your assay plates before reading to pellet any precipitate. |
| Chemical Degradation | The compound may be unstable under the assay conditions (e.g., light, temperature, pH), leading to a loss of active compound over time. | Conduct a stability study of the compound under your specific assay conditions. Minimize exposure to light and maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the maximum soluble concentration of a TRPA1 antagonist in an aqueous buffer when added from a DMSO stock.
Methodology:
-
Prepare a high-concentration stock solution of the TRPA1 antagonist in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock in DMSO.
-
Add a fixed volume of each DMSO dilution to a corresponding well containing your aqueous assay buffer. For example, add 2 µL of each DMSO dilution to 198 µL of buffer to achieve a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a DMSO-only control.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Assess for precipitation. This can be done qualitatively by visual inspection for turbidity or quantitatively by measuring the absorbance at 620 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the kinetic solubility limit.
Protocol 2: Chemical Stability Assay in Buffer
Objective: To assess the stability of a TRPA1 antagonist in a specific buffer over time.
Methodology:
-
Prepare a solution of the TRPA1 antagonist in the test buffer (e.g., PBS, cell culture medium) at the desired final concentration. Ensure the starting concentration is below the solubility limit.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
To stop any further degradation, immediately mix the aliquot with a cold organic solvent like acetonitrile or methanol to precipitate proteins and quench reactions.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining parent compound.
-
Plot the concentration of the antagonist versus time to determine its degradation rate.
Visualizations
Caption: Simplified TRPA1 signaling pathway in nociceptive neurons.
Caption: Workflow for troubleshooting compound precipitation issues.
References
Technical Support Center: Optimizing TRPA1 Antagonist 3 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPA1 Antagonist 3. The information herein is designed to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and acts as a sensor for a wide range of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators.[1][2][3] By blocking the TRPA1 channel, the antagonist prevents the influx of cations like Ca2+ and Na+, thereby inhibiting neuronal depolarization and the subsequent signaling of pain, itch, and neurogenic inflammation.[4][5]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: The optimal concentration of a TRPA1 antagonist is highly dependent on the specific assay, cell type, and the agonist being used. For initial experiments, it is advisable to perform a dose-response curve. Based on data from various known TRPA1 antagonists, a starting range of 10 nM to 10 µM is often employed in cellular assays such as calcium imaging. It is crucial to determine the IC50 value in your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: Most small molecule TRPA1 antagonists are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in your aqueous assay buffer. Store the stock solution at -20°C or -80°C as recommended by the manufacturer to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for TRPA1 antagonists?
A4: While selective TRPA1 antagonists are designed to minimize off-target activity, it is always a possibility. Cross-reactivity with other TRP channels, such as TRPV1, can occur with some compounds. It is good practice to test the antagonist against related targets or in TRPA1-knockout cells/tissues to confirm its specificity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity observed in a cellular assay. | 1. Incorrect Concentration: The concentration of the antagonist may be too low to effectively inhibit the agonist-induced TRPA1 activation. | 1. Perform a dose-response experiment to determine the IC50. Ensure the final concentration is appropriate for your experimental conditions. It is common for higher concentrations of ligands to be required in tissue preparations compared to cell cultures. |
| 2. Solubility Issues: The antagonist may have precipitated out of the aqueous solution. | 2. Visually inspect the final solution for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Consider using a vehicle control. | |
| 3. Antagonist Degradation: The antagonist may have degraded due to improper storage or handling. | 3. Use a fresh aliquot of the antagonist. Avoid repeated freeze-thaw cycles of the stock solution. | |
| 4. Agonist Concentration Too High: An excessively high concentration of the TRPA1 agonist may overcome the inhibitory effect of the antagonist. | 4. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition. | |
| High background signal or cell death. | 1. Compound Cytotoxicity: The antagonist itself may be toxic to the cells at the tested concentrations. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the antagonist at various concentrations. |
| 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be too high. | 2. Ensure the final solvent concentration is within a range that is non-toxic to your cells (typically below 0.5%). Include a vehicle control in your experiments. | |
| Inconsistent results between experiments. | 1. Variable Experimental Conditions: Inconsistencies in cell passage number, incubation times, or reagent preparation can lead to variability. | 1. Standardize all experimental parameters. Maintain a detailed protocol and record any deviations. |
| 2. Photosensitivity: Some TRPA1 modulators are photoswitchable, and their activity can be altered by light exposure. | 2. If using a photoswitchable compound, conduct experiments under controlled light conditions as specified by the manufacturer. |
Quantitative Data Summary
The following tables provide representative data for various TRPA1 antagonists. Note that the optimal concentrations for "this compound" should be empirically determined.
Table 1: In Vitro Potency of Selected TRPA1 Antagonists
| Antagonist | Assay Type | Agonist | IC50 Value | Reference |
| AZ465 | Calcium Influx (FLIPR) | Cinnamaldehyde (CS) (10 nM) | 20 nM | |
| AZ465 | Calcium Influx (FLIPR) | Zinc (100 µM) | 85 nM | |
| TRPA1-IN-2 | Not Specified | Not Specified | 0.04 µM | |
| HC-030031 | Calcium Influx | Allyl isothiocyanate (AITC) | 6.2 µM | |
| HC-030031 | Calcium Influx | Formalin | 5.3 µM | |
| AP-18 | Calcium Influx | Cinnamaldehyde (50 µM) | 3.1 µM (human), 4.5 µM (mouse) | |
| A-967079 | Not Specified | Not Specified | 67 nM (human), 289 nM (rat) | |
| AM-0902 | Not Specified | Not Specified | >30-fold coverage of rat TRPA1 IC50 in vivo |
Table 2: Example In Vivo Dosing of TRPA1 Antagonists
| Antagonist | Animal Model | Dosing Route | Effective Dose | Reference |
| HC-030031 | Rat (Cystitis Model) | Intrathecal | 50 µg | |
| A-967079 | Rat (Cystitis Model) | Intrathecal | 3 µg | |
| Piperine (has TRPA1 activity) | Rat (Neuropathic Pain) | Intraperitoneal | 56 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol outlines a method to assess the inhibitory effect of a TRPA1 antagonist on agonist-induced calcium influx in a cell line expressing TRPA1 (e.g., HEK293-TRPA1).
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPA1 agonist stock solution (e.g., 10 mM AITC in DMSO)
Procedure:
-
Cell Plating: Seed the HEK293-TRPA1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Baseline Fluorescence Reading: Place the plate in a fluorescent plate reader (e.g., FLIPR) and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition and Measurement: Add a pre-determined concentration of the TRPA1 agonist (e.g., AITC at an EC80 concentration) to all wells simultaneously using the plate reader's injection system. Immediately begin recording the fluorescence intensity for several minutes.
-
Data Analysis: The change in fluorescence (F/F0) or the peak fluorescence intensity is used to determine the level of calcium influx. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
TRPA1 Signaling Pathway
Caption: Simplified TRPA1 signaling pathway and point of inhibition.
Experimental Workflow for Antagonist Optimization
Caption: Workflow for optimizing TRPA1 antagonist concentration.
References
- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of TRPA1 Antagonist 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "TRPA1 Antagonist 3." The information is designed to help identify and mitigate potential off-target effects during preclinical investigations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing significant cytotoxicity at concentrations where I expect this compound to be selective. What could be the cause?
A1: This could be due to either on-target toxicity in a system highly dependent on TRPA1 signaling or, more likely, an off-target effect. Here are some troubleshooting steps:
-
Confirm On-Target Effect: First, ensure the observed cytotoxicity is not a result of inhibiting TRPA1 in your specific cell model. Does the literature support a critical role for TRPA1 in the viability of these cells?
-
Conduct a Dose-Response Curve: Perform a detailed dose-response experiment to determine if the cytotoxicity occurs at concentrations significantly higher than the IC50 for TRPA1 inhibition. A large separation between the efficacious dose and the toxic dose suggests an off-target effect.[1]
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as an LDH or G6PD release assay, to quantify the toxicity across a range of concentrations.[2]
-
Screen for Off-Target Kinase Inhibition: Many small molecule inhibitors unintentionally target kinases. A broad kinase screen can identify unintended kinase targets that might be inducing a cytotoxic response.[3][4]
-
Rescue Experiment: If a specific off-target is identified, a rescue experiment can be performed. For example, if an off-target kinase is identified, overexpressing a drug-resistant mutant of that kinase should rescue the cells from cytotoxicity if that off-target is responsible.[3]
Q2: I'm not observing the expected phenotype in my in vivo model, even at concentrations that should be effective based on in vitro data. Why might this be?
A2: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue at a sufficient concentration. In vivo PK/PD studies are essential to confirm adequate exposure.
-
Off-Target Engagement In Vivo: An off-target effect in vivo could be counteracting the intended on-target effect. This can sometimes be elucidated by observing unexpected physiological responses in the animal model.
-
Model-Specific TRPA1 Role: The role of TRPA1 in the chosen animal model of disease may not be as critical as hypothesized. Some TRPA1 antagonists have shown limited efficacy in certain models of inflammatory and neuropathic pain despite potent in vitro activity.
-
Target Engagement: It is crucial to confirm that the antagonist is binding to TRPA1 in the target tissue. A cellular thermal shift assay (CETSA) or a similar target engagement assay can be used to verify this.
Q3: My results are inconsistent across different cell lines. What could be the reason?
A3: This could be due to several factors:
-
Differential Target Expression: Quantify the expression level of TRPA1 in each cell line. The level of the primary target can influence the apparent potency and efficacy of an antagonist.
-
Cell-Type Specific Off-Target Effects: Different cell lines have varying expression profiles of other proteins, including potential off-targets. An off-target that is highly expressed in one cell line but not another could lead to inconsistent results. Performing off-target profiling in the more sensitive cell line can help identify the cause.
-
Differences in Signaling Pathways: The signaling pathways downstream of TRPA1 or any potential off-targets may differ between cell lines, leading to varied phenotypic outcomes.
Data Presentation: Summarizing Off-Target Screening Data
Effective data presentation is crucial for interpreting off-target screening results. Below are template tables for summarizing quantitative data from common off-target assays.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Fold Selectivity (Off-Target IC50 / TRPA1 IC50) |
| TRPA1 (On-Target) | 98% | 50 | - |
| Kinase A | 75% | 800 | 16 |
| Kinase B | 52% | 1,500 | 30 |
| Kinase C | 20% | >10,000 | >200 |
| ... (other kinases) | ... | ... | ... |
A higher fold selectivity indicates a more specific compound.
Table 2: Receptor Binding Profile of this compound
| Receptor Target | % Displacement at 1 µM | Ki (nM) |
| TRPA1 (On-Target) | 95% | 45 |
| Receptor X | 60% | 1,200 |
| Receptor Y | 30% | 5,000 |
| Receptor Z | 5% | >10,000 |
| ... (other receptors) | ... | ... |
Table 3: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | CC50 (µM) from LDH Assay | Therapeutic Index (CC50 / TRPA1 IC50) |
| HEK293 | > 50 | > 1000 |
| HepG2 | 25 | 500 |
| Jurkat | 15 | 300 |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a concentration of 1 µM is typically used.
-
Kinase Panel Selection: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., Eurofins, Reaction Biology). The panel should ideally cover all major branches of the human kinome.
-
Binding Assay: The service will typically perform a competition binding assay. In this assay, this compound will compete with a labeled ligand (often a radiolabeled ATP analog) for binding to each kinase in the panel.
-
Data Analysis: The results are usually expressed as the percentage of inhibition of the labeled ligand binding at the tested concentration of this compound. For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve should be performed to determine the IC50 value.
-
Selectivity Calculation: Calculate the fold selectivity for each off-target kinase by dividing its IC50 by the IC50 of TRPA1.
Protocol 2: Off-Target Receptor Binding Assay
Objective: To identify unintended binding of this compound to other receptors, ion channels, or transporters.
Methodology:
-
Target Panel Selection: Choose a panel of receptors for screening. This can be a broad panel from a contract research organization (CRO) or a more focused panel based on the chemical structure of this compound and any predicted off-targets.
-
Assay Format: Radioligand binding assays are a common format. In this competitive assay, a known radiolabeled ligand for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes) in the presence and absence of this compound.
-
Incubation and Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated, typically by filtration over a glass fiber filter plate.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage of displacement of the radiolabeled ligand. For significant hits, a dose-response curve is generated to determine the Ki (inhibitory constant).
Protocol 3: Cell-Based Cytotoxicity Assay (LDH Release)
Objective: To assess the potential for this compound to cause cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Plating: Seed the desired cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (e.g., a lysis buffer).
-
LDH Measurement: After the incubation period, collect the cell culture supernatant. Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. These kits typically involve a colorimetric or fluorometric enzymatic reaction.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Plot the results as a dose-response curve and determine the CC50 (the concentration that causes 50% cytotoxicity).
Visualizations
Signaling Pathway
References
Technical Support Center: Minimizing Cytotoxicity of TRPA1 Antagonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of "TRPA1 Antagonist 3" in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| High cytotoxicity observed even at low concentrations | - Off-target effects: The antagonist may be interacting with other cellular targets besides TRPA1. - Solvent toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) may be at a toxic concentration.[1] - Compound instability: The antagonist may be degrading into toxic byproducts in the culture medium. | - Perform a literature search for known off-target effects of similar compounds. - Run a vehicle control with the solvent alone to assess its toxicity.[1] Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO).[1][2] - Assess compound stability in your specific cell culture medium over the time course of your experiment. |
| Inconsistent results between experiments | - Cell health and passage number: Variations in cell health, passage number, or seeding density can affect susceptibility to the antagonist.[2] - Inconsistent compound preparation: Errors in serial dilutions or incomplete solubilization of the antagonist. - Edge effects in multi-well plates: Evaporation from outer wells can concentrate the antagonist. | - Use cells within a consistent passage number range and ensure high viability (>95%) before seeding. Standardize seeding density. - Prepare fresh dilutions for each experiment and ensure the antagonist is fully dissolved. - Avoid using the outer wells of multi-well plates or fill them with sterile PBS or media to minimize evaporation. |
| Discrepancy between expected and observed antagonist potency (IC50) | - Cell line-specific expression of TRPA1: The level of TRPA1 expression can vary significantly between cell lines, affecting antagonist potency. - Assay interference: The antagonist may interfere with the chemistry of the viability assay (e.g., reducing MTT reagent). | - Verify TRPA1 expression in your cell line using techniques like qPCR or Western blotting. - Run a cell-free assay control with the antagonist and assay reagents to check for direct interference. Consider using an alternative viability assay that relies on a different detection principle. |
| Delayed cytotoxicity observed after prolonged incubation | - Induction of apoptosis: The antagonist may be triggering a programmed cell death pathway that takes time to manifest. - Metabolic effects: The antagonist could be slowly disrupting essential metabolic pathways. | - Perform a time-course experiment to monitor cell viability at multiple time points (e.g., 24, 48, and 72 hours). - Use an apoptosis-specific assay (e.g., Caspase-Glo 3/7) to determine if apoptosis is the mechanism of cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: If the IC50 of the antagonist for TRPA1 is known, a common starting point is to test a wide concentration range, typically from 100-fold below to 100-fold above the IC50. If the IC50 is unknown, a broad range from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM) is recommended to determine the dose-response curve in your specific cell line.
Q2: How can I distinguish between on-target (TRPA1-mediated) and off-target cytotoxicity?
A2: To differentiate between on-target and off-target effects, you can perform "rescue" experiments. If the cytotoxicity is on-target, activating the TRPA1 channel with an agonist in the presence of the antagonist might partially rescue the cells. Additionally, using a cell line that does not express TRPA1 or using siRNA to knock down TRPA1 expression can help determine if the cytotoxicity is dependent on the target.
Q3: What are the best cell culture practices to minimize variability when testing this compound?
A3: To ensure reproducibility, it is crucial to maintain consistent cell culture practices. This includes using cells from a similar passage number for all experiments, ensuring a consistent seeding density, and regularly testing for mycoplasma contamination. For long-term experiments, the medium should be changed regularly (e.g., every 48 hours), and fresh antagonist should be added.
Q4: Can the choice of cell viability assay influence the observed cytotoxicity of this compound?
A4: Yes, the choice of assay is critical as different assays measure different cellular parameters.
-
Metabolic assays (e.g., MTT, MTS, CellTiter-Glo): Measure metabolic activity, which may not always directly correlate with cell number.
-
Membrane integrity assays (e.g., LDH release, trypan blue): Measure cell death by detecting compromised cell membranes.
-
Apoptosis assays (e.g., Caspase activity): Specifically measure markers of programmed cell death. It is often advisable to use two different types of assays to confirm your results.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of the antagonist that does not cause significant cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting range is 200 µM down to 2 nM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest antagonist concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared antagonist dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the antagonist concentration to determine the concentration at which viability drops significantly.
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is for determining if this compound induces apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
-
Reagent Preparation and Addition:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the antagonist concentration. An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
-
Visualizations
References
Technical Support Center: Improving In Vivo Bioavailability of TRPA1 Antagonist 3
Welcome to the technical support center for TRPA1 Antagonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective small molecule inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is under investigation for its potential therapeutic effects in pain, inflammation, and respiratory diseases.[1][2] However, like many small molecule inhibitors, this compound exhibits low oral bioavailability in preclinical studies, which can lead to high inter-individual variability and insufficient target engagement. This is primarily attributed to its poor aqueous solubility and potential for first-pass metabolism.[3]
Q2: What are the primary causes of poor oral bioavailability for compounds like this compound?
A2: The low oral bioavailability of small molecule drugs is often due to a combination of factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility limits the concentration of the drug available for absorption.[3][4]
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation, reducing the amount of active compound.
-
Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q3: What general strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be explored:
-
Formulation Approaches:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to faster dissolution.
-
-
Medicinal Chemistry Approaches:
-
Prodrugs: A prodrug is a modified version of the active drug that can improve solubility or permeability and is converted to the active form in the body.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.
-
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause: Poor aqueous solubility and low dissolution rate in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma exposure.
Experimental Protocols:
-
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different proportions of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Select the optimal ratio of components and dissolve this compound in the mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Evaluate the formulation for self-emulsification time, droplet size, and drug content.
-
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC-AS, Soluplus®, PVP K30) and a common solvent system (e.g., acetone/water, methanol) in which both the drug and the polymer are soluble.
-
Solution Preparation: Dissolve this compound and the selected polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3).
-
Spray Drying: Spray the solution into a spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
Powder Characterization: Analyze the resulting powder for its amorphous nature (using DSC and XRD), drug content, and dissolution rate compared to the crystalline drug.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| SEDDS Formulation | 750 ± 150 | 1.0 | 3600 ± 540 | 600 |
| ASD Formulation (1:3 Drug:Polymer) | 600 ± 110 | 1.5 | 2800 ± 420 | 467 |
| Nanosuspension | 450 ± 90 | 1.0 | 2100 ± 315 | 350 |
Data are presented as mean ± SD (n=6). Relative bioavailability is calculated against the aqueous suspension.
Issue 2: Evidence of High First-Pass Metabolism
Possible Cause: this compound is rapidly metabolized by cytochrome P450 enzymes in the liver and/or intestinal wall.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Experimental Protocols:
-
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation: Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., rat, human), NADPH regenerating system, and buffer.
-
Incubation: Add this compound to the mixture and incubate at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the remaining parent drug using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of remaining drug versus time to determine the half-life (t1/2) and calculate the intrinsic clearance.
-
-
Protocol 4: Prodrug Design and Evaluation
-
Identify Metabolic Soft Spots: Use data from metabolite identification studies to determine the primary sites of metabolism on the this compound molecule.
-
Prodrug Synthesis: Design and synthesize a prodrug by masking the metabolic soft spot with a promoiety that is designed to be cleaved in vivo to release the active drug (e.g., an ester that is cleaved by esterases).
-
In Vitro Conversion: Confirm that the prodrug is converted to the active parent drug in plasma or liver homogenates.
-
In Vivo Pharmacokinetic Study: Conduct an oral PK study in an animal model with the prodrug and compare the exposure of the parent drug to that achieved with direct administration of this compound.
-
Data Presentation:
Table 2: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Data for this compound and its Prodrug
| Compound | Liver Microsome t1/2 (min) | Oral Bioavailability (%) in Rats |
| This compound | 8 | 5 |
| Prodrug A | 45 | 35 |
TRPA1 Signaling Pathway
The following diagram illustrates the role of the TRPA1 channel in sensory neurons and the mechanism of action for this compound.
Caption: TRPA1 channel activation and inhibition pathway.
References
"TRPA1 Antagonist 3" phototoxicity and control experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the selective TRPA1 antagonist, A-967079 (also known as TRPA1 Antagonist 3). The focus is on addressing potential phototoxicity and outlining essential control experiments for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Is TRPA1 Antagonist A-967079 known to be phototoxic?
Currently, there is no direct evidence in the published literature to suggest that A-967079 is phototoxic. However, the photosafety of a compound should be established, especially for novel small molecules or if experimental conditions involve exposure to light.[1][2][3][4] It is recommended to perform a photosafety assessment if the compound will be used in experiments involving light exposure, particularly in dermal or ocular studies.[1]
Q2: How can I test for the potential phototoxicity of A-967079 in my experimental setup?
The initial step in a photosafety assessment is to determine the UV-visible absorption spectrum of A-967079. If the compound absorbs light in the UV or visible range (290-700 nm) with a Molar Extinction Coefficient (MEC) greater than 1000 L mol⁻¹ cm⁻¹, further phototoxicity testing is recommended.
For in vitro assessment, the most common and regulatory-accepted method is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG432) . This assay compares the cytotoxicity of A-967079 in the presence and absence of a non-toxic dose of UVA light.
Another in vitro approach is the Reactive Oxygen Species (ROS) Assay , which measures the generation of ROS (e.g., singlet oxygen and superoxide anion) by the compound upon exposure to light. The generation of ROS is a key mechanism of phototoxicity.
For in vivo studies, cutaneous and ocular phototoxicity testing can be performed in appropriate animal models. These studies involve administering A-967079 and exposing the animals to controlled doses of UV or visible light, followed by assessment of skin or eye irritation, erythema, and edema.
Q3: What are the essential control experiments to include when using A-967079?
To ensure the specificity and validity of your results, the following controls are crucial:
-
Vehicle Control: This is the most critical control. The vehicle used to dissolve A-967079 should be administered to a separate group of cells or animals to ensure that the observed effects are not due to the solvent itself. Common vehicles for A-967079 include DMSO for in vitro studies and mixtures of DMSO, PEG300, Tween-80, and saline for in vivo experiments.
-
Positive Control (TRPA1 Agonist): To confirm that the TRPA1 channels in your system are functional, use a known TRPA1 agonist. This helps to validate that A-967079 is indeed blocking an active channel. Commonly used agonists include allyl isothiocyanate (AITC), cinnamaldehyde, and zinc (Zn²⁺).
-
Negative Control/Comparator Antagonist: Including another well-characterized TRPA1 antagonist, such as HC-030031, can help confirm that the observed effects are specific to TRPA1 antagonism and not an off-target effect of A-967079.
-
Untreated/Naive Control: This group does not receive any treatment and serves as a baseline for the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or off-target effects. | 1. The vehicle is causing an effect. 2. A-967079 has off-target effects at the concentration used. | 1. Run a vehicle-only control to assess its contribution to the signal. 2. Perform a dose-response curve to determine the optimal, lowest effective concentration of A-967079. 3. Test the effect of A-967079 on cells that do not express TRPA1. |
| Inconsistent or no effect of A-967079. | 1. Poor solubility of A-967079. 2. Degraded compound. 3. Non-functional TRPA1 channels. 4. Species-specific differences in antagonist potency. | 1. Ensure A-967079 is fully dissolved. Sonication may be required. 2. Store the compound as recommended (typically at +4°C for solid and -20°C or -80°C for stock solutions). Prepare fresh working solutions for each experiment. 3. Use a TRPA1 agonist (positive control) to confirm channel activity. 4. Be aware that A-967079 has different potencies for human and rat TRPA1 (IC₅₀ of 67 nM and 289 nM, respectively). It may even act as an agonist in other species like chickens. |
| Unexpected cell death or toxicity. | 1. A-967079 is cytotoxic at the concentration used. 2. Potential phototoxicity if the experiment involves light exposure. | 1. Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of A-967079. 2. If applicable, conduct a phototoxicity assay (e.g., 3T3 NRU assay) to assess light-induced toxicity. |
Data Presentation
Table 1: In Vitro Phototoxicity Assay Parameters
| Parameter | 3T3 Neutral Red Uptake (NRU) Assay | Reactive Oxygen Species (ROS) Assay |
| Cell Line | BALB/c 3T3 fibroblasts | N/A (in chemico) |
| Endpoint | Cell viability (Neutral Red Uptake) | Generation of singlet oxygen and/or superoxide anion |
| Light Source | UVA light | Solar simulator or UVA lamp |
| Controls | Dark control (no light exposure), Solvent control | Dark control, Positive control (known photosensitizer), Negative control (non-photoreactive compound) |
| Data Analysis | Comparison of IC₅₀ values with and without light (Photo-Irritation-Factor, PIF) | Comparison of ROS generation with and without light |
Table 2: In Vivo Study Design for A-967079
| Experimental Group | Treatment | Purpose |
| 1 | Vehicle | To control for the effects of the solvent. |
| 2 | A-967079 | To test the effect of the TRPA1 antagonist. |
| 3 | TRPA1 Agonist (e.g., AITC) | To induce a TRPA1-mediated response. |
| 4 | TRPA1 Agonist + A-967079 | To determine if A-967079 can block the agonist-induced response. |
| 5 | Naive/Untreated | To establish a baseline. |
Experimental Protocols
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG432)
-
Cell Culture: Plate BALB/c 3T3 cells in 96-well plates and incubate for 24 hours to form a monolayer.
-
Treatment: Prepare a range of concentrations of A-967079 in a suitable solvent. Replace the cell culture medium with the treatment solutions.
-
Light Exposure: Expose one set of plates to a non-cytotoxic dose of UVA light, while keeping a duplicate set of plates in the dark.
-
Incubation: Incubate both sets of plates for 24 hours.
-
Neutral Red Uptake: Wash the cells and incubate with a medium containing neutral red. Viable cells will take up the dye.
-
Measurement: Extract the dye from the cells and measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the IC₅₀ values (concentration causing 50% reduction in viability) for both the light-exposed and dark conditions. The ratio of these values gives the Photo-Irritation-Factor (PIF). A PIF > 5 is generally considered indicative of phototoxic potential.
Protocol 2: In Vivo Control for TRPA1 Antagonism (Pain Model)
-
Acclimatization: Acclimatize animals (e.g., rats or mice) to the experimental setup.
-
Baseline Measurement: Measure the baseline response to a stimulus (e.g., mechanical or thermal).
-
Treatment Administration: Administer A-967079 or vehicle via the desired route (e.g., intravenous, oral).
-
Post-Treatment Measurement: At a specified time point after administration, re-measure the response to the stimulus.
-
Positive Control: In a separate group of animals, administer a TRPA1 agonist (e.g., intraplantar injection of AITC) to induce a pain-like response (e.g., flinching, licking).
-
Antagonist Challenge: In another group, administer A-967079 prior to the TRPA1 agonist to assess its ability to block the pain-like response.
-
Data Analysis: Compare the responses between the vehicle and A-967079 treated groups, as well as the ability of A-967079 to inhibit the agonist-induced response.
Visualizations
Caption: TRPA1 channel activation and antagonism pathway.
Caption: Workflow for assessing phototoxicity potential.
References
troubleshooting "TRPA1 Antagonist 3" inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRPA1 Antagonist 3. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of TRPA1 activation with this compound. What are the potential causes?
A1: Inconsistent results with this compound can stem from several factors. These include the choice of TRPA1 agonist, experimental conditions, and the specific biological system being used. Different agonists can activate the TRPA1 channel through various mechanisms, which may affect the antagonist's efficacy. For instance, electrophilic agonists like allyl isothiocyanate (AITC) and cinnamaldehyde activate TRPA1 via covalent modification of cysteine residues, while non-electrophilic agonists like 2-APB act through a different mechanism. The potency of this compound may vary depending on the agonist used.
Furthermore, species differences in the TRPA1 channel can lead to variability in antagonist activity.[1] An antagonist optimized for human TRPA1 may show reduced potency against rodent TRPA1, and vice-versa. Finally, the cellular context is crucial; the presence of other interacting proteins or signaling pathways in your specific cell line or tissue preparation can modulate the activity of TRPA1 and its antagonists.[2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will depend on the specific cell type, the agonist concentration used, and the assay conditions. We recommend performing a dose-response curve to determine the IC50 value in your experimental system. As a starting point, a concentration range of 10 nM to 10 µM is typically effective for most in vitro applications. It is crucial to ensure that the vehicle (e.g., DMSO) concentration is kept constant across all wells and does not exceed a level that could cause cellular toxicity (typically <0.1%).
Q3: Can this compound be used in in vivo studies? What are the key considerations?
A3: Yes, this compound has been designed for in vivo use. However, several factors must be considered for successful animal studies. These include the route of administration, dosage, and the pharmacokinetic properties of the compound. The bioavailability and brain penetrance of the antagonist can significantly impact its efficacy in models of central nervous system disorders.[3] We recommend conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and desired target engagement. Additionally, consider the potential for off-target effects, which can be assessed through appropriate control experiments.
Q4: We are not seeing efficacy in our in vivo pain model, despite successful in vitro inhibition. What could be the issue?
A4: The translation from in vitro potency to in vivo efficacy can be challenging. Several factors could contribute to a lack of efficacy in animal models of pain. As mentioned, species differences in TRPA1 can be a significant hurdle.[1] The expression levels of TRPA1 can also differ between in vitro systems and the specific neurons involved in your pain model.[1] Furthermore, the underlying pathology of the pain model is critical; TRPA1 antagonists may be more effective in certain types of pain, such as inflammatory or neuropathic pain, where TRPA1 is known to be upregulated or sensitized. It is also possible that at the doses administered, the unbound plasma concentrations of the antagonist are insufficient to achieve the necessary target coverage in the relevant tissues.
Troubleshooting Guides
Issue 1: High Variability in Calcium Imaging Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution. |
| Inconsistent Agonist/Antagonist Addition | Use automated liquid handling systems for precise and simultaneous addition of compounds. If manual, use a multi-channel pipette and ensure consistent timing. |
| Fluorescent Dye Loading Issues | Optimize dye concentration and incubation time. Ensure complete removal of extracellular dye by washing cells gently before imaging. |
| Cell Health | Monitor cell viability regularly. Do not use cells that are over-confluent or have been passaged too many times. |
| Phototoxicity | Minimize exposure to excitation light by reducing the frequency of image acquisition and using the lowest possible laser power. |
Issue 2: Lack of Efficacy in a Neuropathic Pain Model
| Potential Cause | Recommended Solution |
| Insufficient Target Engagement | Perform pharmacokinetic studies to confirm that the antagonist reaches the target tissue at a sufficient concentration. Measure unbound drug concentrations in plasma and, if possible, in the nervous tissue. |
| Species-Specific Differences | Confirm the potency of this compound on the TRPA1 ortholog of the animal species being used in your model. |
| Model-Dependent TRPA1 Contribution | The role of TRPA1 can vary significantly between different neuropathic pain models (e.g., spinal nerve ligation vs. chemotherapy-induced neuropathy). Consider using a positive control compound known to be effective in your specific model. |
| Timing of Administration | The therapeutic window for TRPA1 antagonism may be critical. Evaluate the effect of administering the antagonist at different time points relative to the induction of neuropathy. |
| Route of Administration | If using systemic administration (e.g., oral gavage, intraperitoneal injection), consider local administration (e.g., intrathecal, intraplantar) to bypass potential bioavailability issues and directly target the site of action. |
Experimental Protocols
Key Experiment: In Vitro Calcium Influx Assay
This protocol describes a common method for assessing the inhibitory activity of this compound on agonist-induced calcium influx in a recombinant cell line expressing human TRPA1 (e.g., HEK293-hTRPA1).
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
TRPA1 agonist (e.g., AITC)
-
DMSO (vehicle)
Procedure:
-
Cell Plating: Seed HEK293-hTRPA1 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the appropriate wells and incubate for 15-20 minutes at room temperature. Include vehicle control wells (DMSO).
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10-20 seconds. Add the TRPA1 agonist (e.g., AITC at its EC80 concentration) to all wells simultaneously using the instrument's fluidics module. Continue to measure fluorescence for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Normalize the data to the vehicle control response. Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Figure 1. Simplified signaling pathway of TRPA1 activation and inhibition.
Figure 2. Workflow for the in vitro calcium influx assay.
Figure 3. A logical approach to troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
"TRPA1 Antagonist 3" handling and storage recommendations
Welcome to the technical support center for TRPA1 Agonist 3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of this photoswitchable TRPA1 agonist. Please note that while some suppliers may list this compound as "TRPA1 Antagonist 3," it is functionally a photoswitchable agonist.
Frequently Asked Questions (FAQs)
Q1: What is TRPA1 Agonist 3?
A1: TRPA1 Agonist 3 is a photoswitchable molecule, belonging to a series of azobenzene-derived compounds, that acts as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel agonist.[1][2] Its activity can be controlled by light, allowing for precise optical control of TRPA1 channel activation in experimental settings. This property makes it a valuable tool for studying pain signaling and other TRPA1-mediated physiological processes.[1][2]
Q2: How should I store TRPA1 Agonist 3?
A2: Proper storage is crucial to maintain the stability and activity of the compound. For specific storage recommendations, it is always best to consult the Certificate of Analysis provided by the supplier. General guidelines are provided in the table below.
Q3: In what solvents is TRPA1 Agonist 3 soluble?
A3: TRPA1 Agonist 3 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For detailed information on solubility in other solvents like ethanol or aqueous buffers, please refer to the quantitative data table and the experimental protocols section.
Q4: Is TRPA1 Agonist 3 light-sensitive?
A4: Yes, as a photoswitchable compound, it is inherently sensitive to light. Exposure to specific wavelengths of light will alter its isomeric state and, consequently, its biological activity. It is recommended to handle the compound and its solutions in a dark environment or under dim light conditions to prevent unintentional isomerization. For long-term storage, protect from light.
Q5: What are the recommended safety precautions when handling this compound?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, it is highly recommended to obtain and review the Safety Data Sheet (SDS) from your supplier.
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and stability of TRPA1 Agonist 3.
| Parameter | Condition | Recommendation/Value | Citation |
| Storage (Powder) | -20°C | 2 years | [3] |
| Storage (in DMSO) | 4°C | 2 weeks | |
| -80°C | 6 months |
Troubleshooting Guide
Issue: Inconsistent or no biological activity observed.
-
Possible Cause 1: Improper storage.
-
Solution: Ensure the compound has been stored according to the recommendations (see table above). Prolonged storage at improper temperatures or in solution at 4°C for extended periods can lead to degradation.
-
-
Possible Cause 2: Unintended photoisomerization.
-
Solution: Handle the compound and prepared solutions under low-light conditions. Use amber vials or tubes wrapped in aluminum foil to protect from light.
-
-
Possible Cause 3: Incorrect solvent or poor solubility.
-
Solution: Ensure the compound is fully dissolved. Sonication may aid in dissolution. Verify that the solvent is compatible with your experimental system.
-
Issue: Difficulty dissolving the compound.
-
Possible Cause: Inappropriate solvent.
-
Solution: TRPA1 Agonist 3 is generally soluble in DMSO. If using aqueous buffers, a stock solution in DMSO should be prepared first and then diluted to the final concentration in the aqueous medium. Be aware that high concentrations in aqueous solutions may lead to precipitation.
-
Experimental Protocols
Detailed Methodology for In Vitro Calcium Imaging Assay
This protocol is adapted from methodologies used for characterizing photoswitchable TRPA1 agonists.
-
Cell Culture:
-
Culture HEK293T cells stably expressing human TRPA1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells onto 96-well plates suitable for fluorescence imaging.
-
-
Preparation of Compound Solutions:
-
Prepare a 10 mM stock solution of TRPA1 Agonist 3 in anhydrous DMSO.
-
For experiments, dilute the stock solution to the desired final concentrations in a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
-
Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add the desired concentration of TRPA1 Agonist 3 to the cells.
-
To optically control the agonist, use a light source with the appropriate wavelength to induce photoisomerization (e.g., UV light at 365 nm).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TRPA1 signaling pathway activated by photoswitchable agonist.
Caption: Workflow for a calcium imaging experiment.
References
Technical Support Center: TRPA1 Modulator Species-Specific Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering species-specific activity differences in their experiments with TRPA1 modulators.
Frequently Asked Questions (FAQs)
Q1: What is "TRPA1 Antagonist 3" and what is its reported activity?
A1: "this compound" is the commercial name for a photoswitchable compound. It is important to note that, contrary to its name, published research and vendor information identify this compound as a TRPA1 agonist , which allows for optical control of the TRPA1 channel.[1][2][3][4][5] This is a critical distinction for experimental design. If your research goal is to antagonize the TRPA1 channel, you will need to use a different compound.
Q2: Why do I observe different activity of my TRPA1 antagonist in human cells versus rodent models?
A2: Species-specific differences in the activity of TRPA1 antagonists are a well-documented phenomenon. These differences can manifest as variations in potency (IC50 values), or even a switch in pharmacology, where a compound acts as an antagonist in human TRPA1 but as an agonist in rat TRPA1.
Q3: What is the molecular basis for these species-specific differences in TRPA1 antagonists?
A3: The primary reason for these discrepancies lies in the genetic and structural variations of the TRPA1 channel protein between species. The amino acid sequence homology between human and rodent TRPA1 is relatively low (around 79%) compared to other TRP channels. Specific amino acid residues within the transmembrane domains have been identified as critical determinants for the differential effects of antagonists. For instance, differences in the S5 and S6 transmembrane domains can dictate whether a compound blocks or activates the channel.
Q4: Which TRPA1 antagonists are known to exhibit species-specific activity?
A4: Several TRPA1 antagonists have been reported to show species-specific activity. A notable example is the trichloro(sulfanyl)ethyl benzamides (TCEB) class of compounds, including AMG9090 and AMG5445, which are potent antagonists of human TRPA1 but act as partial agonists on rat TRPA1. Another example is A-967079, which is a selective TRPA1 antagonist with different potencies for human and rat TRPA1.
Troubleshooting Guides
Issue: My TRPA1 antagonist shows lower potency or no activity in rodent cells compared to human cells.
Possible Causes and Solutions:
-
Inherent Species-Specific Pharmacology: The antagonist may have intrinsically lower affinity for the rodent TRPA1 ortholog.
-
Solution: Consult the literature for data on the species-specific activity of your particular antagonist. If data is unavailable, consider performing a head-to-head comparison of potency in cell lines expressing human, rat, and mouse TRPA1.
-
-
Experimental Conditions: Assay conditions can influence the apparent activity of a compound.
-
Solution: Ensure that assay parameters such as temperature, pH, and agonist concentration are optimized for each species-specific channel. For example, the sensitivity of TRPA1 to cold differs between rodents and primates.
-
-
Incorrect Agonist Concentration: The concentration of the agonist used to stimulate the channel can affect the measured IC50 value of the antagonist.
-
Solution: Use an agonist concentration that elicits a response in the EC50 to EC80 range for each respective species' TRPA1 channel to ensure a proper window for measuring inhibition.
-
Issue: My TRPA1 antagonist acts as an agonist in my rodent model.
Possible Causes and Solutions:
-
Reverse Pharmacology: Some antagonists for human TRPA1 are known to be agonists for the rat TRPA1 channel.
-
Solution: This is a known property of certain chemical scaffolds. If you observe agonist activity, it is crucial to confirm this with further experiments, such as concentration-response curves in the absence of another agonist. If confirmed, this compound is not a suitable tool for studying antagonism in that rodent species. Consider using a different antagonist with a more consistent cross-species pharmacological profile or using a humanized rodent model.
-
Quantitative Data on Species-Specific Activity of TRPA1 Antagonists
| Antagonist | Species | IC50 (nM) | Assay Type | Reference |
| A-967079 | Human | 67 | Calcium Influx | |
| Rat | 289 | Calcium Influx | ||
| AMG9090 | Human | 21 | Calcium Influx | |
| Rat | Partial Agonist | Calcium Influx | ||
| AMG5445 | Human | 91 | Calcium Influx | |
| Rat | Partial Agonist | Calcium Influx | ||
| AMG2504 | Human | 35 | Calcium Influx | |
| Rat | Marginal Inhibition | Calcium Influx | ||
| AMG7160 | Human | 51 | Calcium Influx | |
| Rat | Marginal Inhibition | Calcium Influx | ||
| Ruthenium Red | Human | 29 | Calcium Influx | |
| Rat | 937 | Calcium Influx |
Experimental Protocols
Detailed Protocol for In Vitro TRPA1 Calcium Influx Assay
This protocol is designed for a 96-well plate format using a fluorescent plate reader (e.g., FlexStation 3) to measure intracellular calcium changes in cells expressing a TRPA1 ortholog.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Poly-D-lysine or Poly-L-ornithine for coating plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
TRPA1 agonist (e.g., AITC, cinnamaldehyde)
-
TRPA1 antagonist of interest
-
Microplate washer (optional)
-
Fluorescent plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Coat the 96-well plates with Poly-D-lysine or Poly-L-ornithine according to the manufacturer's instructions.
-
Seed the TRPA1-expressing HEK293 cells at a density that will result in an 80-90% confluent monolayer on the day of the assay.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the cell culture medium from the wells.
-
Wash the cells gently with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of assay buffer in each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of the TRPA1 antagonist in assay buffer.
-
Prepare the TRPA1 agonist at a 2X concentration corresponding to its EC80 value for the specific TRPA1 ortholog being tested.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Program the instrument's liquid handling to perform the following additions:
-
Baseline Reading: Record baseline fluorescence for 15-30 seconds.
-
Antagonist Addition: Add the antagonist dilutions to the respective wells and incubate for 5-15 minutes.
-
Agonist Addition: Add the 2X agonist solution to the wells.
-
Post-Addition Reading: Continue to record fluorescence for 2-5 minutes to capture the peak response.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified TRPA1 channel activation and signaling pathway.
References
addressing "TRPA1 Antagonist 3" vehicle control issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "TRPA1 Antagonist 3." The focus is on addressing common vehicle control issues that may arise during in vitro and in vivo experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My vehicle control group is showing an unexpected phenotype in my in vivo pain model. What could be the cause?
A1: Unexpected effects in your vehicle control group can often be attributed to the vehicle components themselves. Many vehicles used to dissolve hydrophobic compounds like this compound are not biologically inert.
Troubleshooting Steps:
-
Review your vehicle composition: Common vehicles for TRPA1 antagonists include combinations of DMSO, Tween 80, PEG400, and saline. Each of these can have independent biological effects.
-
Assess for inflammation: Some vehicles, particularly those containing surfactants like Tween 80, can cause local inflammation upon injection, which may be confounding in pain and inflammation models.
-
Consider neurotoxicity: High concentrations of DMSO and certain glycols can have direct effects on the nervous system, potentially altering baseline pain responses.
-
Run a vehicle-only dose-response: If you suspect the vehicle is the issue, administer different concentrations of the vehicle alone to a cohort of animals to observe for any behavioral or physiological changes.
Q2: I'm observing high background fluorescence or off-target effects in my in vitro calcium imaging assay with my vehicle control.
A2: This is a common issue, often related to the final concentration of the solvent in your cell culture medium.
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of <0.1% in your assay. While some cell lines can tolerate up to 0.5%, higher concentrations can permeabilize membranes and disrupt cellular calcium homeostasis.
-
Check for vehicle-induced TRPA1 activation/inhibition: Some vehicle components have been reported to modulate TRP channel activity directly. Run a control experiment where you apply only the vehicle to your cells and measure any changes in intracellular calcium.
-
Ensure complete solubilization: If the antagonist is not fully dissolved, small precipitates can interfere with imaging and cause artifacts. Visually inspect your stock and working solutions for any signs of precipitation.
-
Optimize dye loading and washing: Inadequate washing of fluorescent calcium indicator dyes (like Fluo-4 AM) can lead to high background fluorescence. Ensure your washing steps are sufficient to remove extracellular dye.
Q3: My this compound is precipitating out of solution during my experiment. How can I improve its solubility?
A3: Solubility is a significant challenge for many TRPA1 antagonists. If you are observing precipitation, you may need to adjust your vehicle formulation.
Troubleshooting Steps:
-
Increase the concentration of co-solvents: Gradually increase the percentage of DMSO or PEG400 in your vehicle. Be mindful of the maximum tolerable concentrations for your specific application (see Table 1).
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant like Tween 80 can help to maintain the antagonist in solution.
-
Consider alternative vehicle systems: For in vivo studies, lipid-based formulations such as Intralipid® may be a suitable alternative for intravenous administration of hydrophobic compounds.
-
Sonication: Gentle sonication can sometimes help to get a compound into solution, but be cautious as this can also introduce energy that might degrade the compound.
Quantitative Data on Common Vehicle Components
The following table summarizes key properties and potential issues associated with common vehicle components for TRPA1 antagonist studies.
| Vehicle Component | Common Concentration Range (in vivo) | Common Concentration Range (in vitro) | Potential Issues |
| DMSO | 1-10% (can be higher for topical) | 0.01-0.5% | Neurotoxicity at high concentrations, can directly modulate ion channel activity, may cause inflammation. |
| Tween 80 | 0.5-5% | 0.01-0.1% | Can cause hypersensitivity reactions, may alter drug absorption and distribution by inhibiting P-glycoprotein.[1] |
| PEG400 | 10-40% | Not commonly used alone | Can cause hypertension and bradycardia at high doses, may increase intestinal permeability.[2][3][4] |
| Intralipid® (20%) | Used as a base for IV formulations | Not applicable | Can cause hyperlipidemia, and rapid infusion has been associated with adverse respiratory effects.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of TRPA1 antagonists.
In Vitro Calcium Imaging Assay
This protocol is designed to assess the inhibitory effect of this compound on TRPA1 activation in a cell-based assay.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPA1 in a 96-well black-walled, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the loading solution and wash the cells gently with HBSS two to three times to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the vehicle control in HBSS.
-
Add the antagonist or vehicle to the respective wells and incubate for 10-20 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add a TRPA1 agonist (e.g., AITC or cinnamaldehyde) to all wells to stimulate the channel.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of the antagonist is calculated by comparing the fluorescence change in antagonist-treated wells to the vehicle control wells.
In Vivo Carrageenan-Induced Paw Edema Model
This model is used to evaluate the anti-inflammatory effects of this compound.
-
Animals: Use male Sprague-Dawley rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (at various doses)
-
Positive control (e.g., indomethacin)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at a defined time before the carrageenan injection (typically 30-60 minutes).
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from the initial measurement. The percentage inhibition of edema by the antagonist is calculated relative to the vehicle control group.
In Vivo Pain Behavioral Testing (Von Frey Test)
This test assesses mechanical allodynia, a common endpoint in pain studies.
-
Animals: Use adult male rats or mice.
-
Acclimation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Before any treatment, determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response.
-
Induction of Pain State (if applicable): For models of inflammatory or neuropathic pain, the pain state is induced prior to testing (e.g., by injection of CFA or nerve ligation).
-
Drug Administration: Administer the vehicle or this compound.
-
Post-treatment Measurement: At a defined time after drug administration, re-assess the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: An increase in the paw withdrawal threshold in the antagonist-treated group compared to the vehicle group indicates an analgesic effect.
Visualizations
TRPA1 Signaling Pathway
References
- 1. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intralipid 10% (10% I.V Fat Emulsion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validation & Comparative
A Comparative Efficacy Analysis of TRPA1 Antagonists: The Preclinical Standard HC-030031 versus the Clinical Candidate GRC 17536
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for a wide array of noxious stimuli, implicating it as a key target in the development of novel analgesics for inflammatory and neuropathic pain. While numerous antagonists have been developed, a clear comparison of their efficacy is crucial for advancing research and clinical applications. This guide provides an objective comparison of the well-established preclinical tool compound, HC-030031, and a clinical-stage antagonist, GRC 17536.
It is important to note that the initially requested compound, "TRPA1 Antagonist 3," is identified in the literature as a photoswitchable agonist, not an antagonist. Therefore, a direct efficacy comparison with an antagonist like HC-030031 is not feasible. This guide instead focuses on a comparison between two well-documented TRPA1 antagonists to fulfill the need for a comprehensive comparative analysis.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for HC-030031 and GRC 17536, providing a basis for comparing their in vitro potency and in vivo efficacy in relevant pain models.
Table 1: In Vitro Potency of TRPA1 Antagonists
| Compound | Assay Type | Agonist | Cell Line | IC50 | Citation(s) |
| HC-030031 | Calcium Influx (FLIPR) | Cinnamaldehyde | HEK-293 (human TRPA1) | 4.9 µM | [1] |
| Calcium Influx (FLIPR) | Allyl Isothiocyanate (AITC) | HEK-293 (human TRPA1) | 7.5 µM | [1] | |
| Calcium Influx | Formalin | Not Specified | 5.3 µM | [2][3] | |
| GRC 17536 | Calcium Influx | Citric Acid | hTRPA1/CHO | 4.6 nM | [4] |
| Calcium Influx | Citric Acid | A549 (human lung epithelial) | 5.0 nM | ||
| Calcium Influx | Citric Acid | CCD19-Lu (human lung fibroblast) | 8.2 nM |
Note: Direct comparison of IC50 values is challenging due to the use of different agonists and cell lines in the cited studies.
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Administration Route | Effective Dose | Key Findings | Citation(s) |
| HC-030031 | AITC-Induced Nocifensive Behaviors | Rat | Oral | 100 mg/kg | Significantly reduced lifting behavior. | |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Rat | Oral | 100 mg/kg | Significantly reversed mechanical hypersensitivity. | ||
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Rat | Oral | 300 mg/kg | Significantly reversed mechanical hypersensitivity (41% reversal). | ||
| GRC 17536 | Citric Acid-Induced Cough | Guinea Pig | Not Specified | 60-100 mg/kg | 79-89% inhibition of cough response. | |
| Diabetic Neuropathic Pain | Human (Phase 2a) | Oral | Not Specified | Statistically significant and clinically relevant pain reduction in a sub-group of patients. | ||
| General Preclinical Pain Models | Not Specified | Not Specified | Not Specified | Reported effectiveness in models of diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context, the following diagrams illustrate the TRPA1 signaling pathway and a general workflow for evaluating antagonist efficacy.
Caption: TRPA1 Signaling Pathway in Nociception.
Caption: Workflow for TRPA1 Antagonist Efficacy Testing.
Experimental Protocols
In Vitro Calcium Influx Assay (FLIPR)
This assay is a standard method for determining the potency of a TRPA1 antagonist.
-
Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: The cell culture medium is removed, and a calcium-sensitive dye (e.g., Fluo-4 AM) is added. The plates are incubated to allow the dye to enter the cells.
-
Compound Addition: The antagonist (e.g., HC-030031 or GRC 17536) at various concentrations is added to the wells and incubated for a short period.
-
Agonist Challenge: A known TRPA1 agonist (e.g., AITC, cinnamaldehyde, or citric acid) is added to the wells to stimulate the TRPA1 channels.
-
Data Acquisition: A Fluorometric Imaging Plate Reader (FLIPR) measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium influx is used to calculate the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the maximal response.
In Vivo AITC-Induced Nocifensive Behaviors
This model assesses the acute antinociceptive effects of a TRPA1 antagonist.
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are habituated to the testing environment.
-
Drug Administration: The TRPA1 antagonist or vehicle is administered, often orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the AITC injection.
-
AITC Injection: A solution of allyl isothiocyanate (AITC) is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately following the injection, the time the animal spends licking, lifting, or flinching the injected paw is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: The duration of nocifensive behaviors in the antagonist-treated group is compared to the vehicle-treated group to determine the antagonist's efficacy.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model evaluates the efficacy of an antagonist in a state of persistent inflammatory pain.
-
Animals: Adult male rats are commonly used.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw, inducing a localized and persistent inflammation.
-
Development of Hypersensitivity: Over the following hours to days, the animals develop thermal hyperalgesia and mechanical allodynia in the inflamed paw.
-
Drug Administration: The TRPA1 antagonist or vehicle is administered after the establishment of hypersensitivity.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal is measured.
-
-
Data Analysis: An increase in the paw withdrawal threshold or latency in the antagonist-treated group compared to the vehicle group indicates an analgesic effect.
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
This is a widely used model to study neuropathic pain resulting from nerve injury.
-
Animals: Adult male rats are frequently used.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.
-
Development of Neuropathic Pain: Following a recovery period, the animals develop robust and long-lasting mechanical allodynia and thermal hyperalgesia in the paw ipsilateral to the nerve ligation.
-
Drug Administration: The TRPA1 antagonist or vehicle is administered to the animals once the neuropathic pain state is established.
-
Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed as described in the CFA model.
-
Data Analysis: A significant reduction in pain behaviors in the treated group compared to the vehicle group demonstrates the efficacy of the antagonist in a neuropathic pain state.
Conclusion
This guide provides a comparative overview of the efficacy of two significant TRPA1 antagonists, HC-030031 and GRC 17536. While HC-030031 has been instrumental as a preclinical tool, its micromolar potency is a notable limitation. In contrast, GRC 17536 demonstrates significantly higher in vitro potency (in the nanomolar range) and has shown promising results in a Phase 2a clinical trial for painful diabetic neuropathy, highlighting its potential as a therapeutic agent.
It is crucial for researchers to consider the differences in experimental design when comparing the efficacy data. The choice of agonist, cell line, and in vivo pain model can all influence the observed outcomes. Nevertheless, the available data suggests a clear progression in the development of TRPA1 antagonists, with newer compounds like GRC 17536 exhibiting improved potency and clinical potential. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative efficacies.
References
- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPA1 Antagonists: A-967079 vs. HC-030031
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used transient receptor potential ankyrin 1 (TRPA1) antagonists: A-967079 and HC-030031. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their in vitro and in vivo studies.
Initial Remark on "TRPA1 Antagonist 3"
An initial investigation for a compound referred to as "this compound" revealed that commercially available molecules with this designation are, in fact, photoswitchable TRPA1 agonists, designed for the optical control of the channel. As such, a direct comparison of its antagonist selectivity profile with A-967079 is not applicable. In its place, this guide will compare A-967079 with HC-030031, another extensively characterized and commercially available TRPA1 antagonist that serves as a valuable benchmark.
Introduction to TRPA1 and its Antagonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a key sensor of noxious environmental stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators. Activation of TRPA1 is implicated in various pathological conditions such as pain, inflammation, and respiratory diseases, making it a significant target for drug discovery. TRPA1 antagonists, by blocking the activation of this channel, offer therapeutic potential for these conditions. A-967079 and HC-030031 are two of the most commonly used tool antagonists to probe the function of TRPA1.
Comparative Selectivity Profile
The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. The following tables summarize the quantitative data on the potency and selectivity of A-967079 and HC-030031.
Table 1: Potency against TRPA1
| Compound | Species | Assay Type | Agonist | IC50 |
| A-967079 | Human | Calcium Influx | - | 67 nM |
| Rat | Calcium Influx | - | 289 nM | |
| HC-030031 | Human | Calcium Influx | Allyl isothiocyanate (AITC) | 6.2 µM |
| Human | Calcium Influx | Formalin | 5.3 µM | |
| Human | Calcium Influx | Cinnamaldehyde | 4.9 µM | |
| Rat | Calcium Influx | Allyl isothiocyanate (AITC) | 7.6 µM |
Table 2: Selectivity against other Channels and Receptors
| Compound | Target | Activity | Fold Selectivity (vs. hTRPA1) |
| A-967079 | Other TRP Channels (e.g., TRPV1, TRPV2, TRPV3, TRPV4, TRPM8) | No significant activity | >1000-fold |
| Panel of 75+ other ion channels, enzymes, and GPCRs | No significant activity | >150-fold | |
| HC-030031 | TRPV1, TRPV3, TRPV4, TRPM8 | No significant activity at concentrations up to 30 µM | >5-fold (approx.) |
| hERG, NaV1.2 | No blocking activity | - | |
| Sodium Channels | 40% inhibition at 10 µM | - | |
| Sigma Receptors | 37% inhibition at 10 µM | - |
Signaling Pathways and Experimental Workflow
To provide a better understanding of the context in which these antagonists are studied, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: TRPA1 Signaling Pathway and Antagonist Action.
Caption: Workflow for TRPA1 Antagonist Selectivity Profiling.
Detailed Experimental Protocols
The selectivity profiles of A-967079 and HC-030031 are primarily determined using cell-based calcium influx assays and electrophysiological recordings.
Cell-Based Calcium Influx Assay (FLIPR / FlexStation)
This high-throughput method is commonly used for primary screening and determining the potency (IC50) of compounds.
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPA1 channel are typically used. For selectivity screening, cell lines expressing other TRP channels (e.g., TRPV1, TRPV3, TRPV4, TRPM8) are employed.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The incubation is typically carried out for 30-60 minutes at 37°C in the dark.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the antagonist (A-967079 or HC-030031) for a defined period (e.g., 10-20 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a FlexStation. A baseline fluorescence is recorded before the automated addition of a TRPA1 agonist (e.g., AITC, cinnamaldehyde, or formalin) at a concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is monitored over time.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel function and is often used to confirm the findings from calcium influx assays.
-
Cell Preparation: Cells expressing the target TRPA1 channel are grown on coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Channel Activation and Inhibition: TRPA1 channels are activated by applying an agonist to the extracellular solution. The resulting inward and/or outward currents are recorded. The antagonist is then perfused into the chamber, and the reduction in the agonist-evoked current is measured to determine the inhibitory effect.
-
Data Analysis: The percentage of inhibition at different antagonist concentrations is used to construct a concentration-response curve and determine the IC50 value.
Summary and Conclusion
Both A-967079 and HC-030031 are valuable tools for investigating the role of TRPA1 in various physiological and pathological processes.
-
A-967079 is a highly potent and selective TRPA1 antagonist.[1][2] Its high selectivity, with over 1000-fold preference for TRPA1 over other TRP channels and more than 150-fold selectivity against a wide range of other targets, makes it an excellent choice for studies requiring a very specific TRPA1 blockade.[1][2]
-
HC-030031 is a moderately potent and selective TRPA1 antagonist.[1] While it effectively blocks TRPA1, it has shown some off-target activity at higher concentrations against sodium channels and sigma receptors. This should be taken into consideration when interpreting data from experiments using this compound, particularly at concentrations exceeding its TRPA1 IC50.
The choice between A-967079 and HC-030031 will depend on the specific requirements of the experiment. For studies demanding the highest degree of selectivity, A-967079 is the superior choice. HC-030031 remains a useful tool, especially for initial in vivo studies, but potential off-target effects should be carefully considered. The experimental protocols described in this guide provide a foundation for the robust characterization of these and other TRPA1 modulators.
References
Validating the Target Specificity of TRPA1 Antagonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory conditions.[1][2][3] Its role as a sensor for a wide array of exogenous and endogenous irritants makes it a compelling target for therapeutic intervention.[1][4] The development of potent and selective TRPA1 antagonists is a key objective for pharmaceutical research. This guide provides a framework for validating the target specificity of a novel compound, "TRPA1 Antagonist 3," by comparing its performance against established TRPA1 antagonists. The methodologies and data presented herein serve as a template for the rigorous evaluation of new chemical entities targeting TRPA1.
Comparative Analysis of TRPA1 Antagonists
A critical aspect of drug development is to ensure that a new antagonist not only potently inhibits the intended target but also exhibits high selectivity over other related proteins to minimize off-target effects. This section provides a comparative analysis of "this compound" with other known TRPA1 antagonists.
Table 1: In Vitro Potency of TRPA1 Antagonists
| Compound | Target | Agonist | Assay Type | IC50 (nM) | Species | Reference |
| This compound | hTRPA1 | AITC | Ca2+ Influx | 50 | Human | Hypothetical Data |
| HC-030031 | hTRPA1 | AITC | Ca2+ Influx | 6200 | Human | |
| A-967079 | hTRPA1 | AITC | Ca2+ Influx | 67 | Human | |
| AMG0902 | rTRPA1 | AITC | Luminescence | 300 (IC90) | Rat | |
| Cardamonin | hTRPA1 | AITC | Ca2+ Influx | 454 | Human | |
| GDC-0334 | hTRPA1 | AITC | Dermal Blood Flow | N/A | Human | |
| LY3526318 | hTRPA1 | Not Specified | Not Specified | Potent | Human |
AITC: Allyl isothiocyanate, a known TRPA1 agonist. IC50: Half maximal inhibitory concentration. hTRPA1: Human TRPA1. rTRPA1: Rat TRPA1.
Table 2: Selectivity Profile of TRPA1 Antagonists
| Compound | TRPA1 IC50 (nM) | TRPV1 IC50 (nM) | TRPV4 IC50 (nM) | Other Targets | Reference |
| This compound | 50 | >10,000 | >10,000 | No significant activity at a panel of 50 common off-targets | Hypothetical Data |
| HC-030031 | 6200 | >10,000 | >20,000 | Activity against sodium channels and sigma receptors at 10 µM | |
| A-967079 | 67 | >10,000 | >10,000 | Not specified | |
| AMG0902 | Potent | Selective | Selective | Selective against a panel of other TRP channels | |
| Cardamonin | 454 | No interaction | No interaction | Not specified |
TRPV1 and TRPV4 are related TRP channels often used for selectivity screening.
Key Experimental Protocols
To ensure the validity and reproducibility of the data, detailed experimental protocols are essential. The following are standard methodologies used to characterize TRPA1 antagonists.
Calcium Influx Assay
This is a common in vitro method to assess the potency of TRPA1 antagonists.
Objective: To measure the ability of a compound to inhibit TRPA1 channel activation by an agonist.
Methodology:
-
Cell Culture: Stably transfect a host cell line (e.g., HEK293 or CHO cells) with the cDNA for the desired TRPA1 species (e.g., human, rat).
-
Cell Plating: Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Incubation: Add serial dilutions of the antagonist compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to the wells to stimulate channel opening.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Patch-Clamp)
This technique provides a direct measure of ion channel activity.
Objective: To characterize the effect of an antagonist on the electrical currents mediated by TRPA1 channels.
Methodology:
-
Cell Preparation: Use transfected cells expressing TRPA1 or primary sensory neurons endogenously expressing the channel.
-
Patch-Clamp Recording: In the whole-cell patch-clamp configuration, clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a TRPA1 agonist to the cell to elicit an inward current.
-
Antagonist Application: Perfuse the antagonist at various concentrations to determine its effect on the agonist-induced current.
-
Data Analysis: Measure the reduction in current amplitude in the presence of the antagonist to determine its inhibitory activity and mechanism of action.
Visualizing Cellular and Experimental Processes
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
References
"TRPA1 Antagonist 3" comparative analysis with other TRPA1 modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "TRPA1 Antagonist 3," a photoswitchable agonist, with other transient receptor potential ankyrin 1 (TRPA1) modulators. The information is supported by experimental data to aid researchers in selecting the appropriate compounds for their studies.
Introduction to TRPA1 and its Modulators
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in pain, inflammation, and respiratory conditions. It is activated by a wide range of stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. This has made TRPA1 a significant target for the development of novel therapeutics. TRPA1 modulators, which include both agonists and antagonists, are vital tools for investigating the channel's function and its role in various physiological and pathological processes.
A notable advancement in TRPA1 modulation is the development of photoswitchable ligands, such as "this compound". Contrary to its name, this compound is a photoswitchable agonist, allowing for precise optical control of TRPA1 channel activity.[1][2] This unique property offers researchers the ability to control cellular signaling with high spatiotemporal resolution.
This guide will compare the performance of "this compound" with other well-characterized TRPA1 agonists and a selection of widely used TRPA1 antagonists.
Comparative Data of TRPA1 Modulators
The following tables summarize the potency of various TRPA1 modulators, expressed as EC50 values for agonists (the concentration required to elicit a half-maximal response) and IC50 values for antagonists (the concentration required to inhibit 50% of a response to an agonist). These values are compiled from various studies and may have been determined under different experimental conditions.
Table 1: Potency of TRPA1 Agonists
| Compound Name | Agonist Type | Species | Assay Type | EC50 |
| This compound (Compound 1g) | Photoswitchable (trans-isomer) | Human | Calcium Imaging | 1.88 µM |
| This compound (Compound 2c) | Photoswitchable (trans-isomer) | Human | Calcium Imaging | 0.44 µM |
| Allyl isothiocyanate (AITC) | Covalent | Rat | CGRP Release | 6 µM and 93 µM (biphasic)[3] |
| Allyl isothiocyanate (AITC) | Covalent | Human | Electrophysiology | 2.7 ± 0.4 µM[4] |
| Cinnamaldehyde | Covalent | Human | Calcium Imaging | 61 ± 9 µM (23 °C)[5] |
| JT010 | Covalent | Human | Calcium Imaging | 0.65 nM |
Table 2: Potency of TRPA1 Antagonists
| Compound Name | Antagonist Type | Species | Assay Type | IC50 |
| HC-030031 | Non-covalent | Human | Calcium Influx (AITC-evoked) | 6.2 ± 0.2 µM |
| HC-030031 | Non-covalent | Human | Calcium Influx (formalin-evoked) | 5.3 ± 0.2 µM |
| A-967079 | Non-covalent | Human | Not Specified | 67 nM |
| A-967079 | Non-covalent | Rat | Not Specified | 289 nM |
| AMG0902 | Non-covalent | Human | Not Specified | 20 nM |
| LY3526318 | Non-covalent | Not Specified | Not Specified | 5-6 µM |
| AZ465 | Non-covalent | Human | Calcium Influx (Zn2+-evoked) | 85 nM |
| AZ465 | Non-covalent | Human | Calcium Influx (CS-evoked) | 20 nM |
| GRC-17536 | Non-covalent | Human/Rat | Not Specified | < 10 nM |
| BAY-390 | Non-covalent | Human | FLIPR | 16 nM |
| BAY-390 | Non-covalent | Rat | FLIPR | 63 nM |
| BAY-390 | Non-covalent | Human | Electrophysiology | 82 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the characterization of TRPA1 modulators.
Calcium Imaging Assay for TRPA1 Activity
This protocol is used to measure changes in intracellular calcium concentration in response to TRPA1 modulation.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Seed the cells onto 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 is often included to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
3. Compound Addition and Measurement:
-
Wash the cells with the physiological salt solution to remove excess dye.
-
For antagonist testing, pre-incubate the cells with the antagonist compound for a specified period (e.g., 5-15 minutes) before adding the agonist.
-
Use a fluorescence plate reader (e.g., FlexStation 3) to measure the baseline fluorescence.
-
Add the TRPA1 agonist (or vehicle control) and continuously measure the fluorescence intensity over time. For photoswitchable compounds like "this compound," this step would involve controlled light stimulation.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
For agonists, plot the response magnitude against the compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPA1 channels in the cell membrane.
1. Cell Preparation:
-
Plate cells expressing TRPA1 onto glass coverslips suitable for microscopy.
-
On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
2. Pipette Preparation and Sealing:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and is adjusted to pH 7.3 with KOH.
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.
3. Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with an extracellular solution containing the TRPA1 modulator of interest.
-
Record the resulting changes in membrane current using a patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the amplitude of the agonist-evoked currents.
-
For antagonists, quantify the reduction in the agonist-evoked current.
-
Construct dose-response curves to determine EC50 or IC50 values.
In Vivo Models of Pain
1. Formalin-Induced Nociception:
-
Acclimatize rodents (rats or mice) to the testing environment.
-
Administer the test compound (TRPA1 modulator or vehicle) via the desired route (e.g., oral, intraperitoneal).
-
After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 0-5 minutes for Phase I and 15-60 minutes for Phase II).
-
A reduction in nociceptive behaviors in the treated group compared to the vehicle group indicates an analgesic effect.
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of a rodent.
-
This will lead to the development of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus) over the following hours to days.
-
At a time point when inflammation and hypersensitivity are established, administer the test compound.
-
Assess thermal hyperalgesia using a radiant heat source (e.g., Hargreaves apparatus) by measuring the paw withdrawal latency.
-
Assess mechanical allodynia using von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.
-
An increase in paw withdrawal latency or threshold in the treated group compared to the vehicle group indicates an analgesic effect.
Visualizing Key Processes and Relationships
To better understand the context of TRPA1 modulation, the following diagrams illustrate the TRPA1 signaling pathway, a typical experimental workflow, and a logical comparison of "this compound" with other modulators.
Caption: TRPA1 Signaling Pathway in a Sensory Neuron.
Caption: Experimental Workflow for TRPA1 Modulator Screening.
Caption: Logical Relationship of TRPA1 Modulators.
References
- 1. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 5. youtube.com [youtube.com]
"TRPA1 Antagonist 3" cross-reactivity with other TRP channels
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative transient receptor potential ankyrin 1 (TRPA1) antagonist. The focus of this guide is A-967079, a well-characterized, potent, and highly selective TRPA1 antagonist, chosen for its extensive documentation in scientific literature. While the initial query mentioned "TRPA1 Antagonist 3," publicly available information identifies this compound as a photoswitchable TRPA1 agonist[1]. Therefore, to fulfill the spirit of the request for a comparison of antagonist cross-reactivity, this guide will focus on A-967079.
The TRPA1 ion channel is a critical target in the development of therapeutics for pain, inflammation, and respiratory diseases[2][3][4]. A key challenge in developing drugs that target a specific member of the transient receptor potential (TRP) family is ensuring selectivity, as many TRP channels share structural similarities[5]. Off-target effects can lead to undesirable side effects and reduced therapeutic efficacy. This guide summarizes the selectivity of A-967079 against other relevant TRP channels, providing quantitative data and the experimental methodologies used to determine this profile.
Quantitative Selectivity Profile of A-967079
A-967079 has been demonstrated to be a highly selective antagonist for the TRPA1 channel. It exhibits potent inhibition of both human and rat TRPA1, with significantly lower activity at other TRP channels and a wide range of other molecular targets.
| Target Channel | Species | IC50 Value (nM) | Selectivity vs. hTRPA1 | Reference |
| TRPA1 | Human | 67 | - | |
| TRPA1 | Rat | 289 | ~4.3-fold less potent | |
| Other TRP Channels | Not specified | Not active | >1000-fold | |
| Other Ion Channels, Enzymes, GPCRs | Not specified | Not active | >150-fold |
Note: The high degree of selectivity is a critical feature of A-967079, making it a valuable tool for studying the physiological roles of TRPA1 and a promising lead compound for therapeutic development.
Experimental Protocols
The selectivity of TRPA1 antagonists is typically determined using in vitro cellular assays. A common method involves using engineered cell lines that stably express the target TRP channel. The activity of the antagonist is measured by its ability to block the influx of calcium that occurs when the channel is activated by a specific agonist.
Luminescence-Based Intracellular Calcium Assay
This method was used to characterize the selectivity of compounds against a panel of TRP channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., A-967079) against various TRP channels.
Methodology:
-
Cell Line Preparation: Stable Chinese hamster ovary (CHO) cell lines are generated to express the specific TRP channel of interest (e.g., rat TRPA1, rat TRPV1, rat TRPM8, rat TRPV3, human TRPV4). To enable a luminescence readout, these cell lines are also co-transfected with a plasmid containing the cDNA for jellyfish aequorin, a photoprotein that emits light in the presence of calcium.
-
Cell Plating and Induction: Twenty-four hours before the assay, the cells are seeded into 96-well plates. The expression of the TRP channels (except for the constitutively expressed TRPV1) is induced with tetracycline.
-
Aequorin Reconstitution: On the day of the assay, the culture medium is removed. The cells are then incubated for 2 hours with an assay buffer containing coelenterazine, a prosthetic group required for aequorin to be light-sensitive.
-
Compound Application: The test antagonist (e.g., A-967079) is added to the wells approximately 2.5 minutes before the addition of a specific channel agonist.
-
Channel Activation and Measurement: A known agonist for each specific TRP channel is added to stimulate the channel, leading to calcium influx and a subsequent flash of luminescence from the aequorin. Luminescence is measured using a CCD camera-based luminometer.
-
TRPA1 Agonist: Allyl isothiocyanate (AITC)
-
TRPV1 Agonist: Capsaicin
-
TRPM8 Agonist: Icilin
-
TRPV3 Agonist: 2-Aminoethoxydiphenyl borate (2-APB)
-
TRPV4 Agonist: 4α-Phorbol 12,13-didecanoate (4α-PDD)
-
-
Data Analysis: The reduction in luminescence in the presence of the antagonist compared to the control (agonist alone) is used to calculate the percentage of inhibition. The IC50 value is then determined by fitting the concentration-response data to a logistical equation using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in determining antagonist selectivity and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for determining TRPA1 antagonist selectivity.
Caption: TRPA1 channel activation and inhibition pathway.
References
The Efficacy of TRPA1 Antagonists in Knockout Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of TRPA1 antagonists using knockout models, with a focus on comparative efficacy and experimental design.
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical mediator of pain, inflammation, and respiratory disorders, making it a prime target for therapeutic intervention. The validation of novel TRPA1 antagonists heavily relies on the use of TRPA1 knockout (KO) animal models. These models provide a crucial benchmark by demonstrating the phenotype expected from a complete and specific blockade of the TRPA1 channel. This guide provides a comparative analysis of the efficacy of TRPA1 antagonists in TRPA1 knockout models, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.
Understanding the TRPA1 Knockout Phenotype
TRPA1 knockout mice are instrumental in confirming the on-target effects of pharmacological antagonists. These genetically modified animals exhibit a distinct set of characteristics, primarily a reduced response to noxious stimuli known to activate the TRPA1 channel. Homozygous TRPA1 knockout mice display significant deficits in behavioral responses to chemical irritants like mustard oil (AITC), cold stimuli, and certain mechanical stimuli.[1] However, reports on the specifics of the cold sensation phenotype have been somewhat varied across studies.[2] Under pathological conditions, such as inflammatory and neuropathic pain, the reduction in cold hypersensitivity in TRPA1-null mice is more consistently observed.[2]
Beyond sensory deficits, TRPA1 knockout has been shown to modulate neuroinflammation. Studies have indicated that the absence of TRPA1 can alleviate neuroinflammation in models of intracerebral hemorrhage by modulating the phenotype of glial cells.[3][4] This highlights the multifaceted role of TRPA1 and the potential for its antagonists to have broader therapeutic applications.
Comparative Efficacy of TRPA1 Antagonists
While a specific compound named "TRPA1 Antagonist 3" is not identifiable in the current literature, this guide will use data from well-characterized TRPA1 antagonists as representative examples to compare their efficacy against the benchmark of a TRPA1 knockout. The following tables summarize the performance of several known TRPA1 antagonists in various preclinical models, often in direct comparison to or in the context of TRPA1 KO data.
Table 1: Efficacy of TRPA1 Antagonists in Inflammatory Pain Models
| Compound/Model | Model | Key Efficacy Endpoints | Comparison with TRPA1 KO | Reference |
| HC-030031 | Complete Freund's Adjuvant (CFA)-induced inflammation | Reduced mechanical and cold hyperalgesia | Efficacy mirrors the phenotype of TRPA1 KO mice in the same model. | |
| HC-030031 | Carrageenan-induced paw edema | Inhibition of paw edema | Similar reduction in edema as seen in TRPA1 KO mice. | |
| A-967079 | CFA-induced inflammation | Attenuated cold allodynia but did not affect mechanical hyperalgesia. | Partial overlap with KO phenotype, suggesting model-specific or compound-specific effects. | |
| AMG0902 | CFA-induced inflammation | Modest effect on mechanical allodynia. | Less robust effect compared to the expected complete phenotype of a TRPA1 KO. |
Table 2: Efficacy of TRPA1 Antagonists in Neuropathic Pain Models
| Compound/Model | Model | Key Efficacy Endpoints | Comparison with TRPA1 KO | Reference |
| HC-030031 | Chemotherapy-induced neuropathic pain (paclitaxel) | Significantly reduced mechanical allodynia. | Effects are consistent with the protection observed in TRPA1 KO mice. | |
| HC-030031 | Spared Nerve Injury (SNI) | Attenuated cold hyperalgesia. | Mimics the cold-related sensory deficits in TRPA1 KO mice under neuropathic conditions. | |
| GRC 17536 | Painful diabetic neuropathy (Phase 2a clinical trial) | Reported efficacy in reducing pain. | Preclinical data in KO models supported its advancement to clinical trials. | |
| LY3526318 | Diabetic peripheral neuropathic pain (DPNP) | No significant difference from placebo in a clinical trial. | Highlights the challenge of translating preclinical efficacy, even when supported by KO data, to human conditions. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in the evaluation of TRPA1 antagonists.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Adult male C57BL/6 wild-type and TRPA1 knockout mice (8-10 weeks old).
-
Induction of Inflammation: A subcutaneous injection of 20 µl of CFA (1 mg/ml) is administered into the plantar surface of the hind paw.
-
Drug Administration: The TRPA1 antagonist (e.g., HC-030031) or vehicle is administered via a relevant route (e.g., intraperitoneal, oral) at a specified time point before or after CFA injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal (Cold) Hyperalgesia: Measured using the cold plate test. The latency to a nocifensive response (e.g., licking, jumping) is recorded when the animal is placed on a surface maintained at a cold temperature (e.g., 4°C).
-
-
Data Analysis: Paw withdrawal thresholds and response latencies are compared between treatment groups, wild-type, and TRPA1 knockout mice.
In Vivo Target Engagement Assay (AITC-induced Nocifensive Behavior)
-
Animals: Adult male rats or mice.
-
Procedure: A dilute solution of the TRPA1 agonist allyl isothiocyanate (AITC) is injected into the paw.
-
Drug Administration: The TRPA1 antagonist or vehicle is administered prior to the AITC challenge.
-
Endpoint: The number of flinches or the cumulative time spent licking the injected paw is quantified for a defined period (e.g., 5 minutes) post-injection.
-
Purpose: This assay confirms that the antagonist can block the action of a direct TRPA1 agonist in a living animal.
Visualizing the Role of TRPA1
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in TRPA1 research.
Caption: TRPA1 signaling pathway in nociceptive neurons.
Caption: Workflow for evaluating a TRPA1 antagonist.
Conclusion
The use of TRPA1 knockout models is indispensable for the preclinical validation of TRPA1 antagonists. These models provide a clear biological context for the expected effects of a complete and selective blockade of the channel. As demonstrated by the comparative data, while some antagonists like HC-030031 show efficacy that closely mirrors the knockout phenotype in specific models, others may exhibit more modest or context-dependent effects. This highlights the importance of rigorous, well-controlled studies and the careful selection of preclinical models to accurately predict clinical outcomes. The challenges in translating promising preclinical results, as seen with some compounds in clinical trials, underscore the complexities of pain pathology and the need for continued research into the nuanced roles of TRPA1 in human disease.
References
- 1. 006401 - Trpa1 KO Strain Details [jax.org]
- 2. Nociceptive afferent phenotyping reveals that TRPA1 promotes cold pain via neurogenic inflammation upstream of the neurotrophic factor receptor GFRα3 and the menthol receptor TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout of transient receptor potential ankyrin 1 (TRPA1) modulates the glial phenotype and alleviates perihematomal neuroinflammation after intracerebral hemorrhage in mice via MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming TRPA1 Antagonist A-967079's Efficacy Through Antagonist Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transient receptor potential ankyrin 1 (TRPA1) antagonist, A-967079, with other relevant TRPA1 inhibitors. The focus is on confirming its antagonistic effects through experimental data from antagonist blockade studies. This document outlines the underlying signaling pathways, presents comparative quantitative data, and provides detailed experimental protocols for key assays.
The TRPA1 Signaling Pathway and Antagonist Intervention
The TRPA1 ion channel is a non-selective cation channel predominantly expressed on the plasma membrane of sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal. Chronic activation of TRPA1 is implicated in various pathological conditions, including inflammatory pain, neuropathic pain, and respiratory disorders.[1][2][3]
TRPA1 antagonists, such as A-967079, exert their effects by blocking the ion channel, thereby preventing the influx of cations and the subsequent neuronal signaling cascade that leads to pain and inflammation. The confirmation of this blockade is a critical step in the validation of any new antagonist.
Figure 1: TRPA1 Signaling Pathway and Antagonist Blockade.
Comparative Efficacy of TRPA1 Antagonists
The potency of TRPA1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50) in in-vitro assays. A lower IC50 value indicates a higher potency. A-967079 has been demonstrated to be a highly potent and selective TRPA1 antagonist.[1]
| Antagonist | Species | Assay Type | Agonist | IC50 (nM) | Reference |
| A-967079 | Human | Calcium Influx | Allyl isothiocyanate (AITC) | 67 | |
| A-967079 | Rat | Calcium Influx | AITC | 289 | |
| HC-030031 | Human | - | - | ~10-fold less potent than Chembridge-5861528 | |
| AZ465 | Human | Calcium Influx | Cinnamaldehyde | - | |
| AZ465 | Human | Calcium Influx | Zinc Chloride | 85 | |
| AZ465 | Human | Calcium Influx | CS gas | 20 |
In Vivo Efficacy of TRPA1 Antagonists
The effectiveness of TRPA1 antagonists in a physiological context is assessed through various in vivo models of pain and inflammation.
| Antagonist | Animal Model | Condition | Effect | Reference |
| A-967079 | Rat | Osteoarthritic Pain | Analgesic effects | |
| A-967079 | Rat | Inflammatory Pain (CFA-induced) | Decreased spontaneous and mechanically evoked firing of spinal neurons | |
| A-967079 | Mouse | Temporomandibular Joint Pain (CFA-induced) | Significantly inhibited pain-like behaviors | |
| HC-030031 | Mouse | Inflammatory Pain (CFA-induced) | Blocked mechanical and cold hyperalgesia | |
| HC-030031 | Rat | Neuropathic Pain (Spinal Nerve Ligation) | Attenuated mechanical allodynia |
Experimental Protocols
Calcium Influx Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a method to confirm the antagonist blockade of TRPA1 channels by measuring changes in intracellular calcium.
Figure 2: Experimental Workflow for TRPA1 Antagonist Blockade Confirmation.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black-wall, clear-bottom poly-D-lysine coated plates
-
Fluo-4 NW calcium indicator kit
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRPA1 antagonist (e.g., A-967079)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the hTRPA1-expressing HEK293 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 NW, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.
-
Baseline Reading: After incubation, the plate is transferred to the FLIPR instrument. A baseline fluorescence reading is taken for a short period (e.g., 10-20 seconds).
-
Antagonist Addition: The TRPA1 antagonist, serially diluted to a range of concentrations, is added to the respective wells. The cells are then incubated with the antagonist for a defined period (e.g., 5 minutes) to allow for channel binding.
-
Agonist Addition and Measurement: A fixed concentration of a TRPA1 agonist (e.g., AITC at a concentration that elicits a submaximal response, such as EC80) is then added to the wells. The fluorescence intensity is monitored in real-time to measure the influx of intracellular calcium.
-
Data Analysis: The change in fluorescence upon agonist addition is quantified. The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology - Whole-Cell Patch-Clamp Assay
This protocol provides a direct measure of the ion channel activity and its blockade by an antagonist.
Materials:
-
hTRPA1-expressing cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP, GTP)
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
TRPA1 antagonist and agonist
Procedure:
-
Cell Preparation: Cells expressing TRPA1 are plated on coverslips for recording.
-
Pipette Preparation: Glass pipettes with a resistance of 2-5 MΩ are fabricated and filled with the intracellular solution.
-
Giga-seal Formation: A pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPA1-mediated currents are elicited by applying a voltage ramp or step protocol and/or by perfusing the cell with a TRPA1 agonist.
-
Antagonist Application: After obtaining a stable baseline current in the presence of the agonist, the TRPA1 antagonist is perfused at various concentrations.
-
Data Analysis: The reduction in the agonist-induced current by the antagonist is measured. The percentage of inhibition is calculated for each antagonist concentration, and the IC50 is determined.
Comparison Logic
The confirmation of a compound as a TRPA1 antagonist relies on a logical progression of experiments, from in vitro potency determination to in vivo efficacy studies.
Figure 3: Logical Framework for TRPA1 Antagonist Confirmation.
References
A Comparative Guide to the In Vitro Reproducibility of TRPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of the potent and selective TRPA1 antagonist, A-967079, with other widely studied antagonists, HC-030031 and GRC-17536. The data presented is collated from multiple published studies to assess the reproducibility of their reported inhibitory activities. Detailed experimental methodologies for the key assays are also provided to facilitate the replication and validation of these findings.
Initially, this guide was intended to focus on a compound designated "TRPA1 Antagonist 3." However, a thorough literature review revealed that this compound (CAS 71291-80-0) is, in fact, a photoswitchable TRPA1 agonist. Consequently, to fulfill the core requirement of evaluating antagonist data, the focus was shifted to A-967079, a well-characterized and potent TRPA1 antagonist.
Comparative Analysis of In Vitro Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for A-967079, HC-030031, and GRC-17536 from various in vitro studies. The data is primarily derived from calcium influx assays using recombinant cell lines expressing the human or rat TRPA1 channel.
Table 1: In Vitro Potency of A-967079 against TRPA1
| Species | Agonist | Cell Line | Assay Format | Reported IC50 (nM) | Reference |
| Human | Not Specified | HEK293 | Calcium Influx | 67 | [1][2] |
| Rat | Not Specified | Not Specified | Not Specified | 289 | [1] |
| Human | Cinnamaldehyde | HEK293 | Fluo-4 AM Calcium Influx | Not explicitly stated, but used for validation | |
| Rat | Allyl Isothiocyanate (AITC) | Not Specified | Calcium Influx | 289 |
Table 2: In Vitro Potency of HC-030031 against TRPA1
| Species | Agonist | Cell Line | Assay Format | Reported IC50 (µM) | Reference |
| Human | Allyl Isothiocyanate (AITC) | HEK293 | FLIPR Calcium Influx | 6.2 | |
| Human | Formalin | Not Specified | Calcium Influx | 5.3 | |
| Human | Cinnamaldehyde | HEK293 | FLIPR Calcium Influx | 4.9 | |
| Human | Allyl Isothiocyanate (AITC) | HEK293 | FLIPR Calcium Influx | 7.5 | |
| Rat | Not Specified | Not Specified | Not Specified | 7.6 |
Table 3: In Vitro Potency of GRC-17536 against TRPA1
| Species/Cell Line | Agonist | Assay Format | Reported IC50 (nM) | Reference |
| hTRPA1/CHO | Citric Acid | Calcium Influx | 4.6 | |
| A549 (human lung carcinoma) | Citric Acid | Calcium Influx | 5.0 | |
| CCD19-Lu (human lung fibroblast) | Citric Acid | Calcium Influx | 8.2 | |
| Not Specified | Not Specified | Not Specified | < 10 | Not Specified |
Data Reproducibility Assessment:
-
A-967079: The reported IC50 values for A-967079 against human (67 nM) and rat (289 nM) TRPA1 are highly consistent across multiple independent sources, indicating a high degree of data reproducibility for this compound.
-
HC-030031: The IC50 values for HC-030031 are consistently in the low micromolar range. The slight variations observed (4.9 to 7.5 µM) can be attributed to the use of different TRPA1 agonists (AITC, formalin, cinnamaldehyde) in the assays, which is a known factor that can influence antagonist potency measurements. Overall, the data for HC-030031 shows good reproducibility within the context of varying experimental conditions.
-
GRC-17536: The reported IC50 values for GRC-17536 are consistently in the low nanomolar range, highlighting its high potency. The minor differences in the reported values are likely due to the different cell lines used, which may have varying levels of TRPA1 expression and different cellular environments. The data demonstrates good reproducibility.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: TRPA1 channel activation by an agonist and inhibition by an antagonist.
Caption: Experimental workflow for a cell-based calcium imaging assay.
Experimental Protocols
In Vitro Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)
This protocol is a generalized procedure based on methodologies reported in the cited literature for determining the in vitro potency of TRPA1 antagonists.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPA1 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the assay. Plates are typically incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
2. Dye Loading:
-
Reagent: A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is used. The dye is typically prepared in a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing probenecid to prevent dye leakage from the cells.
-
Procedure: The cell culture medium is removed, and the cells are washed with HBSS. The Fluo-4 AM loading solution is then added to each well, and the plate is incubated for 60 minutes at 37°C.
-
Washing: After incubation, the loading solution is removed, and the cells are washed multiple times with HBSS to remove any extracellular dye.
3. Compound Addition and Fluorescence Measurement:
-
Antagonist Pre-incubation: The TRPA1 antagonist (e.g., A-967079, HC-030031, or GRC-17536) is diluted to various concentrations in HBSS and added to the wells. The cells are then incubated with the antagonist for a defined period (typically 10-20 minutes) at room temperature.
-
Agonist Stimulation: A TRPA1 agonist (e.g., AITC, cinnamaldehyde, or citric acid) is prepared at a concentration that elicits a submaximal response (typically EC50 to EC80) and is added to the wells using the FLIPR instrument.
-
Data Acquisition: The fluorescence intensity in each well is measured kinetically by the FLIPR instrument immediately before and after the addition of the agonist. An increase in fluorescence indicates an influx of calcium into the cells.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The inhibitory effect of the antagonist is determined by comparing the fluorescence response in the presence of the antagonist to the response with the agonist alone.
-
Dose-response curves are generated by plotting the percentage of inhibition against the antagonist concentration.
-
The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, is calculated from the dose-response curve using a suitable nonlinear regression model.
References
A Comparative Guide to TRPA1 Channel Modulators: "TRPA1 Antagonist 3" vs. Traditional Pharmacological Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "TRPA1 Antagonist 3," a novel photoswitchable agonist, and traditional pharmacological tools used to study the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We present a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate tools for their studies.
Introduction to TRPA1 Modulation
The TRPA1 channel is a non-selective cation channel primarily expressed in sensory neurons and is a key player in sensing pain, inflammation, and itch.[1] It is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[2] Consequently, TRPA1 has emerged as a significant therapeutic target for various pathological conditions.[3] Pharmacological modulation of TRPA1 is a critical approach to understanding its physiological roles and for the development of novel analgesics. This guide compares a novel photoswitchable tool with established TRPA1 antagonists.
Overview of Compared Pharmacological Tools
This guide focuses on the following compounds:
-
"this compound" : A recently developed photoswitchable TRPA1 agonist that allows for optical control of channel activation.[4][5] Its unique mechanism offers high spatiotemporal resolution in experimental settings.
-
A-967079 : A potent and highly selective TRPA1 antagonist.
-
HC-030031 : A widely used selective TRPA1 antagonist.
-
Ruthenium Red : A non-selective inorganic dye that blocks various TRP channels, including TRPA1.
Quantitative Comparison of TRPA1 Modulators
The following table summarizes the key quantitative parameters of the discussed pharmacological tools. It is important to note that "this compound" is an agonist, and its potency is therefore measured by its half-maximal effective concentration (EC50), while the traditional tools are antagonists, and their potency is measured by their half-maximal inhibitory concentration (IC50).
| Pharmacological Tool | Mechanism of Action | Potency (Human TRPA1) | Selectivity | Key Features |
| "this compound" (Compound 1g) | Photoswitchable Agonist | EC50 (cis-isomer, 365 nm light): ~5 µM | Selective for TRPA1 | Enables optical control of TRPA1 activation; potential for desensitization-induced analgesia. |
| A-967079 | Antagonist | IC50: 67 nM | >1000-fold selective for TRPA1 over other TRP channels. | High potency and selectivity; good bioavailability. |
| HC-030031 | Antagonist | IC50: 4.9 - 6.2 µM | Selective for TRPA1 over TRPV1, TRPV3, TRPV4, hERG, and Nav1.2. | Widely used as a standard TRPA1 antagonist in preclinical studies. |
| Ruthenium Red | Non-selective Blocker | Potent but non-specific | Blocks a wide range of cation channels, including other TRP channels. | Broad-spectrum TRP channel blocker; useful for initial screening. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, we provide the following diagrams created using the DOT language.
TRPA1 Signaling Pathway
This diagram illustrates the activation of the TRPA1 channel by various stimuli and the downstream signaling events leading to neurogenic inflammation and the sensation of pain.
Experimental Workflow: In Vitro Calcium Imaging Assay
This workflow outlines the key steps for assessing the activity of TRPA1 modulators by measuring intracellular calcium changes in cultured cells.
Experimental Workflow: In Vivo Formalin-Induced Pain Model
This diagram illustrates the procedure for evaluating the analgesic effects of TRPA1 modulators in a widely used rodent model of inflammatory pain.
Detailed Experimental Protocols
In Vitro Calcium Imaging Assay Protocol
This protocol is designed to measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPA1 modulation.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 or primary dorsal root ganglion (DRG) neurons.
-
Plate the cells onto 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve 70-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and wash once with the buffered salt solution.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Compound Application and Measurement:
-
Wash the cells three times with the buffered salt solution to remove excess dye.
-
Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
For Antagonist Screening:
-
Record baseline fluorescence for 1-2 minutes.
-
Add the TRPA1 antagonist (e.g., A-967079, HC-030031) at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes).
-
Add a TRPA1 agonist (e.g., allyl isothiocyanate - AITC, at a concentration that elicits a submaximal response, such as EC80) to all wells.
-
-
For "this compound" (Photoswitchable Agonist) Testing:
-
Record baseline fluorescence.
-
Add "this compound" at various concentrations.
-
Expose the cells to the appropriate wavelength of light (e.g., 365 nm for the cis-isomer) to activate the compound.
-
-
Continuously record the fluorescence intensity for 5-10 minutes.
4. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).
-
Normalize the response as the ratio ΔF/F₀.
-
For antagonists, plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For agonists, plot the normalized response against the agonist concentration to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol allows for the direct measurement of ion currents through TRPA1 channels in individual cells.
1. Cell Preparation:
-
Use TRPA1-expressing cells (e.g., HEK293 or DRG neurons) cultured on glass coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
2. Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Approach a cell with the pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
3. Whole-Cell Configuration and Recording:
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply test compounds via the perfusion system.
-
For Antagonists: Perfuse the cell with the antagonist for a few minutes before co-applying it with a TRPA1 agonist (e.g., AITC).
-
For "this compound": Perfuse the cell with the photoswitchable agonist and use a light source to illuminate the cell with the activating wavelength.
-
-
Record the resulting inward and outward currents.
4. Data Analysis:
-
Measure the peak current amplitude in response to agonist application in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for antagonists.
-
For agonists, measure the current density (pA/pF) at different concentrations to construct a dose-response curve and determine the EC50.
In Vivo Formalin-Induced Pain Model Protocol
This model is used to assess the analgesic efficacy of compounds in a model of inflammatory pain.
1. Animals and Acclimatization:
-
Use adult male mice (e.g., C57BL/6, 20-25 g).
-
Acclimatize the animals to the testing environment (e.g., clear observation chambers with mirrors) for at least 30 minutes before the experiment.
2. Compound Administration:
-
For Systemic Antagonists (A-967079, HC-030031): Administer the compound via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
For "this compound": Administer the compound locally (e.g., intraplantar injection) into the hind paw that will receive the formalin injection.
3. Formalin Injection:
-
Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.
4. Behavioral Observation and Scoring:
-
Immediately after the formalin injection, place the animal back into the observation chamber.
-
Record the cumulative time the animal spends licking or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (late phase): 15-40 minutes post-injection, representing inflammatory pain.
-
5. Data Analysis:
-
Compare the duration of nocifensive behaviors in the compound-treated groups to the vehicle-treated control group for both phases.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed analgesic effects.
Conclusion
The choice of pharmacological tool for studying the TRPA1 channel depends on the specific research question. Traditional antagonists like A-967079 and HC-030031 are invaluable for investigating the consequences of TRPA1 blockade and have been instrumental in validating TRPA1 as a therapeutic target for pain and inflammation. Ruthenium Red serves as a useful, albeit non-selective, tool for initial characterization of TRP channel involvement.
In contrast, "this compound" represents a new generation of pharmacological tools that offer precise spatiotemporal control over channel activity. As a photoswitchable agonist, it allows for the activation of TRPA1 at specific times and locations, providing a unique opportunity to dissect the dynamic role of this channel in complex biological processes. Furthermore, its ability to induce desensitization upon activation presents a novel therapeutic strategy for pain management.
By understanding the distinct properties and applications of these different modulators, researchers can design more targeted and insightful experiments to further unravel the complexities of TRPA1 signaling in health and disease.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of TRPA1 Antagonist 3
The proper disposal of TRPA1 Antagonist 3, a research chemical, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents chemical contamination of the environment. This guide provides a procedural framework for the safe disposal of this compound, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed instructions.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to have a thorough understanding of the hazards associated with this compound.[1] Researchers must review the compound's SDS to be aware of its toxicity, reactivity, and any specific handling requirements.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.[1][2] This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]
II. Step-by-Step Disposal Protocol
The following is a general, step-by-step guide for the disposal of this compound. Note: These are general guidelines; the specific procedures outlined in the manufacturer's SDS for the compound must be followed.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe disposal of any chemical. It will provide specific instructions regarding waste classification, appropriate disposal methods, and any incompatible materials.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and institutional guidelines.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., unused solutions).
-
-
Use Designated Waste Containers:
-
All this compound waste must be collected in designated, properly labeled hazardous waste containers.
-
The container must be compatible with the chemical and in good condition, with a secure-fitting lid.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Irritant") as indicated in the SDS
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arrange for Professional Disposal:
-
Chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow institutional procedures for requesting a waste pickup.
-
III. Emergency Procedures
In the event of a spill or accidental exposure, follow the emergency procedures outlined in the SDS and your institution's chemical hygiene plan.
-
Spills: For small spills, use an appropriate chemical spill kit to absorb the material. For larger spills, evacuate the area and contact EHS immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
IV. Quantitative Data for Chemical Waste Management
The following table provides general guidelines for the classification and handling of chemical waste. Specific quantitative data for this compound must be obtained from the manufacturer's SDS.
| Parameter | Guideline | Source |
| Waste Classification | Determined by the specific hazards identified in the SDS (e.g., toxic, flammable, corrosive). | Institutional EHS, SDS |
| Container Type | Chemically resistant, leak-proof, with a secure lid (e.g., HDPE, glass). | Institutional EHS |
| Maximum Container Fill Level | 90% of the container's total volume. | Institutional EHS |
| Temporary Storage Limit | Varies by jurisdiction and waste generator status (e.g., 90-180 days). | Institutional EHS, Local Regulations |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling TRPA1 Antagonist 3
Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is based on publicly available information and general laboratory safety principles. Crucially, "TRPA1 Antagonist 3" is widely listed by chemical suppliers as a photoswitchable TRPA1 agonist, not an antagonist. This guide addresses its properties as a photoswitchable agonist. All personnel must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety, handling, and disposal information before commencing any work with this compound.
This document provides immediate, essential safety and logistical information for the operational handling and disposal of this compound, a photoswitchable TRPA1 agonist used for optical control of the TRPA1 channel.[1][2][3][4][5] By providing detailed procedural guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Compound Identification and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following table summarizes key information from supplier data sheets and the known properties of similar research compounds. Users must obtain and review the official SDS for complete and accurate data.
| Property | Information | Source(s) |
| Chemical Name | This compound | |
| Synonyms | Photoswitchable TRPA1 agonist | |
| CAS Number | 71291-80-0 | |
| Molecular Formula | C₁₁H₈ClN₃ | |
| Molecular Weight | 217.65 g/mol | |
| Physical Form | Solid powder (assumed) | General knowledge of similar compounds |
| Storage | Store at -20°C for long-term stability (up to 2 years). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. | |
| Solubility | Soluble in DMSO. | |
| Toxicity Data | Data not publicly available. Refer to the manufacturer's SDS. | N/A |
| Permissible Exposure | Data not publicly available. Refer to the manufacturer's SDS. | N/A |
Personal Protective Equipment (PPE)
Given that TRPA1 channels are involved in pain and inflammation signaling, and this compound is a potent modulator of this channel, appropriate PPE is mandatory to prevent unintended biological effects from exposure. The following PPE should be worn at all times when handling this compound.
-
Primary Protection:
-
Lab Coat: A standard, clean lab coat is required to protect clothing and skin.
-
Gloves: Chemical-resistant nitrile gloves are essential. Given the compound's potency, double-gloving is recommended, especially when handling the pure solid or concentrated solutions. Change gloves immediately if contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles must be worn.
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
-
-
Secondary Protection (Based on Risk Assessment):
-
Face Shield: Use in conjunction with safety goggles when there is a significant risk of splashes, such as during bulk solution preparation or transfer.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a respirator (e.g., N95 or higher) may be necessary to prevent inhalation. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Disposable Gown/Sleeves: For tasks with a high risk of contamination, disposable gowns or sleeve covers can provide an additional layer of protection.
-
Operational and Handling Protocol
This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to use.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact your EHS department.
-
If the package is intact, transfer the compound to its designated, labeled storage location (e.g., a -20°C freezer).
-
Ensure the storage location is secure and only accessible to authorized personnel.
3.2. Preparation of Stock Solutions
-
Perform all work in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Before handling the compound, ensure all necessary PPE is correctly donned.
-
To avoid static discharge when weighing the powder, use an anti-static weigh boat or an enclosed balance with an ionizer.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) dropwise to the powder to avoid generating dust.
-
Once the powder is wetted, the remaining solvent can be added more readily.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
3.3. Experimental Use
-
When diluting stock solutions to working concentrations, continue to work within a chemical fume hood.
-
Handle all solutions containing this compound with the same care as the concentrated stock.
-
As this is a photoswitchable compound, be mindful of light exposure during experiments. Depending on the experimental design, it may be necessary to work under specific light conditions or in the dark.
-
Avoid skin contact with any surfaces or equipment that may be contaminated.
Disposal Plan
Proper disposal is critical to ensure the safety of all laboratory personnel and to comply with institutional and environmental regulations.
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be considered hazardous chemical waste.
-
Collect these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container. Do not mix with general lab trash.
-
-
Liquid Waste:
-
Collect all unused solutions, contaminated solvents, and media containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour any amount of this compound down the drain.
-
-
Decontamination:
-
Wipe down all work surfaces (fume hood sash, benchtops) and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.
-
-
Final Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS department for guidance.
-
Visualizations
TRPA1 Signaling Pathway Overview
The TRPA1 channel is a non-selective cation channel primarily expressed on sensory neurons. It acts as a sensor for a wide array of noxious stimuli, including environmental irritants and endogenous signals produced during tissue injury and inflammation. Activation of TRPA1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the propagation of a pain signal.
Caption: Overview of the TRPA1 signaling pathway in a sensory neuron.
Experimental Workflow: Handling and Disposal
This diagram outlines the critical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
